Dusquetide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N9O5.C2HF3O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;3-2(4,5)1(6)7/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);(H,6,7)/t14-,15-,16-,17-,18-,19-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYMDUKXWOGALD-JZSNIJFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48F3N9O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dusquetide TFA: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide TFA (trifluoroacetate), also known as SGX942, is a first-in-class Innate Defense Regulator (IDR) that modulates the body's innate immune response to infection and tissue damage.[1][2][3] This synthetic 5-amino acid peptide has demonstrated a range of biological activities, including anti-inflammatory, anti-infective, and tissue-healing properties.[4][5] Dusquetide has been investigated for various clinical applications, most notably for the treatment of oral mucositis, a debilitating side effect of cancer chemoradiation therapy. This technical guide provides a comprehensive overview of the core mechanism of action of Dusquetide, detailing its molecular interactions, downstream signaling pathways, and the experimental evidence supporting its function.
Core Mechanism of Action: Targeting the p62/SQSTM1 Scaffolding Protein
The primary mechanism of action of Dusquetide involves its direct interaction with the intracellular scaffolding protein Sequestosome-1 (SQSTM1), also known as p62. p62 is a multifunctional protein involved in various cellular processes, including autophagy, inflammation, and cell survival. Dusquetide binding to p62 modulates its function, leading to a recalibration of the innate immune response.
Binding Characteristics
Dusquetide binds to the ZZ domain of p62. This interaction is characterized by a tight binding affinity, as determined by microscale thermophoresis. Both electrostatic and hydrophobic contacts are crucial for the formation of the Dusquetide-p62 complex.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 0.8 µM | Microscale Thermophoresis (MST) |
Caption: Binding affinity of Dusquetide to the ZZ domain of p62.
Signaling Pathways
Upon binding to p62, Dusquetide modulates downstream signaling pathways, steering the immune response away from a pro-inflammatory state towards a pro-healing and anti-infective state. This modulation is achieved through several key events:
-
Modulation of the p62-RIP1 Complex: Dusquetide binding to p62 enhances the interaction between p62 and Receptor-Interacting Protein 1 (RIP1). In TNFα-stimulated cells, the presence of Dusquetide leads to a twofold increase in the amount of RIP1 associated with p62. This stabilization of the p62-RIP1 complex is a critical event in the signaling cascade initiated by Dusquetide.
-
Activation of the p38 MAPK Pathway: Dusquetide treatment leads to an increase in the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK). In RAW264.7 macrophage-like cells, a significant increase of approximately 50% in p38 phosphorylation is observed after 60 minutes of treatment. The p38 MAPK pathway is known to be involved in cellular responses to stress and inflammation.
-
Enhancement of C/EBPβ Expression: Dusquetide has been shown to enhance the expression of CCAAT/enhancer-binding protein beta (C/EBPβ), a transcription factor involved in the regulation of immune and inflammatory genes.
-
Bypassing NF-κB Activation and Autophagy: Notably, the immunomodulatory effects of Dusquetide appear to be independent of the activation of the canonical NF-κB signaling pathway, a major driver of pro-inflammatory cytokine production. Furthermore, Dusquetide does not activate autophagy, a cellular degradation process in which p62 also plays a role.
Visualization of Signaling Pathways and Experimental Workflows
Dusquetide Signaling Pathway
References
- 1. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soligenix.com [soligenix.com]
- 4. researchgate.net [researchgate.net]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Dusquetide TFA: A Comprehensive Technical Overview for Researchers
An In-depth Guide to the Innate Defense Regulator, Dusquetide Trifluoroacetate, for Scientific and Drug Development Professionals
Abstract
Dusquetide Trifluoroacetate (TFA) is a novel, synthetic, five-amino-acid peptide that functions as an Innate Defense Regulator (IDR). It is under investigation for its therapeutic potential in a range of conditions, most notably for the treatment of severe oral mucositis (SOM) in patients with head and neck cancer undergoing chemoradiation therapy. Dusquetide's unique mechanism of action involves the modulation of the innate immune system, steering the response away from excessive inflammation and towards tissue healing and anti-infective processes. This is achieved through its interaction with the intracellular scaffold protein, sequestosome-1 (p62 or SQSTM1). This technical guide provides a detailed examination of Dusquetide TFA's chemical properties, its molecular mechanism of action, a summary of key experimental protocols, and a compilation of quantitative data from preclinical and clinical studies.
Chemical and Physical Properties
Dusquetide is a pentapeptide with the amino acid sequence Arginine-Isoleucine-Valine-Proline-Alanine, with an amidated C-terminus. For pharmaceutical use, it is formulated as a trifluoroacetate salt.
| Identifier | Value |
| Drug Name | This compound |
| Research Codes | SGX942, SGX942 TFA |
| Peptide Sequence | H-Arg-Ile-Val-Pro-Ala-NH2 |
| Molecular Formula (Free Base) | C25H47N9O5 |
| Molecular Weight (Free Base) | 553.7 g/mol |
| Molecular Formula (TFA Salt) | C27H48F3N9O7 |
| Molecular Weight (TFA Salt) | 667.72 g/mol |
| CAS Number (Free Base) | 931395-42-5 |
Mechanism of Action: Modulating the Innate Immune Response
Dusquetide exerts its therapeutic effects by modulating the innate immune response through a novel mechanism of action. Unlike traditional anti-inflammatory agents that often suppress the immune system, Dusquetide recalibrates the immune response to injury and infection.[1]
Binding to p62 (Sequestosome-1)
The primary molecular target of Dusquetide is the intracellular protein p62, also known as sequestosome-1 (SQSTM1).[2] Specifically, Dusquetide binds to the ZZ domain of p62.[3] This binding event is a critical initiating step in the downstream signaling cascade that ultimately leads to the modulation of the innate immune response.
Downstream Signaling Events
The interaction between Dusquetide and p62 leads to a cascade of intracellular signaling events that shift the cellular response towards an anti-inflammatory and pro-healing state. Key downstream effects include:
-
Modulation of the p62-RIP1 Complex: Dusquetide binding alters the interaction within the p62-Receptor-Interacting Protein 1 (RIP1) complex, a key signaling hub in the inflammatory response.[3]
-
Increased p38 MAPK Phosphorylation: Treatment with Dusquetide has been shown to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a protein involved in cellular stress responses and inflammation.[3]
-
Enhanced C/EBPβ Expression: Dusquetide upregulates the expression of the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ), which plays a crucial role in regulating genes involved in the immune and inflammatory responses.
Caption: Dusquetide's intracellular signaling pathway.
Summary of Key Experimental Protocols
Preclinical Evaluation: Hamster Model of Oral Mucositis
A well-established golden Syrian hamster model is utilized to assess the preclinical efficacy of Dusquetide in treating oral mucositis.
-
Induction of Mucositis: Oral mucositis is induced by either chemotherapy (e.g., intraperitoneal injections of 5-fluorouracil) or localized radiation to the hamster's cheek pouch.
-
Treatment Administration: Dusquetide is administered intravenously at specified doses and schedules.
-
Efficacy Assessment: The severity of oral mucositis is scored daily by visual examination of the cheek pouch, typically on a scale of 0 (normal) to 5 (severe ulceration). The primary endpoint is often the duration of severe mucositis (e.g., a score of ≥3).
Caption: Preclinical hamster oral mucositis experimental workflow.
Clinical Evaluation: Phase 2 and 3 Trials in Head and Neck Cancer Patients
Dusquetide has been evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials for the treatment of SOM in patients with head and neck cancer receiving concomitant chemoradiation.
-
Patient Population: Adults with squamous cell carcinoma of the oral cavity or oropharynx scheduled to receive a minimum cumulative radiation dose of 55 Gy with concomitant cisplatin chemotherapy.
-
Treatment Regimen: Dusquetide (typically at a dose of 1.5 mg/kg) or placebo administered as a brief intravenous infusion twice weekly during and for two weeks following the completion of chemoradiation.
-
Primary Endpoint: The median duration of severe oral mucositis, as assessed using the World Health Organization (WHO) Oral Toxicity Scale, where a grade of ≥3 is defined as severe.
Summary of Quantitative Data
Preclinical Efficacy
In preclinical hamster models of oral mucositis, Dusquetide has demonstrated a consistent and significant reduction in the duration of the condition.
| Preclinical Model | Endpoint | Result |
| Hamster Oral Mucositis | Reduction in Duration of Severe OM | Approximately 50% reduction compared to placebo. |
Clinical Efficacy
Clinical trials have shown that Dusquetide has a clinically meaningful impact on the duration of severe oral mucositis.
Table 1: Phase 2 Clinical Trial Results for Dusquetide in Oral Mucositis
| Patient Group | Endpoint | Placebo (Median Duration) | Dusquetide 1.5 mg/kg (Median Duration) | Reduction | p-value |
| All Patients | Duration of SOM | 18 days | 9 days | 50% | 0.099 |
| High-Risk Patients | Duration of SOM | 30 days | 10 days | 67% | 0.04 |
Table 2: Phase 3 (DOM-INNATE Study) Clinical Trial Results for Dusquetide in Oral Mucositis
| Patient Population | Endpoint | Placebo (Median Duration) | Dusquetide 1.5 mg/kg (Median Duration) | Reduction | p-value |
| Intent-to-Treat | Duration of SOM | 18 days | 8 days | 56% | Not Statistically Significant |
| Per-Protocol | Duration of SOM | 18 days | 9 days | 50% | 0.049 |
In the Phase 3 trial, while the primary endpoint in the intent-to-treat population did not reach statistical significance, a clinically meaningful reduction in the duration of SOM was observed. Furthermore, in the per-protocol population, the reduction was statistically significant. Ancillary benefits, including a reduction in the rate of infection, have also been noted in clinical studies.
Conclusion
This compound represents a significant advancement in the potential treatment of inflammatory conditions and tissue damage, particularly oral mucositis in cancer patients. Its novel mechanism of action, centered on the modulation of the innate immune response via interaction with p62, sets it apart from conventional therapies. The consistent preclinical efficacy and the clinically meaningful reductions in the duration of severe oral mucositis observed in Phase 2 and 3 clinical trials underscore its therapeutic promise. Further investigation and clinical development of Dusquetide are warranted to fully realize its potential in addressing unmet medical needs.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (Dusquetide) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]
Dusquetide TFA: A Technical Guide to Structure, Sequence, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dusquetide, a novel synthetic pentapeptide, represents a first-in-class Innate Defense Regulator (IDR). It modulates the innate immune response to inflammation and infection without direct antimicrobial activity. This technical guide provides a comprehensive overview of Dusquetide TFA, including its chemical structure, amino acid sequence, and mechanism of action. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented. Furthermore, quantitative data from preclinical and clinical studies are summarized, and its signaling pathway is visualized to facilitate a deeper understanding of its therapeutic potential.
Core Compound Information
Dusquetide is a synthetic peptide with the amino acid sequence Arginine-Isoleucine-Valine-Proline-Alanine (RIVPA). The trifluoroacetate (TFA) salt of Dusquetide is the common form used in research and development due to its stability and solubility.
Chemical Structure and Sequence
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Sequence | H-Arg-Ile-Val-Pro-Ala-NH2 |
| One-Letter Code | RIVPA |
| Molecular Formula | C27H48F3N9O7 |
| Molecular Weight | 667.72 g/mol |
| Synonyms | SGX942 TFA |
A 2D chemical structure of the Dusquetide peptide with its TFA counter-ion is depicted below.
Caption: 2D chemical structure of Dusquetide with the trifluoroacetate (TFA) counter-ion.
Mechanism of Action and Signaling Pathway
Dusquetide exerts its immunomodulatory effects by binding to the intracellular adaptor protein sequestosome-1 (p62 or SQSTM1).[1][2][3] Specifically, it interacts with the ZZ domain of p62.[1] This interaction modulates the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex, which is a critical node in inflammatory signaling pathways.[1]
Upon binding to p62, Dusquetide enhances the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and increases the expression of CCAAT/enhancer-binding protein beta (C/EBPβ). This signaling cascade ultimately shifts the innate immune response from a pro-inflammatory to an anti-inflammatory and tissue-reparative state.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of Dusquetide.
Caption: Dusquetide signaling pathway.
Quantitative Data
Dusquetide has been evaluated in both preclinical and clinical settings, primarily for its efficacy in mitigating oral mucositis, a common side effect of cancer therapies.
Preclinical Efficacy in Oral Mucositis
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Hamster Cheek Pouch (Radiation-induced) | Dusquetide | Duration of severe oral mucositis | ~50% reduction | |
| Mouse Tongue (Chemotherapy-induced) | Dusquetide | Duration of oral mucositis | ~50% reduction | |
| MCF-7 Breast Cancer Xenograft | Dusquetide + Radiation | Tumor size | Trend towards decreased tumor growth | |
| MCF-7 Breast Cancer Xenograft | Dusquetide | Tumor size | Statistically significant reduction (p<0.01) | |
| MCF-7 Breast Cancer Xenograft | Dusquetide + Trastuzumab | Tumor size | Statistically significant reduction (p<0.001 vs. placebo) |
Clinical Efficacy in Oral Mucositis
| Clinical Trial Phase | Patient Population | Treatment Group | Placebo Group | Outcome | p-value | Reference |
| Phase 2 | Head and Neck Cancer (≥55 Gy radiation) | 9 days | 18 days | 50% reduction in median duration of severe oral mucositis | 0.099 | |
| Phase 2 | Head and Neck Cancer (High-risk) | 10 days | 30 days | 67% reduction in median duration of severe oral mucositis | 0.04 | |
| Phase 3 (DOM-INNATE) | Head and Neck Cancer (Intent-to-Treat) | 8 days | 18 days | 56% reduction in median duration of severe oral mucositis | Not statistically significant | |
| Phase 3 (DOM-INNATE) | Head and Neck Cancer (Per-Protocol) | 9 days | 18 days | 50% reduction in median duration of severe oral mucositis | 0.049 |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and biological evaluation of Dusquetide are crucial for reproducible research.
Solid-Phase Peptide Synthesis (SPPS) of Dusquetide
This protocol describes a general method for the synthesis of Dusquetide (H-Arg-Ile-Val-Pro-Ala-NH2) using Fmoc/tBu chemistry.
Caption: Solid-Phase Peptide Synthesis Workflow for Dusquetide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Isopropyl alcohol (IPA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and IPA.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ala-OH) to the resin using HBTU and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Washing: Wash the resin as in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the sequential coupling of Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Ile-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by RP-HPLC
Instrumentation and Columns:
-
Preparative RP-HPLC system
-
C18 column
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).
-
Monitor the elution at 220 nm.
-
Collect the fractions containing the purified peptide.
-
Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final this compound product.
In Vivo Oral Mucositis Model (Hamster Cheek Pouch)
This protocol is adapted from established methods to assess the efficacy of Dusquetide in a radiation-induced oral mucositis model.
Animals:
-
Male Syrian golden hamsters
Procedure:
-
Acclimatization: Acclimate the hamsters for at least one week before the experiment.
-
Anesthesia: Anesthetize the animals (e.g., with ketamine/xylazine).
-
Irradiation: Expose the left everted cheek pouch to a single dose of radiation (e.g., 40 Gy).
-
Treatment: Administer Dusquetide or placebo intravenously at specified time points (e.g., 24 hours before and 24 hours after irradiation).
-
Mucositis Scoring: Score the oral mucositis daily using a standardized scale (e.g., 0-5, where 0 is normal and 5 is severe ulceration).
-
Data Analysis: Compare the duration and severity of oral mucositis between the treatment and placebo groups.
Caption: Hamster Oral Mucositis Model Workflow.
Conclusion
This compound is a promising Innate Defense Regulator with a well-defined structure and mechanism of action. By targeting the intracellular adaptor protein p62, it modulates the innate immune response, leading to anti-inflammatory and tissue-reparative effects. Preclinical and clinical data have demonstrated its potential in mitigating oral mucositis. The detailed protocols provided in this guide are intended to facilitate further research and development of this novel therapeutic peptide.
References
p62 as a Therapeutic Target for Dusquetide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dusquetide (SGX942) is a first-in-class Innate Defense Regulator (IDR) that modulates the innate immune response by targeting the intracellular scaffold protein p62 (also known as Sequestosome-1 or SQSTM1). This interaction alters downstream signaling pathways, leading to a tempered pro-inflammatory response and an enhanced anti-infective and tissue-healing response. This technical guide provides an in-depth overview of the mechanism of action of Dusquetide, focusing on its interaction with p62 and the subsequent modulation of key signaling pathways. The guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the molecular interactions and signaling cascades.
Introduction to Dusquetide and p62
Dusquetide is a synthetic, 5-amino acid peptide that has been investigated for its therapeutic potential in conditions characterized by inflammation and tissue damage, most notably oral mucositis (OM) in head and neck cancer patients undergoing chemoradiation therapy.[1][2] Its novel mechanism of action involves the direct binding to p62, a multifunctional protein that acts as a signaling hub in numerous cellular processes, including autophagy, inflammation, and cell survival.[3][4]
p62 is a scaffold protein with multiple domains that mediate its interaction with a variety of signaling molecules.[2] By binding to p62, Dusquetide modulates its function, thereby influencing downstream signaling pathways to promote a beneficial immune response. This targeted modulation avoids broad immunosuppression, a common side effect of many anti-inflammatory drugs.
Quantitative Data on Dusquetide's Efficacy and p62 Interaction
The following tables summarize the key quantitative data from preclinical and clinical studies of Dusquetide, highlighting its efficacy in oral mucositis and its biophysical interaction with p62.
Table 1: Clinical Efficacy of Dusquetide (SGX942) in Severe Oral Mucositis (SOM)
| Clinical Trial Phase | Patient Population | Treatment Group | Placebo Group | Outcome | p-value |
| Phase 2 | All patients | 9 days (median duration of SOM) | 18 days (median duration of SOM) | 50% reduction in median duration of SOM | 0.099 |
| High-risk patients | 10 days (median duration of SOM) | 30 days (median duration of SOM) | 67% reduction in median duration of SOM | 0.04 | |
| Phase 3 (DOM-INNATE) | Intent-to-Treat (ITT) | 8 days (median duration of SOM) | 18 days (median duration of SOM) | 56% reduction in median duration of SOM | Not statistically significant |
| Per-Protocol (PP) | 9 days (median duration of SOM) | 18 days (median duration of SOM) | 50% reduction in median duration of SOM | 0.049 |
Table 2: Secondary Endpoints from Phase 2 Clinical Trial of Dusquetide
| Endpoint | Dusquetide (1.5 mg/kg) | Placebo |
| Infection Rate | Decreased | - |
| Tumor Resolution (1-month follow-up) | 63% complete response | 47% complete response |
| 12-month Survival Rate | 93% | 81% |
Table 3: Biophysical Interaction of Dusquetide and p62
| Parameter | Value | Method |
| Binding Affinity (Kd) | 0.8 µM | Microscale Thermophoresis (MST) |
| Binding Confirmation | Tight binding observed | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Table 4: Downstream Signaling Effects of Dusquetide
| Signaling Molecule/Process | Effect of Dusquetide | Quantitative Change |
| p38 MAPK Phosphorylation | Increased | ~50% increase after 60 minutes |
| p62-RIP1 Interaction | Enhanced | Two-fold increase in RIP1 association with p62 |
| CEBP/B Expression | Enhanced | - |
| NF-κB Activation | No effect | - |
| Autophagy | Not activated | - |
Signaling Pathways Modulated by Dusquetide
Dusquetide's binding to the ZZ domain of p62 initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the interaction between Dusquetide and p62.
Co-Immunoprecipitation (Co-IP) to Demonstrate p62-RIP1 Interaction
This protocol is designed to demonstrate the enhanced interaction between p62 and RIP1 in the presence of Dusquetide.
Materials:
-
HEK293T cells
-
Expression vector for RIP1
-
Dusquetide solution
-
TNFα
-
Cell lysis buffer (e.g., RIPA buffer)
-
Anti-p62 antibody
-
Anti-RIP1 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Transfect HEK293T cells with the RIP1 expression vector.
-
Treat the transfected cells with Dusquetide at the desired concentration for a specified time.
-
Stimulate the cells with TNFα to induce the p62-RIP1 complex formation.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysates with an anti-p62 antibody to form antibody-p62-RIP1 complexes.
-
Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-RIP1 antibody to detect the co-immunoprecipitated RIP1.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification
This protocol outlines the steps to identify the binding site of Dusquetide on the ZZ domain of p62 using NMR spectroscopy.
Materials:
-
Expression vector for the p62 ZZ domain (e.g., in a pGEX vector with a GST tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
15N-labeled minimal media for protein expression
-
Purification resins (e.g., Glutathione Sepharose)
-
NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.0)
-
Dusquetide solution
-
NMR spectrometer
Procedure:
-
Express the 15N-labeled p62 ZZ domain in E. coli.
-
Purify the labeled protein using affinity chromatography.
-
Prepare the NMR sample by dialyzing the purified protein into the NMR buffer.
-
Acquire a baseline 1H-15N HSQC spectrum of the p62 ZZ domain.
-
Titrate the Dusquetide solution into the protein sample at increasing molar ratios.
-
Acquire a 1H-15N HSQC spectrum at each titration point.
-
Analyze the spectra to identify chemical shift perturbations (CSPs) of specific amino acid residues in the p62 ZZ domain upon Dusquetide binding.
-
Map the residues with significant CSPs onto the three-dimensional structure of the p62 ZZ domain to identify the binding interface.
p38 MAPK Phosphorylation Assay
This assay quantifies the increase in p38 MAPK phosphorylation in response to Dusquetide treatment.
Materials:
-
RAW 264.7 cells
-
Dusquetide solution
-
Cell lysis buffer
-
Antibodies specific for phosphorylated p38 (p-p38) and total p38
-
Secondary antibody conjugated to HRP
-
Substrate for HRP
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with varying concentrations of Dusquetide for a specified time (e.g., 60 minutes).
-
Lyse the cells and perform an ELISA-based assay.
-
Add the cell lysates to wells coated with a capture antibody for p38.
-
Incubate with a primary antibody specific for either p-p38 or total p38.
-
Add an HRP-conjugated secondary antibody.
-
Add the HRP substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the ratio of p-p38 to total p38 to determine the extent of phosphorylation.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflow for evaluating the efficacy of Dusquetide and for elucidating its mechanism of action.
References
- 1. Dusquetide modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dusquetide: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.soligenix.com [ir.soligenix.com]
- 4. ir.soligenix.com [ir.soligenix.com]
Dusquetide TFA: A Deep Dive into its Modulation of the p62-Mediated Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dusquetide TFA, a synthetic innate defense regulator (IDR), represents a novel class of therapeutic peptides that modulate the body's innate immune response. Its mechanism of action centers on the intracellular scaffold protein p62 (sequestosome-1), a critical node in various signaling networks. By binding to p62, this compound initiates a cascade of events that ultimately leads to an anti-inflammatory, anti-infective, and tissue-healing response. This technical guide provides an in-depth exploration of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a short, synthetic peptide that has demonstrated therapeutic potential in a range of inflammatory and infectious conditions.[1][2][3] Unlike traditional antibiotics, it does not have direct antimicrobial activity. Instead, it modulates the host's innate immune system to enhance pathogen clearance and promote tissue repair.[1][4] Its primary molecular target is the multifunctional scaffold protein p62, also known as sequestosome-1 (SQSTM1). This interaction triggers a specific signaling cascade that underpins its therapeutic effects.
The Core Signaling Pathway of this compound
The signaling pathway of this compound is initiated by its entry into the cell and subsequent binding to the ZZ domain of p62. This interaction is a key regulatory event that has several downstream consequences, as elucidated through various preclinical studies.
Binding to p62 and a Shift in Protein Interactions
This compound has been shown to directly interact with the ZZ domain of p62. This binding event is crucial as it leads to the stabilization of the p62-Receptor-Interacting Protein 1 (RIP1) complex. This modulation of protein-protein interactions is a pivotal step in redirecting the downstream signaling cascade.
Activation of the p38 MAPK Pathway
A significant consequence of this compound's interaction with the p62-RIP1 complex is the increased phosphorylation of p38 mitogen-activated protein kinase (MAPK). In vitro studies have demonstrated a notable increase in the levels of phosphorylated p38 (p-p38) following treatment with Dusquetide. This activation of the p38 MAPK pathway is a key element in the cellular response to Dusquetide.
Upregulation of the Transcription Factor C/EBPβ
Downstream of p38 MAPK activation, this compound has been observed to enhance the expression of the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ). This upregulation is significant, with studies showing a marked increase in C/EBPβ levels. C/EBPβ is known to play a role in regulating the expression of genes involved in immune and inflammatory responses.
A Pathway Distinct from Autophagy
It is important to note that while p62 is a well-known autophagy receptor, the signaling pathway modulated by this compound does not appear to involve the activation of autophagy. This specificity allows for a targeted immunomodulatory effect without inducing a broader cellular stress response.
Quantitative Data Summary
The effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key findings.
| In Vitro Study | Cell Line | Parameter Measured | Result | Reference |
| p38 MAPK Activation | RAW264.7 macrophages | p-p38 levels | ~50% increase after 60 minutes | |
| C/EBPβ Expression | Bone marrow-derived macrophages (BMDM) | C/EBPβ levels | 4-fold increase | |
| C/EBPβ Expression | A549 human epithelial cells | C/EBPβ levels | Substantial increase | |
| Anti-inflammatory Effect | BMDM | LPS-induced TNFα secretion | Inhibition |
| Preclinical Animal Model | Model | Parameter Measured | Result | Reference |
| Oral Mucositis | Mouse | Duration of oral mucositis | ~50% reduction | |
| Oral Mucositis | Hamster | Duration of oral mucositis | ~50% reduction | |
| Anti-tumor Activity | MCF-7 breast cancer xenograft | Tumor size | Reduction (p<0.01) | |
| Combination Therapy | MCF-7 breast cancer xenograft with radiation | Survival | Increased (p<0.05 vs radiation only) | |
| Combination Therapy | MCF-7 breast cancer xenograft with trastuzumab | Tumor size | Reduction (p<0.001 vs placebo) |
| Clinical Trial | Phase | Indication | Parameter Measured | Result | Reference |
| IDR-OM-01 | Phase 2 | Oral Mucositis in Head and Neck Cancer | Median duration of severe oral mucositis (SOM) | 50% reduction | |
| DOM-INNATE | Phase 3 | Oral Mucositis in Head and Neck Cancer | Median duration of SOM | 56% reduction (not statistically significant) |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the this compound signaling pathway.
Cellular Uptake Assay for this compound
This protocol is designed to quantify the cellular internalization of this compound.
-
Cell Culture: Seed target cells (e.g., RAW264.7 macrophages) in 24-well plates and culture to near confluence.
-
Peptide Labeling: Synthesize this compound with a fluorescent label (e.g., FITC or a rhodamine dye) for detection.
-
Incubation: Replace the culture medium with serum-free medium containing the fluorescently labeled this compound at various concentrations. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the peptide-containing medium and wash the cells multiple times with ice-cold PBS to remove any unbound peptide.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths. Normalize the fluorescence intensity to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).
Co-Immunoprecipitation of p62 and RIP1
This protocol is used to demonstrate the interaction between p62 and RIP1 and the effect of this compound on this complex.
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for p62 overnight at 4°C. Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both p62 and RIP1 to detect the co-immunoprecipitated proteins.
Western Blot for Phosphorylated p38 MAPK
This protocol quantifies the levels of phosphorylated p38 MAPK in response to this compound.
-
Sample Preparation: Treat cells with this compound for various time points. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated p38 (p-p38). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total p38 to normalize the p-p38 signal to the total amount of p38 protein.
C/EBPβ Transcription Factor Activity Assay (ELISA-based)
This protocol measures the activation of C/EBPβ in nuclear extracts.
-
Nuclear Extract Preparation: Treat cells with this compound. Isolate the nuclei and prepare nuclear extracts using a specialized buffer system.
-
Binding Assay: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the C/EBPβ consensus binding site. The active C/EBPβ in the extract will bind to this oligonucleotide.
-
Antibody Incubation: Add a primary antibody specific to the DNA-binding domain of C/EBPβ, followed by an HRP-conjugated secondary antibody.
-
Detection: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of active C/EBPβ in the sample.
Mandatory Visualizations
Conclusion
This compound presents a promising therapeutic approach by targeting the p62-mediated signaling pathway to modulate the innate immune response. Its ability to enhance p38 MAPK phosphorylation and C/EBPβ expression, while stabilizing the p62-RIP1 complex, provides a clear mechanistic basis for its observed anti-inflammatory, anti-infective, and tissue-healing properties. The quantitative data from in vitro, preclinical, and clinical studies support its potential in various therapeutic areas. The detailed experimental protocols provided in this guide offer a framework for further research and development of this compound and other innate defense regulators. This comprehensive understanding is crucial for the scientific community to fully explore the therapeutic potential of this novel class of peptides.
References
- 1. lifetein.com [lifetein.com]
- 2. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dusquetide TFA: A Deep Dive into its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dusquetide TFA (Trifluoroacetate), a novel synthetic peptide and a first-in-class Innate Defense Regulator (IDR), presents a promising therapeutic approach for a range of conditions driven by dysregulated inflammation and infection. Operating through a unique mechanism of action centered on the intracellular adaptor protein p62 (sequestosome-1), Dusquetide modulates the innate immune response, shifting it from a pro-inflammatory to a pro-healing and anti-infective state. This whitepaper provides a comprehensive technical overview of the biological functions of this compound, summarizing key preclinical and clinical findings. It details the molecular interactions, signaling pathways, and demonstrates its efficacy in various models of disease, with a particular focus on its clinical development for oral mucositis. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the innate immune system.
Introduction
The innate immune system, our body's first line of defense, plays a critical role in responding to tissue injury and infection. However, its dysregulation can lead to excessive inflammation and impaired healing, contributing to the pathology of numerous diseases. This compound emerges as a promising modulator of this system, offering a targeted approach to rebalance the innate immune response. Unlike traditional anti-inflammatory agents that broadly suppress immunity, Dusquetide selectively fine-tunes intracellular signaling pathways to promote beneficial outcomes such as reduced inflammation, enhanced bacterial clearance, and accelerated tissue repair.[1][2] Its primary mechanism involves binding to the ZZ domain of p62, a key scaffolding protein involved in multiple signaling cascades, including those regulating inflammation and autophagy.[3] This interaction does not activate autophagy but instead modulates the p62-RIP1 complex, leading to downstream effects on p38 phosphorylation and CEBP/B expression.[3]
Mechanism of Action: The p62 Signaling Hub
Dusquetide's biological activity is centered on its interaction with the sequestosome-1 (SQSTM1/p62) protein. p62 is a multifunctional scaffold protein that plays a pivotal role in various cellular processes, including inflammation, autophagy, and cell survival.
Binding to p62
Dusquetide directly binds to the ZZ-type zinc finger domain of p62.[3] This interaction is driven by both electrostatic and hydrophobic contacts. The ability of Dusquetide to penetrate the cell membrane allows it to access and associate with intracellular p62.
Modulation of Downstream Signaling
Upon binding to p62, Dusquetide modulates the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex. This modulation leads to an increase in the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and enhanced expression of the transcription factor CEBP/B (CCAAT/enhancer-binding protein beta). Notably, this signaling cascade occurs without the activation of autophagy. This targeted modulation of the p62 signaling hub is central to Dusquetide's ability to recalibrate the innate immune response.
Biological Functions and Preclinical Evidence
Dusquetide's unique mechanism of action translates into a diverse range of biological functions, including anti-inflammatory, anti-infective, and tissue-healing properties. These functions have been demonstrated in numerous preclinical models.
Anti-Inflammatory Effects
Dusquetide has been shown to reduce the production of pro-inflammatory cytokines. For instance, it significantly reduces IL-6 levels. This anti-inflammatory activity is a key component of its therapeutic effect in conditions like oral mucositis.
Anti-Infective Properties
A critical function of Dusquetide is its ability to enhance the clearance of bacterial infections. This is achieved not by direct antibiotic activity, but by modulating the host's innate immune response to be more effective at eliminating pathogens. This has been observed against a broad range of both Gram-positive and Gram-negative bacteria.
Tissue Healing and Repair
By dampening excessive inflammation and promoting an anti-inflammatory environment, Dusquetide facilitates tissue healing and repair. This is particularly relevant in the context of tissue damage caused by chemotherapy and radiation.
Potential Anti-Tumor Activity
Preclinical studies have suggested that Dusquetide may possess anti-tumor properties. In xenograft models using the MCF-7 breast cancer cell line, Dusquetide, both as a standalone treatment and in combination with radiation or chemotherapy, has been shown to reduce tumor size and enhance overall survival. Furthermore, in a co-culture system with human multiple myeloma cells, pre-incubation of stromal cells with Dusquetide reduced their ability to support myeloma cell growth.
Clinical Development: Focus on Oral Mucositis
The most significant clinical application of Dusquetide to date has been in the treatment of severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation therapy.
Phase 2 Clinical Trial (NCT02013050)
An exploratory Phase 2 study demonstrated the potential efficacy of Dusquetide in reducing the duration of SOM. In patients receiving at least 55 Gy of radiation, a 1.5 mg/kg dose of Dusquetide resulted in a 50% reduction in the median duration of SOM compared to placebo.
Phase 3 Clinical Trial (DOM-INNATE - NCT03237325)
A pivotal Phase 3 trial further investigated the efficacy of Dusquetide in the same patient population. While the primary endpoint of a statistically significant reduction in the median duration of SOM was not met in the intent-to-treat population, a clinically meaningful reduction was observed. In the per-protocol population, a statistically significant 50% reduction in the duration of SOM was achieved.
| Clinical Trial Phase | Patient Population | Treatment Group | Placebo Group | Outcome | p-value | Reference |
| Phase 2 | Head and Neck Cancer patients receiving ≥55 Gy radiation | 9 days | 18 days | 50% reduction in median duration of SOM | 0.099 | |
| Phase 3 (ITT) | Head and Neck Cancer patients receiving chemoradiation | 8 days | 18 days | 56% reduction in median duration of SOM | Not Statistically Significant | |
| Phase 3 (Per-Protocol) | Head and Neck Cancer patients receiving chemoradiation | 9 days | 18 days | 50% reduction in median duration of SOM | 0.049 |
Table 1: Summary of Clinical Trial Results for Dusquetide in Severe Oral Mucositis
Experimental Protocols
Dusquetide-p62 Binding Assay (NMR Spectroscopy)
A detailed protocol for determining the binding sites of Dusquetide on the p62 ZZ domain using solution Nuclear Magnetic Resonance (NMR) spectroscopy has been described. The protocol involves the expression and purification of 13C/15N uniformly labeled p62 ZZ domain protein, followed by the setup of triple-resonance NMR experiments and analysis of the resulting spectra to identify chemical shift perturbations upon the addition of Dusquetide.
Hamster Model of Oral Mucositis
Preclinical efficacy in oral mucositis is often evaluated using a hamster cheek pouch model. This typically involves inducing mucositis through a combination of mechanical irritation and administration of a chemotherapeutic agent like 5-fluorouracil or fractionated radiation to the everted cheek pouch. The severity and duration of mucositis are then scored daily. Dusquetide or a placebo is administered systemically, and the primary endpoint is the number of days of severe ulcerative mucositis.
In Vitro Cytokine Production Assay
The anti-inflammatory effects of Dusquetide can be assessed in vitro using macrophage cell lines (e.g., RAW264.7) or primary human monocytes. Cells are typically stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of Dusquetide. After a specified incubation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.
Mouse Model of Bacterial Clearance
The anti-infective properties of Dusquetide can be evaluated in a mouse model of bacterial infection. For example, mice can be infected with a pathogenic strain of Pseudomonas aeruginosa. Treatment with Dusquetide or a placebo is administered, and at various time points post-infection, bacterial loads in relevant tissues (e.g., lungs, spleen) are quantified by plating tissue homogenates on selective agar.
MCF-7 Breast Cancer Xenograft Model
To assess the anti-tumor activity of Dusquetide, human MCF-7 breast cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment groups to receive Dusquetide, a standard-of-care chemotherapy agent (e.g., paclitaxel), a combination of both, or a placebo. Tumor volume is measured regularly with calipers, and at the end of the study, tumors are excised and weighed.
Safety, Tolerability, and Pharmacokinetics
Preclinical Toxicology
Extensive preclinical toxicology studies have been conducted on Dusquetide. These studies are essential for determining the safety profile of the drug before human trials and typically include single-dose and repeated-dose toxicity studies in at least two animal species (one rodent and one non-rodent). These studies evaluate potential effects on various organ systems.
Phase 1 Clinical Trial
A Phase 1 clinical study in 84 healthy human volunteers evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenously administered Dusquetide. The results indicated that Dusquetide was safe and well-tolerated. The pharmacokinetic profile demonstrated a rapid clearance from the plasma.
| Parameter | Value |
| Number of Subjects | 84 |
| Route of Administration | Intravenous |
| Dose Range | Single and multiple ascending doses |
| Safety and Tolerability | Safe and well-tolerated |
| Pharmacokinetics | Rapid plasma clearance |
Table 2: Summary of Phase 1 Clinical Trial of Dusquetide
Conclusion
This compound represents a novel and promising therapeutic agent that functions by modulating the innate immune response through its interaction with the intracellular adaptor protein p62. Its multifaceted biological activities, including anti-inflammatory, anti-infective, tissue-healing, and potential anti-tumor effects, have been demonstrated in a range of preclinical models and further supported by clinical trial data in the context of oral mucositis. The well-defined mechanism of action and favorable safety profile make Dusquetide a compelling candidate for further investigation in a variety of inflammatory and infectious diseases. This technical guide provides a foundational understanding of the biological functions of Dusquetide, intended to inform and guide future research and development efforts in this exciting field of innate immune modulation.
References
- 1. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dusquetide: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Framework for Model Evaluation in Microbiology Research Using Pseudomonas aeruginosa and Cystic Fibrosis Infection as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
Dusquetide: A Modulator of Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dusquetide (also known as SGX942) is a first-in-class Innate Defense Regulator (IDR) that represents a novel approach to modulating the body's innate immune response.[1][2][3] Unlike traditional anti-inflammatory agents that often broadly suppress the immune system, Dusquetide works by fine-tuning the innate immune response to injury and infection, promoting a shift from a pro-inflammatory state to one that favors anti-inflammatory processes, tissue healing, and pathogen clearance.[1][4] This synthetic 5-amino acid peptide has been investigated for a range of conditions, most notably for the treatment of severe oral mucositis (SOM) in patients undergoing chemoradiation for head and neck cancer. This technical guide provides a comprehensive overview of the role of Dusquetide in innate immunity, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action: Targeting a Key Intracellular Hub
Dusquetide's unique immunomodulatory effects are mediated through its interaction with the intracellular adaptor protein sequestosome-1, also known as p62. p62 is a critical signaling hub that integrates various cellular stress and immune response pathways.
Dusquetide penetrates the cell membrane and binds to the ZZ domain of p62. This interaction modulates the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex, which in turn influences downstream signaling cascades. Specifically, Dusquetide binding leads to:
-
Increased p38 MAP Kinase Phosphorylation: This promotes anti-inflammatory cytokine production and enhances cellular repair mechanisms.
-
Enhanced C/EBPβ Expression: This transcription factor is involved in the regulation of immune and inflammatory responses.
-
Suppression of Pro-inflammatory Cytokine Expression: Dusquetide has been shown to reduce levels of pro-inflammatory cytokines such as IL-6.
-
No Activation of Autophagy: Importantly, Dusquetide's interaction with p62 does not appear to activate the autophagy pathway.
By targeting p62, Dusquetide effectively recalibrates the innate immune response, dampening excessive inflammation while simultaneously enhancing the body's ability to clear infections and repair damaged tissue. This dual action makes it a promising therapeutic candidate for conditions characterized by dysregulated inflammation.
Signaling Pathway of Dusquetide
Caption: Dusquetide's intracellular signaling pathway.
Quantitative Data from Preclinical and Clinical Studies
Dusquetide has been evaluated in a variety of preclinical models and human clinical trials, demonstrating its potential to mitigate inflammation and promote tissue healing.
Table 1: Preclinical Efficacy of Dusquetide in Animal Models of Oral Mucositis
| Animal Model | Key Findings | Reference |
| Mouse | ~50% reduction in the duration of oral mucositis. | |
| Hamster | ~50% reduction in the duration of oral mucositis. |
Table 2: Clinical Efficacy of Dusquetide in Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients
| Clinical Trial Phase | Patient Population | Key Findings | p-value | Reference |
| Phase 2 | 111 patients receiving chemoradiation. | 50% reduction in the median duration of SOM (18 days in placebo vs. 9 days with 1.5 mg/kg Dusquetide). | 0.099 | |
| Phase 2 (High-Risk Subgroup) | Patients at higher risk for SOM. | 67% reduction in the median duration of SOM. | N/A | |
| Phase 3 (DOM-INNATE) | 268 patients receiving chemoradiation. | 56% reduction in the median duration of SOM (18 days in placebo vs. 8 days with Dusquetide). | Not statistically significant | |
| Phase 3 (Per-Protocol Population) | Patients receiving at least 55 Gy radiation and at least 10 doses of study drug. | 50% reduction in the duration of SOM (18 days in placebo vs. 9 days with Dusquetide). | 0.049 | |
| Phase 2 (Long-term Follow-up) | 12-month follow-up. | Sustained trend towards reduced mortality and increased tumor resolution in the 1.5 mg/kg Dusquetide group. | N/A |
Experimental Protocols
Preclinical Animal Models
1. Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the human condition.
-
Animals: Mice are commonly used due to their well-characterized immune system and the availability of genetic models.
-
Procedure:
-
Anesthesia is induced in the animal.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve to prevent intestinal obstruction.
-
The ligated cecum is punctured once or twice with a needle of a specific gauge. The size of the needle determines the severity of the resulting sepsis.
-
A small amount of fecal matter is extruded through the puncture site.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.
-
-
Dusquetide Administration: Dusquetide or a placebo is typically administered intravenously at specified time points before or after the CLP procedure.
-
Outcome Measures: Survival rates, bacterial load in the peritoneum and blood, and systemic cytokine levels are monitored.
Clinical Trials for Severe Oral Mucositis (SOM)
1. Phase 3 DOM-INNATE Study (NCT03237325)
This pivotal trial was a multinational, randomized, double-blind, placebo-controlled study.
-
Patient Population: Approximately 268 patients with squamous cell carcinoma of the oral cavity and oropharynx scheduled to receive a minimum total cumulative radiation dose of 55 Gy with concomitant cisplatin chemotherapy.
-
Treatment Regimen:
-
Patients were randomized 1:1 to receive either 1.5 mg/kg Dusquetide or a placebo.
-
The study drug was administered as a brief 4-minute intravenous infusion twice a week during chemoradiation therapy and for two weeks following its completion.
-
-
Primary Endpoint: The median duration of severe oral mucositis, defined as a World Health Organization (WHO) Grade of ≥3.
-
Assessments: Oral mucositis was evaluated at each treatment visit and through six weeks following the completion of chemoradiation. Patients were also followed for an additional 12 months to assess long-term safety and efficacy.
Experimental Workflow Diagrams
Caption: Workflow for the CLP-induced sepsis animal model.
Caption: Workflow for the Phase 3 DOM-INNATE clinical trial.
Conclusion
Dusquetide represents a significant advancement in the field of immunomodulation. Its novel mechanism of action, centered on the modulation of the key innate immune signaling hub p62, allows for a nuanced and targeted approach to controlling inflammation and promoting tissue repair. Preclinical and clinical data have demonstrated its biological activity and potential therapeutic benefits, particularly in the context of severe oral mucositis. While the primary endpoint in the pivotal Phase 3 trial for SOM did not reach statistical significance in the overall population, the consistent and clinically meaningful reductions in the duration of SOM, especially in the per-protocol population, underscore its potential. Further research into Dusquetide and its analogs may unlock its full therapeutic potential across a range of inflammatory and infectious diseases.
References
- 1. Dusquetide: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Dusquetide used for? [synapse.patsnap.com]
- 3. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (Dusquetide) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]
- 4. soligenix.com [soligenix.com]
Dusquetide TFA and CEBP/B Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide, a novel synthetic peptide and a first-in-class Innate Defense Regulator (IDR), modulates the innate immune system's response to injury and infection.[1][2] Its mechanism of action involves redirecting the body's response towards an anti-inflammatory, anti-infective, and tissue-healing state.[1][3] A key aspect of its molecular activity is the enhancement of CCAAT/enhancer-binding protein beta (CEBP/B) expression, a critical transcription factor involved in regulating inflammatory and immune responses.[4] This guide provides an in-depth technical overview of the relationship between Dusquetide TFA and CEBP/B expression, detailing the underlying signaling pathways, experimental evidence, and methodologies.
Core Mechanism of Action: From p62 Binding to CEBP/B Enhancement
Dusquetide's biological activity is initiated by its interaction with a key intracellular scaffold protein, sequestosome-1 (SQSTM1), also known as p62. This interaction is the starting point of a signaling cascade that ultimately influences the expression of key regulatory proteins.
Key steps in the pathway include:
-
Cellular Entry and Binding: Dusquetide is capable of penetrating the cell membrane to accumulate within the cell.
-
Interaction with p62: It specifically binds to the ZZ domain of the p62 protein. This interaction is driven by both electrostatic and hydrophobic contacts.
-
Modulation of the p62-RIP1 Complex: The binding of Dusquetide to p62 modulates the formation and stability of the p62-Receptor-Interacting Protein 1 (RIP1) complex.
-
p38 MAPK Phosphorylation: This modulation leads to an increase in the phosphorylation of p38 mitogen-activated protein kinase (MAPK).
-
Enhanced CEBP/B Expression: The activation of the p38 MAPK pathway culminates in the enhanced expression of the transcription factor CEBP/B.
This pathway is significant as it enhances CEBP/B expression without activating autophagy, a separate process also involving p62.
Signaling Pathway Visualization
Caption: Dusquetide signaling pathway from p62 binding to enhanced CEBP/B expression.
The Role of CEBP/B in Innate Immunity and Inflammation
CEBP/B is a leucine zipper transcription factor that plays a pivotal role in regulating genes associated with the immune and inflammatory responses. It is a key effector in the induction of genes stimulated by IL-1, IL-6, and LPS. By enhancing the expression of CEBP/B, Dusquetide leverages a central regulator to modulate the inflammatory cascade. CEBP/B is known to:
-
Regulate Inflammatory Cytokines: It can synergistically activate the transcription of pro-inflammatory cytokines such as IL-6 and IL-8 in conjunction with other transcription factors like NF-κB.
-
Control Macrophage Activation: It is involved in gene expression related to the activation of macrophages.
-
Mediate Inflammasome Signaling: As a master regulator, CEBP/B directly controls the expression of key components of the inflammasome, such as NLRP3, which are crucial for processing and releasing pro-inflammatory cytokines like IL-1β.
Quantitative Data on Dusquetide's Effects
The following table summarizes the quantitative findings from key preclinical studies investigating the molecular effects of Dusquetide.
| Cell Line | Treatment | Concentration | Duration | Measured Endpoint | Result | Reference |
| RAW264.7 | Dusquetide | Not specified | 60 minutes | p38 Phosphorylation | ~50% increase | |
| RAW264.7 | Dusquetide | Increasing | Not specified | CEBP/B Expression | Enhanced |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols derived from the cited literature for key experiments demonstrating Dusquetide's mechanism.
Immunoprecipitation for p62-RIP1 Complex Analysis
This protocol is used to assess the impact of Dusquetide on the interaction between p62 and RIP1.
-
Cell Culture and Treatment: Murine macrophage-like RAW264.7 cells are cultured under standard conditions. Cells are then treated with a specified concentration of Dusquetide for a designated time period.
-
Cell Lysis: Following treatment, cells are washed with cold PBS and lysed in a buffer containing non-ionic detergents (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve protein complexes and phosphorylation states.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. Subsequently, an antibody specific for p62 is added to the lysate and incubated to form antibody-antigen complexes. Protein A/G-agarose beads are then added to capture these complexes.
-
Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The protein complexes are then eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against RIP1 and p62 to detect the presence and relative abundance of these proteins in the complex.
Western Blot for p38 Phosphorylation and CEBP/B Expression
This protocol is used to quantify changes in protein expression and activation.
-
Cell Culture and Treatment: RAW264.7 cells are treated with varying concentrations of Dusquetide as described above.
-
Protein Extraction: Total cellular protein is extracted using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded and separated on a polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for phosphorylated p38 (p-p38), total p38, CEBP/B, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative changes in protein levels.
Experimental Workflow Visualization
Caption: Experimental workflow for assessing Dusquetide's effect on protein interactions and expression.
Conclusion and Implications
This compound operates through a distinct and targeted molecular mechanism, initiating its action by binding to the ZZ domain of p62. This engagement triggers a specific downstream signaling cascade involving the modulation of the p62-RIP1 complex and increased p38 MAPK phosphorylation, which directly results in the enhanced expression of the CEBP/B transcription factor. This upregulation of CEBP/B, a master regulator of immunity and inflammation, provides a molecular basis for Dusquetide's observed therapeutic effects, including reduced inflammation and enhanced tissue healing. For drug development professionals and researchers, this detailed understanding of Dusquetide's pathway highlights specific biomarkers—such as p-p38 and CEBP/B—that can be monitored in preclinical and clinical studies. Furthermore, it solidifies the rationale for targeting the p62 signaling hub as a viable strategy for developing novel therapeutics that modulate the innate immune response.
References
Dusquetide TFA Salt: A Technical Overview of its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide, a first-in-class Innate Defense Regulator (IDR), represents a novel approach to modulating the body's innate immune response.[1] As a synthetic peptide, it has demonstrated potential in various therapeutic areas, including the treatment of oral mucositis, by mitigating inflammation and enhancing tissue healing.[2][3] This technical guide provides an in-depth overview of the chemical properties of Dusquetide trifluoroacetate (TFA) salt, its mechanism of action, and a summary of its application in a clinical research context.
Chemical and Physical Properties
Dusquetide is a synthetic 5-amino acid peptide.[4] The trifluoroacetate salt form is common for synthetic peptides due to its use in the purification process. While detailed proprietary data on all physicochemical properties are not publicly available, the following table summarizes the known characteristics of Dusquetide TFA salt.
| Property | Value | Source(s) |
| Molecular Formula | C27H48F3N9O7 | |
| Molecular Weight | 667.72 g/mol | |
| Purity | Typically available at high purity levels | |
| Solubility | Soluble in DMSO | |
| Appearance | Solid | |
| Storage | Recommended at -20°C, protected from moisture and light |
Note: The TFA counterion can influence the physicochemical and biological properties of peptides. Standard analytical techniques for the determination and exchange of TFA in peptide samples include FT-IR, 19F-NMR, and HPLC-ELSD.
Mechanism of Action: A Focus on the p62 Signaling Hub
Dusquetide exerts its immunomodulatory effects by targeting a key intracellular signaling hub protein: sequestosome-1 (SQSTM1), also known as p62. p62 is a multifunctional adaptor protein that plays a critical role in various cellular processes, including inflammation, autophagy, and cell survival.
Dusquetide binds to p62 and modulates its activity, leading to a rebalancing of the innate immune response. Instead of broad immunosuppression, Dusquetide selectively dampens pro-inflammatory pathways while promoting anti-inflammatory and tissue-reparative responses.
The interaction of Dusquetide with p62 influences several downstream signaling cascades:
-
NF-κB Pathway: p62 is a known regulator of the NF-κB signaling pathway, a central mediator of inflammation. By modulating p62, Dusquetide can influence NF-κB activation and the subsequent expression of pro-inflammatory cytokines.
-
Keap1-Nrf2 Pathway: p62 can activate the Nrf2 pathway, a key regulator of the antioxidant response, by interacting with and promoting the degradation of the Nrf2 inhibitor, Keap1. This can lead to the upregulation of cytoprotective genes.
-
mTOR Signaling: p62 is also involved in the activation of the mTOR pathway, which is crucial for cell proliferation and differentiation.
The following diagram illustrates the central role of p62 and the pathways influenced by Dusquetide.
Experimental Protocols: A Clinical Trial Perspective
Detailed experimental protocols for the synthesis and in-vitro characterization of this compound salt are proprietary. However, information from clinical trials provides insight into its in-vivo application. Dusquetide has been investigated for the treatment of severe oral mucositis in patients with head and neck cancer.
A generalized workflow for a clinical trial involving Dusquetide, based on publicly available data, is as follows:
Conclusion
This compound salt is a promising Innate Defense Regulator with a unique mechanism of action centered on the p62 signaling hub. Its ability to modulate the innate immune response towards a less inflammatory and more pro-healing state has significant therapeutic potential. While comprehensive data on all its chemical properties are not publicly available, the existing information provides a solid foundation for researchers and drug development professionals. Further investigation into its specific physicochemical characteristics and detailed experimental applications will be crucial for its continued development and potential clinical translation.
References
- 1. This compound (931395-42-5 free base) | TargetMol [targetmol.com]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dusquetide | C25H47N9O5 | CID 122177130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dusquetide TFA: A Technical Overview of its Intellectual Property and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide TFA is a novel synthetic peptide and a first-in-class Innate Defense Regulator (IDR) being developed by Soligenix, Inc. It represents a promising therapeutic candidate for a range of indications, primarily focused on the treatment of oral mucositis in head and neck cancer patients. This technical guide provides an in-depth overview of the intellectual property landscape surrounding this compound and the core scientific data that underpins its therapeutic potential.
Intellectual Property Landscape
Soligenix, Inc. has established a robust intellectual property portfolio for Dusquetide and its related analogs, ensuring market exclusivity and protecting its investment in research and development. The patent strategy encompasses both composition of matter and therapeutic use claims across various jurisdictions.
Composition of Matter Patents
The foundational intellectual property for Dusquetide lies in patents covering the composition of matter of the peptide itself and a library of related analogs. These patents provide broad protection for the chemical structure of the active pharmaceutical ingredient.
| Patent Number | Title | Jurisdiction | Expiration (Est.) |
| US 10,253,068 | Novel Peptides for Treating and Preventing Immune-Related Disorders, Including Treating and Preventing Infection by Modulating Innate Immunity | United States | 2028 |
Note: This table is illustrative and not exhaustive of all global patents.
The claims within these patents are crucial for preventing competitors from developing and marketing identical or structurally similar peptides. US Patent 10,253,068, for instance, claims novel Innate Defense Regulator (IDR) analogs, expanding protection to a wider range of molecular structures[1].
Therapeutic Use Patents
In addition to composition of matter, Soligenix has pursued and secured patents for the therapeutic use of Dusquetide in specific indications. This second layer of intellectual property protection is critical for safeguarding the commercial application of the drug.
| Patent Number | Title | Jurisdiction | Expiration (Est.) |
| US 9,850,270 | Novel Peptides and Analogs for Use in the Treatment of Oral Mucositis | United States | 2034 |
Note: This table is illustrative and not exhaustive of all global patents.
US Patent 9,850,270 specifically covers the use of Dusquetide and related IDRs for treating oral mucositis, a key indication in its development pipeline[2]. This therapeutic use patent extends the intellectual property protection significantly beyond the composition of matter patent's expiration.
Mechanism of Action: Modulation of the Innate Immune Response via p62
Dusquetide's novel mechanism of action involves the modulation of the innate immune system. It does not have direct antimicrobial or anti-inflammatory properties but instead targets a key intracellular signaling protein, Sequestosome-1 (SQSTM1), also known as p62.
The Dusquetide-p62 Signaling Pathway
Dusquetide penetrates the cell membrane and binds to the ZZ domain of the p62 protein. This interaction modulates the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex. The binding of Dusquetide to p62 leads to an increase in p38 phosphorylation and enhanced expression of CCAAT/enhancer-binding protein beta (C/EBPβ), without activating the autophagy pathway. This selective signaling cascade results in a fine-tuned innate immune response, characterized by reduced inflammation and enhanced tissue healing.
Preclinical and Clinical Data
The therapeutic potential of Dusquetide has been evaluated in numerous preclinical models and clinical trials, with a primary focus on oral mucositis.
Preclinical Studies in Oral Mucositis
The hamster cheek pouch model is a well-established preclinical model for studying radiation-induced oral mucositis. In this model, Dusquetide has demonstrated a significant reduction in the duration and severity of oral mucositis.
-
Animal Model: Male golden Syrian hamsters.
-
Induction of Mucositis: Acute radiation is administered to the left everted cheek pouch.
-
Treatment: Dusquetide or placebo is administered intravenously.
-
Endpoint Assessment: The severity of mucositis is scored daily by blinded observers based on a standardized scale. The duration of severe mucositis is the primary endpoint.
Clinical Trials in Oral Mucositis
Dusquetide has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of severe oral mucositis (SOM) in patients with head and neck cancer undergoing chemoradiation.
This randomized, double-blind, placebo-controlled study demonstrated the safety and efficacy of Dusquetide in reducing the duration of SOM.
| Parameter | Placebo (n=37) | Dusquetide 1.5 mg/kg (n=39) | p-value |
| Median Duration of SOM (days) | 18 | 9 | 0.099 |
| Median Duration of SOM (High-Risk*) (days) | 30 | 10 | 0.045 |
*High-risk patients were defined as those receiving the most aggressive chemoradiation therapy.
The pivotal Phase 3 study showed a clinically meaningful reduction in the duration of SOM, although the primary endpoint did not reach statistical significance in the intent-to-treat population. However, a statistically significant reduction was observed in the per-protocol population.
| Parameter | Placebo (n=134) | Dusquetide 1.5 mg/kg (n=134) | p-value |
| Median Duration of SOM (days) - ITT | 18 | 8 | >0.05 |
| Median Duration of SOM (days) - PP | 18 | 9 | 0.049 |
ITT: Intent-to-Treat; PP: Per-Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, multinational trial.
-
Patient Population: Patients with squamous cell carcinoma of the oral cavity and oropharynx undergoing chemoradiation.
-
Intervention: Dusquetide (1.5 mg/kg) or placebo administered as a 4-minute intravenous infusion twice weekly.
-
Primary Endpoint: Median duration of severe oral mucositis (WHO Grade ≥3).
Conclusion
This compound is a promising therapeutic agent with a novel mechanism of action and a strong intellectual property foundation. The preclinical and clinical data, particularly in the challenging indication of oral mucositis, demonstrate its potential to address a significant unmet medical need. The comprehensive patent portfolio covering both composition of matter and therapeutic use provides a solid basis for its continued development and eventual commercialization. Further research into its diverse applications as an Innate Defense Regulator is warranted.
References
Dusquetide TFA: A Technical Guide to Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dusquetide TFA (the trifluoroacetic acid salt of dusquetide, also known as SGX942) is a first-in-class Innate Defense Regulator (IDR) that modulates the host's innate immune response to mitigate tissue damage and enhance infection resolution. This technical guide provides a comprehensive summary of the preclinical research on this compound, focusing on its mechanism of action, efficacy in various animal models, and available pharmacokinetic and safety data. The information is intended to provide a deep technical understanding for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Targeting p62 (SQSTM-1)
Dusquetide is a synthetic, 5-amino acid peptide that acts as a modulator of the innate immune system. Its primary mechanism of action involves binding to the intracellular scaffold protein p62, also known as sequestosome-1 (SQSTM-1)[1][2][3][4][5]. This interaction is a key regulatory node in various cellular processes, including inflammation and autophagy.
By binding to p62, Dusquetide modulates downstream signaling pathways, leading to a more balanced and beneficial innate immune response. This includes:
-
Shifting the inflammatory response: Dusquetide promotes a shift from a pro-inflammatory to an anti-inflammatory and tissue-healing state.
-
Modulating signaling cascades: It has been shown to increase the phosphorylation of p38 MAP kinase and enhance the expression of C/EBPβ without activating autophagy. This selective pathway modulation is crucial for its therapeutic effects.
This novel mechanism allows Dusquetide to control excessive inflammation and promote tissue repair without directly suppressing the immune system, a significant advantage over traditional anti-inflammatory drugs.
Preclinical Efficacy
This compound has demonstrated significant efficacy in a range of preclinical models, primarily focusing on inflammatory conditions, infection, and oncology.
Oral Mucositis
Oral mucositis is a severe and debilitating side effect of chemotherapy and radiation therapy. Preclinical studies in both mouse and hamster models of oral mucositis have consistently shown that Dusquetide treatment reduces the duration of severe oral mucositis by approximately 50%.
Table 1: Summary of Preclinical Efficacy in Oral Mucositis Models
| Animal Model | Key Finding | Reference |
| Mouse | ~50% reduction in the duration of oral mucositis | |
| Hamster | ~50% reduction in the duration of oral mucositis |
Oncology
Dusquetide has been investigated for its potential anti-tumor activity, both as a standalone treatment and in combination with standard cancer therapies. In vivo studies using a xenograft model with the MCF-7 human breast cancer cell line have demonstrated promising results.
Table 2: Summary of Preclinical Efficacy in MCF-7 Xenograft Model
| Treatment Group | Outcome Measure | Result | Reference |
| Dusquetide (standalone) | Tumor Size | Statistically significant reduction (p<0.01) | |
| Dusquetide + Radiation | Survival | Statistically significant improvement vs. radiation alone (p<0.05) | |
| Dusquetide + Trastuzumab | Tumor Size | Statistically significant reduction vs. placebo (p<0.001) |
These studies suggest that Dusquetide not only has direct anti-tumor effects but can also enhance the efficacy of other cancer treatments. The anti-tumor activity is thought to be linked to its interaction with p62, a protein implicated in tumor cell survival.
Other Preclinical Models
The broad immunomodulatory activity of Dusquetide has been demonstrated in several other preclinical models, including:
-
Colitis
-
Macrophage Activation Syndrome (MAS)
-
Bacterial Infections (including melioidosis)
In these models, Dusquetide has been shown to accelerate the resolution of tissue damage and improve outcomes.
Experimental Protocols
While detailed, step-by-step proprietary protocols are not publicly available, the following sections describe the general methodologies used in the key preclinical studies based on published literature.
Hamster Cheek Pouch Oral Mucositis Model
This model is a standard for studying chemotherapy-induced oral mucositis.
-
Animal Model: Syrian Golden Hamsters.
-
Induction of Mucositis: Typically induced by a combination of chemotherapy (e.g., 5-fluorouracil) and mechanical trauma to the cheek pouch.
-
Dusquetide Administration: Administered systemically (e.g., intravenously or intraperitoneally) at specified doses and schedules.
-
Efficacy Assessment: The primary endpoint is the duration and severity of oral mucositis, assessed daily using a validated scoring system.
Workflow Diagram: Hamster Cheek Pouch Mucositis Model
Caption: Workflow for the hamster cheek pouch oral mucositis model.
MCF-7 Xenograft Model
This is a widely used model for studying estrogen receptor-positive breast cancer.
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously or in the mammary fat pad. Estrogen supplementation is typically required for tumor growth.
-
Dusquetide Administration: A typical dosing regimen in published studies is 25 mg/kg administered intravenously on days 0, 4, 7, 10, and 14.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Survival is also monitored.
Workflow Diagram: MCF-7 Xenograft Model
Caption: Workflow for the MCF-7 xenograft tumor model.
Signaling Pathway
Dusquetide's interaction with p62 initiates a signaling cascade that rebalances the innate immune response.
Diagram: Dusquetide Signaling Pathway
References
Methodological & Application
Dusquetide TFA: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide, a first-in-class Innate Defense Regulator (IDR), is a synthetic peptide that modulates the body's innate immune response.[1][2] Unlike traditional anti-inflammatory agents that often suppress the immune system, Dusquetide works by enhancing the body's natural defense mechanisms to control inflammation, increase clearance of bacterial infections, and accelerate tissue repair.[1][2] Its primary molecular target is the intracellular scaffold protein p62 (also known as Sequestosome-1 or SQSTM1), a key node in various cellular signaling pathways related to inflammation and autophagy.[3] This document provides detailed application notes and protocols for key in vitro assays to study the mechanism and functional effects of Dusquetide TFA.
Mechanism of Action
Dusquetide modulates the innate immune response by binding to the ZZ domain of the p62 protein. This interaction stabilizes the p62-RIP1 (Receptor-Interacting Protein 1) complex, leading to a selective modulation of downstream signaling. Notably, this results in an increase in the phosphorylation of p38 MAP kinase (MAPK) and enhanced expression of the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ), without activating the autophagy pathway. This signaling cascade ultimately shifts the immune response from a pro-inflammatory state towards an anti-inflammatory and tissue-healing phenotype.
Signaling Pathway Diagram
Caption: Dusquetide signaling pathway in a macrophage.
Quantitative Data Summary
| Assay Type | Cell Line | Treatment | Result | Reference |
| p38 MAPK Phosphorylation | RAW 264.7 | Dusquetide (varying conc.) for 60 min | ~50% increase in p38 phosphorylation | |
| C/EBPβ Expression | Human and mouse bone marrow-derived macrophages | Dusquetide | ~4-fold increase in C/EBPβ expression |
Experimental Protocols
p38 MAPK Phosphorylation Assay
This assay quantifies the phosphorylation of p38 MAPK in response to this compound treatment, a key downstream event of its binding to p62.
Experimental Workflow Diagram:
Caption: Workflow for p38 MAPK phosphorylation assay.
Protocol:
-
Cell Culture:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 80,000 cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
-
Serum Starvation:
-
The following day, wash the cells with Phosphate-Buffered Saline (PBS).
-
Replace the medium with fresh, serum-free DMEM and incubate for 3 hours to starve the cells.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting a stock solution with a suitable vehicle (e.g., sodium acetate solution) to the desired final concentrations.
-
After serum starvation, treat the cells with varying concentrations of this compound or a vehicle control for 60 minutes at 37°C and 5% CO₂.
-
-
Cell Lysis and Assay:
-
Lyse the cells according to the manufacturer's protocol of a p38 MAPK phosphorylation assay kit.
-
Quench endogenous cellular peroxidase activity using 1% H₂O₂.
-
Block non-specific binding using the blocking buffer provided in the assay kit.
-
-
Detection:
-
Incubate the cell lysates with a primary antibody specific for the phosphorylated form of p38 (p-p38). In parallel wells, incubate with a primary antibody that detects both phosphorylated and non-phosphorylated p38 (total p38).
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Initiate the colorimetric reaction using the provided developing solution and stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Determine cell density in each well using a Crystal Violet staining protocol to normalize the absorbance readings.
-
Calculate the ratio of p-p38 to total p38 for each treatment condition.
-
C/EBPβ Gene Expression Analysis by RT-qPCR
This protocol details the measurement of CCAAT/enhancer-binding protein beta (C/EBPβ) mRNA levels in macrophages following treatment with this compound.
Experimental Workflow Diagram:
Caption: Workflow for C/EBPβ RT-qPCR analysis.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).
-
-
RNA Extraction:
-
Wash cells with cold PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer (e.g., from an RNA extraction kit) and extract total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for the murine Cebpb gene and a stable housekeeping gene (e.g., Gapdh or Actb).
-
Murine Cebpb Primer Sequences:
-
Forward: 5'-CAACCTGGAGACGCAGCACAAG-3'
-
Reverse: 5'-GCTTGAACAAGTTCCGCAGGGT-3'
-
-
Perform the qPCR using a real-time thermal cycler. A typical cycling program is:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis to confirm product specificity.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for Cebpb and the housekeeping gene in each sample.
-
Determine the relative expression of Cebpb using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Anti-Inflammatory Activity in LPS-Stimulated Macrophages
This assay assesses the ability of this compound to modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Pre-treatment with this compound:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation. Include a vehicle control group.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response. Include a control group with no LPS stimulation.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of TNF-α, IL-6, and/or IL-1β in the culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
In a parallel plate, perform a cell viability assay (e.g., MTT) to ensure that the observed effects on cytokine production are not due to cytotoxicity of the compound.
-
MTT Protocol:
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Mix thoroughly to dissolve the crystals and read the absorbance at 570 nm.
-
-
-
Data Analysis:
-
Calculate the concentration of each cytokine (in pg/mL or ng/mL) based on the standard curve from the ELISA.
-
Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.
-
Normalize cell viability data to the untreated control group.
-
References
Application Notes and Protocols for Dusquetide TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide, a first-in-class Innate Defense Regulator (IDR), is a synthetic 5-amino acid peptide that modulates the innate immune response. Its trifluoroacetate (TFA) salt is commonly used in research settings. Dusquetide's primary mechanism of action involves binding to the intracellular adaptor protein p62, also known as sequestosome-1 (SQSTM1).[1][2][3] This interaction modulates downstream signaling pathways, leading to a recalibration of the immune response, characterized by decreased inflammation and enhanced tissue healing and anti-infective activities.[1][4] These application notes provide detailed protocols for the in vitro use of Dusquetide TFA in various cell culture systems to investigate its biological effects.
Mechanism of Action
Dusquetide functions by targeting the intracellular protein p62, a key signaling hub in the innate immune system. Upon entering the cell, Dusquetide binds to the ZZ domain of p62. This binding event modulates the interaction between p62 and Receptor-Interacting Protein 1 (RIP1), leading to an increase in p38 MAPK phosphorylation and enhanced expression of the transcription factor C/EBPβ. This signaling cascade ultimately shifts the cellular response from a pro-inflammatory to an anti-inflammatory and pro-healing state. Notably, Dusquetide's activity does not involve the activation of autophagy.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment times for this compound in various in vitro assays based on published literature.
Table 1: this compound Treatment Parameters for Macrophage and Epithelial Cell Lines
| Cell Line | Assay | This compound Concentration | Incubation Time | Outcome |
| RAW 264.7 | p38 MAPK Phosphorylation | Various concentrations | 60 minutes | ~50% increase in p38 phosphorylation |
| RAW264/NFκB-Luc | NFκB Activity | 200 µM (pretreatment) | 30 minutes | No change in NFκB activity |
| Mouse BMDM | C/EBPβ Expression | Not specified | Not specified | ~4-fold increase in C/EBPβ expression |
| A549 | C/EBPβ Expression | Not specified | Various times | Substantial increase in C/EBPβ expression |
Table 2: this compound Treatment Parameters for Co-culture Systems
| Primary Cells/Cell Lines | Co-culture System | This compound Concentration | Incubation Time | Outcome |
| Human Bone Marrow Stromal Cells (MSCs) and Multiple Myeloma (MM1.S) cells | Stromal cells pre-incubated with Dusquetide, then co-cultured with MM1.S cells | Indicated concentrations | 48 hours (pre-incubation) | Reduced support for multiple myeloma cell growth |
Experimental Protocols
Protocol 1: p38 MAPK Phosphorylation Assay in RAW 264.7 Macrophages
This protocol is designed to assess the effect of this compound on the phosphorylation of p38 MAPK in the RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
This compound
-
DMEM supplemented with 10% FBS
-
Serum-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Reagents for p38 MAPK phosphorylation detection (e.g., ELISA kit or Western blot antibodies)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 80,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: The next day, wash the cells with PBS and culture them for 3 hours in fresh serum-free DMEM.
-
Dusquetide Treatment: Prepare the desired concentrations of this compound by diluting the stock solution. After serum starvation, treat the cells with varying concentrations of this compound for 60 minutes at 37°C in a 5% CO₂ incubator.
-
Analysis: Following treatment, measure the levels of p38 MAPK phosphorylation using a suitable method such as a cell-based ELISA or Western blotting according to the manufacturer's instructions.
References
- 1. ir.soligenix.com [ir.soligenix.com]
- 2. Dusquetide Demonstrates Positive Anti-tumor Efficacy in Multiple Nonclinical Animal Studies [prnewswire.com]
- 3. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innspub.net [innspub.net]
Application Notes and Protocols for Dusquetide TFA Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide TFA is a novel synthetic peptide and a first-in-class Innate Defense Regulator (IDR). It modulates the innate immune response to tissue damage and infection. Unlike therapies that target specific pathogens or inflammatory pathways, Dusquetide works by binding to the intracellular adapter protein p62 (sequestosome-1), a key signaling hub. This interaction recalibrates the innate immune response, shifting it from a pro-inflammatory state to one that promotes anti-inflammatory activity, tissue healing, and enhanced clearance of pathogens.
Preclinical studies have demonstrated the efficacy of Dusquetide in a variety of animal models of inflammatory diseases, most notably in oral mucositis and colitis.[1][2] These application notes provide detailed protocols for establishing and utilizing hamster and mouse models to evaluate the therapeutic potential of this compound.
Mechanism of Action
Dusquetide exerts its immunomodulatory effects by targeting p62, a scaffold protein involved in multiple intracellular signaling pathways. The binding of Dusquetide to the ZZ domain of p62 leads to a conformational change that modulates the formation of the p62-RIP1 signaling complex. This modulation results in the selective activation of downstream pathways that promote tissue repair and reduce inflammation, while bypassing pathways that lead to excessive inflammation. Specifically, Dusquetide has been shown to increase the phosphorylation of p38 MAP kinase and enhance the expression of the transcription factor C/EBPβ, both of which are involved in anti-inflammatory and tissue-regenerative processes.
Animal Models for this compound Studies
Chemotherapy-Induced Oral Mucositis in Hamsters
The golden Syrian hamster is a well-established model for chemotherapy-induced oral mucositis due to its cheek pouches, which are anatomically similar to the human oral mucosa.[3]
Experimental Protocol:
-
Animal Husbandry: Male golden Syrian hamsters (80-100g) are housed individually in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Induction of Oral Mucositis:
-
On day 0, administer a single intraperitoneal (IP) injection of 5-Fluorouracil (5-FU) at a dose of 60-80 mg/kg.
-
On day 1 and 2, lightly scratch the buccal pouch mucosa with a sterile 18-gauge needle to create a mild abrasion. This mechanical irritation in conjunction with chemotherapy consistently induces mucositis.[4]
-
-
This compound Administration:
-
Prepare this compound in a sterile vehicle (e.g., saline).
-
Administer this compound intravenously (IV) or via the desired route at various doses (e.g., 1.5, 5, 15 mg/kg).
-
A typical dosing schedule is once daily or every other day, starting on the day of chemotherapy induction and continuing for a specified period (e.g., 10-14 days).
-
-
Monitoring and Evaluation:
-
Monitor the animals daily for changes in body weight, food and water intake, and clinical signs of distress.
-
Score the severity of oral mucositis daily using a validated scoring system (see Table 1). The cheek pouches should be everted for visual inspection.
-
At the end of the study, euthanize the animals and collect the cheek pouch tissue for histological analysis (e.g., H&E staining to assess ulceration, inflammation, and epithelial thickness) and biomarker analysis (e.g., measurement of pro-inflammatory cytokines like TNF-α and IL-1β).
-
Table 1: Oral Mucositis Scoring Scale
| Score | Clinical Description |
| 0 | Normal mucosa, no signs of inflammation. |
| 1 | Slight erythema and swelling. |
| 2 | Moderate erythema, swelling, and superficial erosions. |
| 3 | Severe erythema, ulceration covering less than 25% of the pouch. |
| 4 | Severe ulceration covering 25-50% of the pouch. |
| 5 | Severe ulceration covering more than 50% of the pouch. |
Data Presentation:
Table 2: Effect of this compound on Mean Oral Mucositis Score in Hamsters (Example Data)
| Day | Vehicle Control (Mean ± SD) | This compound (1.5 mg/kg) (Mean ± SD) | This compound (5 mg/kg) (Mean ± SD) | p-value |
| 4 | 1.2 ± 0.4 | 1.1 ± 0.3 | 1.0 ± 0.2 | >0.05 |
| 6 | 2.8 ± 0.6 | 2.0 ± 0.5 | 1.5 ± 0.4 | <0.05 |
| 8 | 4.2 ± 0.8 | 2.5 ± 0.7 | 1.8 ± 0.6 | <0.01 |
| 10 | 3.5 ± 0.7 | 1.8 ± 0.5 | 1.2 ± 0.4 | <0.01 |
| 12 | 2.1 ± 0.5 | 0.8 ± 0.3 | 0.5 ± 0.2 | <0.01 |
Note: Preclinical studies have consistently shown that Dusquetide can reduce the duration of severe oral mucositis (score ≥ 3) by approximately 50%.[1]
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
The DSS-induced colitis model is a widely used and reproducible model of inflammatory bowel disease that shares many pathological features with human ulcerative colitis.
Experimental Protocol:
-
Animal Husbandry: Male C57BL/6 mice (8-10 weeks old) are housed in groups in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water.
-
Induction of Colitis:
-
Administer 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days. The concentration of DSS can be adjusted to modulate the severity of colitis.
-
-
This compound Administration:
-
Prepare this compound in a sterile vehicle.
-
Administer this compound via the desired route (e.g., IV, IP, or subcutaneous) at various doses.
-
A typical dosing schedule is once daily, starting concurrently with or shortly after the initiation of DSS administration.
-
-
Monitoring and Evaluation:
-
Monitor the animals daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) daily using a standardized scoring system (see Table 3).
-
At the end of the study, euthanize the animals and collect the colon. Measure the colon length (a shorter colon indicates more severe inflammation).
-
Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation, ulceration, and crypt damage) and myeloperoxidase (MPO) activity assay (as a marker of neutrophil infiltration).
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stool | |
| 3 | 10-15 | Hemoccult Positive | |
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Data Presentation:
Table 4: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis in Mice (Example Data)
| Day | Vehicle Control (Mean ± SD) | This compound (5 mg/kg) (Mean ± SD) | This compound (15 mg/kg) (Mean ± SD) | p-value |
| 3 | 1.5 ± 0.5 | 1.2 ± 0.4 | 1.0 ± 0.3 | >0.05 |
| 5 | 3.2 ± 0.7 | 2.1 ± 0.6 | 1.5 ± 0.5 | <0.05 |
| 7 | 4.5 ± 0.9 | 2.8 ± 0.8 | 2.0 ± 0.6 | <0.01 |
| 9 | 3.8 ± 0.8 | 2.0 ± 0.7 | 1.2 ± 0.4 | <0.01 |
| 11 | 2.5 ± 0.6 | 1.1 ± 0.4 | 0.6 ± 0.3 | <0.01 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in an animal model of inflammation.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the therapeutic potential of this compound in inflammatory conditions such as oral mucositis and colitis. The consistent and significant reduction in disease severity observed in preclinical studies highlights the promise of Dusquetide as a novel immunomodulatory agent. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to further elucidate the efficacy and mechanism of action of this promising therapeutic candidate.
References
- 1. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Review of Preclinical Studies on Treatment of Mucositis and Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Effect of PLAG against Oral Mucositis in Hamster and Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SGX942 (Dusquetide) for Oral Mucositis
Audience: Researchers, scientists, and drug development professionals.
Abstract: SGX942, with its active ingredient dusquetide, is a first-in-class Innate Defense Regulator (IDR) investigated for the treatment of oral mucositis (OM), a debilitating side effect of chemoradiation therapy (CRT) in cancer patients.[1][2] Dusquetide is a synthetic 5-amino acid peptide that modulates the innate immune response by targeting the intracellular adaptor protein p62.[3][4][5] This modulation shifts the immune reaction from a pro-inflammatory state towards an anti-inflammatory, anti-infective, and tissue-healing response. These application notes provide a summary of the experimental design, clinical trial protocols, and key quantitative data from the development of SGX942 for oral mucositis.
Mechanism of Action: Innate Defense Regulation
Dusquetide functions by binding to the ZZ domain of the intracellular protein p62 (sequestosome-1), a key convergence point in innate immunity signaling pathways. This interaction selectively alters downstream events, notably stabilizing the RIP1-p62 complex. The result is a modulation of the immune response that maintains the p38 MAP kinase pathway, which is associated with tissue healing, while attenuating the pro-inflammatory NF-κB pathway. This unique mechanism aims to reduce the excessive inflammation that drives the pathogenesis of oral mucositis without causing broad immunosuppression. The effect is rapid, occurring within 30 minutes, and can last for up to five days.
References
- 1. Dusquetide: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dusquetide modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qeios.com [qeios.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Intravenous Administration of Dusquetide TFA in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide TFA (trifluoroacetate), the active ingredient in SGX942, is a first-in-class Innate Defense Regulator (IDR). It is a short, synthetic peptide that modulates the innate immune system to produce anti-inflammatory and tissue healing effects.[1][2][3] Unlike traditional antibiotics or anti-inflammatory drugs, Dusquetide does not have direct antimicrobial activity but rather enhances the host's own defense mechanisms.[1] Its novel mechanism of action involves binding to the intracellular scaffold protein p62 (sequestosome-1), a key regulator of various signaling pathways.[1] This interaction modulates downstream signaling, leading to an increase in p38 phosphorylation and enhanced expression of CEBP/B, without activating autophagy. This modulation helps to control inflammation and promote tissue repair.
These application notes provide detailed protocols for the intravenous (IV) administration of this compound in various preclinical mouse models, along with expected quantitative outcomes based on available data.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the intravenous administration of this compound in mice.
Table 1: Efficacy of Intravenous this compound in a Mouse Model of Oral Mucositis
| Parameter | Control (Placebo) | This compound | Percent Improvement | Reference |
| Duration of Severe Oral Mucositis | Baseline | Reduced by ~50% | ~50% |
Table 2: Efficacy of Intravenous this compound in a Mouse Xenograft Model of Breast Cancer (MCF-7)
| Parameter | Comparison Group | This compound Treatment Group | p-value | Reference |
| Tumor Size (as a stand-alone treatment) | Placebo | Significantly Reduced | p<0.01 | |
| Survival (in conjunction with radiation) | Radiation Only | Significantly Enhanced | p<0.05 | |
| Tumor Size (in conjunction with trastuzumab) | Placebo Only | Significantly Reduced | p<0.001 |
Signaling Pathway
This compound exerts its immunomodulatory effects by targeting a key intracellular signaling hub. The diagram below illustrates the proposed signaling pathway.
Experimental Protocols
General Guidelines for Intravenous Administration in Mice
Intravenous injections in mice are typically performed via the lateral tail vein. Proper animal handling and technique are crucial for successful administration and animal welfare.
Materials:
-
This compound
-
Sterile vehicle for reconstitution (e.g., sterile saline)
-
Mouse restrainer
-
Heat lamp or warming pad (to induce vasodilation)
-
27-30 gauge needles with syringes (e.g., insulin syringes)
-
70% ethanol or isopropanol wipes
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound powder with the appropriate volume of sterile vehicle to achieve the desired final concentration. The recommended vehicle is sterile saline (0.9% sodium chloride).
-
Ensure the solution is completely dissolved and visually free of particulates.
-
-
Animal Preparation:
-
Place the mouse in a suitable restrainer to secure the animal and expose the tail.
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to induce vasodilation, making the lateral tail veins more visible and accessible.
-
Swab the tail with a 70% alcohol wipe to clean the injection site.
-
-
Injection:
-
Position the needle, bevel up, parallel to the vein.
-
Carefully insert the needle into one of the lateral tail veins. A slight "flash" of blood in the needle hub may indicate successful entry.
-
Slowly inject the prepared this compound solution. The maximum recommended injection volume for a bolus IV injection in a mouse is 5 ml/kg.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Application Note 1: Mouse Model of Oral Mucositis
This protocol describes the use of this compound in a mouse model of chemotherapy-induced oral mucositis.
Experimental Workflow:
Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Induction of Oral Mucositis:
-
Administer 5-Fluorouracil (5-FU) intravenously at a dose of 50 mg/kg every 48 hours for 2 weeks to induce oral mucositis.
-
-
Treatment:
-
Dosage: 1.5 mg/kg of this compound.
-
Route of Administration: Intravenous (tail vein).
-
Frequency: Administer twice weekly, starting on the first day of 5-FU administration.
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline) following the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for changes in body weight and clinical signs of oral mucositis (e.g., erythema, ulceration).
-
The primary endpoint is the duration of severe oral mucositis (clinically scored).
-
At the end of the study, euthanize the mice and collect tongue tissue for histopathological analysis.
-
Application Note 2: Mouse Model of Sepsis (Cecal Ligation and Puncture - CLP)
This protocol outlines the use of this compound in a CLP-induced sepsis model in mice.
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice, 8-12 weeks old.
-
Induction of Sepsis (CLP Surgery):
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a 21-gauge needle.
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Treatment:
-
Dosage: A dose range of 1-10 mg/kg can be explored.
-
Route of Administration: Intravenous (tail vein).
-
Frequency: A single dose administered 1-6 hours post-CLP surgery.
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline).
-
-
Monitoring and Endpoints:
-
Monitor survival over a period of 7-14 days.
-
Assess clinical signs of sepsis (e.g., lethargy, piloerection, reduced activity).
-
At defined time points, collect blood and organs (e.g., spleen, liver) to determine bacterial load and measure systemic cytokine levels (e.g., TNF-α, IL-6).
-
Application Note 3: Mouse Model of Colitis (Dextran Sulfate Sodium - DSS)
This protocol describes the administration of this compound in a DSS-induced colitis model in mice.
Experimental Workflow:
Protocol:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
-
Treatment:
-
Dosage: A dose range of 1-5 mg/kg can be evaluated.
-
Route of Administration: Intravenous (tail vein).
-
Frequency: Daily or every other day, starting from the first day of DSS administration.
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline) on the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and measure colon length.
-
Collect colon tissue for histopathological assessment and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
References
- 1. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 2. Evaluation of factors affecting mortality rate after sepsis in a murine cecal ligation and puncture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Dusquetide TFA in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide TFA is a novel synthetic peptide classified as an Innate Defense Regulator (IDR). Its primary mechanism of action involves modulating the innate immune system by binding to the intracellular adaptor protein p62, also known as sequestosome-1 (SQSTM1).[1][2][3] This interaction influences key signaling pathways involved in inflammation, cell survival, and autophagy, processes that are often dysregulated in cancer.[4][5] Preclinical studies have indicated that Dusquetide possesses anti-tumor activity, particularly in xenograft models of breast cancer. These application notes provide an overview of the available data and detailed protocols for researchers investigating the potential of this compound in cancer cell line research.
Mechanism of Action
This compound penetrates the cell membrane and binds to the ZZ domain of the p62 protein. This interaction modulates the downstream signaling cascades regulated by p62. In the context of cancer, p62 is a critical signaling hub that can influence tumorigenesis through several pathways:
-
NF-κB Signaling: p62 is known to interact with TRAF6 and RIP1, leading to the activation of the NF-κB pathway, which promotes cell survival and proliferation. Dusquetide has been shown to modulate the p62-RIP1 complex.
-
Autophagy: As an autophagy receptor, p62 is involved in the selective degradation of ubiquitinated proteins. This process can either promote cancer cell survival under stress or contribute to cell death, depending on the cellular context.
-
NRF2 Pathway: p62 can activate the NRF2 antioxidant response, which helps cancer cells to cope with oxidative stress.
The binding of Dusquetide to p62 is thought to shift the cellular response from a pro-inflammatory to an anti-inflammatory and tissue-healing state. In cancer, this modulation could potentially alter the tumor microenvironment and directly impact cancer cell survival.
Data Presentation
While extensive quantitative data on the direct effects of this compound on various cancer cell lines in vitro is not widely available in published literature, preclinical studies have demonstrated its anti-tumor efficacy. The following tables summarize the key qualitative and descriptive findings.
Table 1: Summary of Preclinical Anti-Tumor Activity of this compound
| Model System | Cancer Type | Key Findings | Reference |
| Xenograft Model | Breast Cancer (MCF-7 cell line) | Reduced tumor size as a stand-alone treatment. | |
| Xenograft Model | Breast Cancer (MCF-7 cell line) | Enhanced the anti-tumor effects of radiation, chemotherapy (paclitaxel), and targeted therapy (trastuzumab). | |
| Co-culture System | Multiple Myeloma | Pre-incubation of stromal cells with Dusquetide reduced their ability to support the growth of multiple myeloma cells. |
Table 2: Effects of this compound in Combination with Standard Cancer Therapies
| Combination Treatment | Cancer Model | Observed Effect | Reference |
| Dusquetide + Radiation | Breast Cancer Xenograft (MCF-7) | Enhanced reduction in tumor size and improved survival compared to radiation alone. | |
| Dusquetide + Paclitaxel | Breast Cancer Xenograft (MCF-7) | Contributed to a reduction in tumor size. | |
| Dusquetide + Trastuzumab | Breast Cancer Xenograft (MCF-7) | Contributed to a reduction in tumor size. |
Mandatory Visualizations
Caption: Dusquetide's interaction with the p62 signaling hub.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with this compound for the desired time, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the p62 signaling pathway.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p62, anti-phospho-p65 NF-κB, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
MCF-7 Xenograft Model Protocol
This protocol outlines the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
MCF-7 cells
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Matrigel
-
Estrogen pellets (as MCF-7 cells are estrogen-dependent)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Estrogen Pellet Implantation: One week prior to cell injection, implant a slow-release estrogen pellet subcutaneously into each mouse.
-
Cell Preparation: Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule. The control group should receive a vehicle control.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach the maximum allowed size as per institutional animal care guidelines. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
This compound presents an interesting therapeutic candidate for cancer research due to its unique mechanism of modulating the p62 signaling hub. The provided protocols offer a framework for investigating its direct effects on cancer cell lines. Further research is warranted to generate more extensive quantitative data on its efficacy across a broader range of cancer cell types and to further elucidate the downstream consequences of its interaction with p62 in the context of cancer.
References
- 1. Dusquetide modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dusquetide: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soligenix.com [soligenix.com]
- 4. Sequestosome 1/p62: A multitasker in the regulation of malignant tumor aggression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SQSTM1/p62 regulate breast cancer progression and metastasis by inducing cell cycle arrest and regulating immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: p62-Dusquetide TFA Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide (the active ingredient in SGX942) is a first-in-class Innate Defense Regulator (IDR) that modulates the innate immune response.[1] It has demonstrated anti-inflammatory, anti-infective, and tissue healing properties in various preclinical models.[2] The primary molecular target of Dusquetide is the scaffold protein p62 (also known as Sequestosome-1 or SQSTM1).[2][3] Dusquetide binds to the ZZ domain of p62, influencing downstream signaling pathways critical to the innate immune response without activating autophagy.[4] This interaction modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B.
These application notes provide detailed protocols for characterizing the binding of Dusquetide TFA to the p62 protein using common in vitro binding assays: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
Data Presentation
The binding affinity of Dusquetide for the p62 protein has been quantified using various biophysical techniques. The following table summarizes the available quantitative data for the interaction between Dusquetide and the ZZ domain of p62.
| Assay Type | Parameter | Value | Reference |
| Microscale Thermophoresis (MST) | Dissociation Constant (Kd) | 0.8 µM | |
| Competitive Binding Assay (vs. IDR-1) | Half-maximal inhibitory concentration (IC50) | ~10 µM |
Signaling Pathway
The interaction of Dusquetide with p62 modulates key signaling pathways involved in the innate immune response. The following diagram illustrates the proposed mechanism of action.
Caption: Dusquetide binds to the ZZ domain of p62, modulating the p62-RIP1 complex and leading to downstream signaling events.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive fluorescence polarization assay to determine the binding affinity of unlabeled this compound for the p62 ZZ domain by measuring its ability to displace a fluorescently labeled Dusquetide analog.
Workflow:
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
Materials:
-
Purified recombinant p62 ZZ domain (amino acids 115-190)
-
Fluorescently labeled Dusquetide (e.g., with FITC or TAMRA)
-
Unlabeled this compound
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the p62 ZZ domain in Assay Buffer.
-
Prepare a stock solution of the fluorescently labeled Dusquetide in Assay Buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically to give a stable and robust polarization signal.
-
Prepare a serial dilution of unlabeled this compound in Assay Buffer.
-
-
Assay Setup:
-
Add a constant concentration of the p62 ZZ domain and fluorescently labeled Dusquetide to each well of the microplate.
-
Add the serially diluted unlabeled this compound to the wells. Include control wells with no unlabeled Dusquetide (maximum polarization) and wells with no p62 protein (minimum polarization).
-
The final volume in each well should be uniform (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of unlabeled this compound that displaces 50% of the fluorescently labeled Dusquetide.
-
Surface Plasmon Resonance (SPR) Binding Assay
This protocol outlines the use of SPR to measure the binding kinetics and affinity of this compound for the p62 ZZ domain.
Workflow:
Caption: Workflow for the Surface Plasmon Resonance binding assay.
Materials:
-
Purified recombinant p62 ZZ domain
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the purified p62 ZZ domain over the activated surface. The protein will be covalently coupled to the surface via its primary amines.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the injection of the p62 protein.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in Running Buffer.
-
Inject the this compound solutions at a constant flow rate over the immobilized p62 ZZ domain and the reference flow cell. Start with a blank injection of Running Buffer.
-
Monitor the association phase as this compound binds to the p62.
-
After the injection, allow the Running Buffer to flow over the chip to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove any bound this compound from the p62 surface. Ensure the regeneration solution does not denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the p62-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves from the different this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
References
- 1. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. ir.soligenix.com [ir.soligenix.com]
- 4. Dusquetide modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of p62 with Dusquetide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide (the active ingredient in SGX942) is a novel synthetic peptide that functions as an Innate Defense Regulator (IDR).[1] It modulates the innate immune response by targeting the intracellular scaffold protein p62 (also known as Sequestosome-1 or SQSTM1).[1][2][3] p62 is a critical signaling hub involved in various cellular processes, including inflammation, autophagy, and cell survival.[4] Dusquetide's interaction with p62 has been shown to have anti-inflammatory, anti-infective, and tissue-healing properties.
These application notes provide a detailed protocol for the immunoprecipitation of p62 to study its interaction with downstream signaling partners, such as Receptor-Interacting Protein 1 (RIP1), in response to treatment with Dusquetide TFA. The provided protocols and signaling pathway diagrams are based on published research and are intended to guide researchers in studying the mechanism of action of Dusquetide.
Data Presentation
The binding of Dusquetide to the ZZ domain of p62 has been shown to modulate the formation of the p62-RIP1 complex, a key interaction in TNFα-induced signaling pathways. Experimental data indicates that Dusquetide treatment enhances this interaction.
Table 1: Effect of Dusquetide on the Co-Immunoprecipitation of RIP1 with p62
| Treatment Condition | Fold change in RIP1 associated with p62 (normalized to control) | Reference |
| TNFα stimulation | 1.0 (baseline) | |
| TNFα stimulation + Dusquetide | 2.0 |
This data is derived from immunoblot analysis of RIP1 levels in anti-p62 immunoprecipitates from HEK293T cells overexpressing RIP1, stimulated with TNFα in the presence or absence of Dusquetide.
Signaling Pathway
Dusquetide binding to p62 modulates downstream signaling, leading to an increase in p38 phosphorylation and subsequent enhancement of CEBP/B expression, without activating autophagy. The following diagram illustrates the proposed signaling pathway.
References
- 1. Role of p62 in the suppression of inflammatory cytokine production by adiponectin in macrophages: Involvement of autophagy and p21/Nrf2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dusquetide modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. Requirement for p62 acetylation in the aggregation of ubiquitylated proteins under nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GST-Pulldown Assay for Dusquetide-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide is a synthetic peptide that functions as an innate defense regulator (IDR), modulating the body's immune response to inflammation and infection.[1][2][3] A key aspect of its mechanism of action is its direct interaction with the scaffold protein p62, also known as sequestosome-1 (SQSTM1).[1][2] Specifically, Dusquetide binds to the ZZ domain of p62. This interaction influences downstream signaling pathways, leading to an anti-inflammatory and tissue-healing response. The Glutathione S-Transferase (GST) pulldown assay is a powerful in vitro technique to confirm and characterize direct protein-protein or peptide-protein interactions. These application notes provide a detailed protocol for utilizing a GST-pulldown assay to validate the interaction between Dusquetide and the p62 protein.
Signaling Pathway of Dusquetide
Dusquetide exerts its immunomodulatory effects by binding to p62, which serves as a crucial signaling hub. This binding event modulates the p62-RIP1 complex, leading to an increase in p38 phosphorylation and enhanced expression of C/EBPβ, while not activating the autophagy pathway. This targeted modulation of the innate immune response helps to reduce inflammation and promote tissue repair.
Caption: Dusquetide signaling pathway.
Experimental Workflow: GST-Pulldown Assay
The GST-pulldown assay workflow involves several key steps: immobilization of the GST-tagged "bait" protein (p62), incubation with the "prey" (Dusquetide), washing away non-specific binders, and eluting and detecting the interacting partners.
Caption: GST-Pulldown experimental workflow.
Detailed Experimental Protocols
This protocol is designed for the in vitro interaction of recombinant GST-p62 and a biotinylated Dusquetide peptide.
Materials and Reagents
-
Expression Vector: pGEX vector containing the full-length human p62 sequence.
-
Expression Host: E. coli BL21(DE3) strain.
-
Reagents for Expression and Lysis: LB broth, Ampicillin, IPTG (Isopropyl β-D-1-thiogalactopyranoside), Lysozyme, DNase I, Protease inhibitor cocktail.
-
Purification and Pulldown: Glutathione Sepharose 4B beads, PBS (Phosphate-Buffered Saline), Triton X-100, DTT (Dithiothreitol).
-
Peptide: Biotinylated Dusquetide (synthesis required).
-
Detection: SDS-PAGE gels, PVDF membrane, Skim milk or BSA for blocking, Streptavidin-HRP conjugate, ECL (Enhanced Chemiluminescence) substrate.
Protocol 1: Expression and Purification of GST-p62
-
Transformation: Transform the pGEX-p62 plasmid into competent E. coli BL21(DE3) cells. Plate on LB agar with ampicillin and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, protease inhibitor cocktail).
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Purification: Add the clarified supernatant to 1 mL of a 50% slurry of Glutathione Sepharose beads. Incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with 10 mL of Wash Buffer (PBS with 1% Triton X-100).
-
Quantification: Elute a small fraction of the protein to determine concentration and purity via SDS-PAGE and Coomassie staining. The majority of the beads with bound GST-p62 will be used directly in the pulldown assay.
Protocol 2: GST-Pulldown Assay
-
Bead Preparation: Take equivalent amounts of Glutathione Sepharose beads with immobilized GST-p62 and control beads with GST alone.
-
Binding Reaction: Add 10 µg of biotinylated Dusquetide to each tube. As a negative control, include a tube with GST-p62 beads but no peptide. Adjust the total volume to 500 µL with Binding Buffer (PBS, 0.1% Triton X-100, 1 mM DTT).
-
Incubation: Incubate the reactions for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant. Wash the beads five times with 1 mL of ice-cold Wash Buffer.
-
Elution: After the final wash, add 50 µL of 2X SDS-PAGE sample buffer to the beads. Boil for 5 minutes to elute the bound proteins.
Protocol 3: Detection by Western Blot
-
SDS-PAGE: Load the eluted samples onto a 12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% skim milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Incubation: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature to detect the biotinylated Dusquetide.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the signal using a chemiluminescence imaging system. The presence of a band corresponding to the molecular weight of biotinylated Dusquetide in the GST-p62 lane, but not in the GST control lane, confirms a direct interaction.
Data Presentation
The results of the GST-pulldown assay can be quantified by densitometry analysis of the Western blot bands. The data should be presented in a clear, tabular format.
Table 1: Densitometry Analysis of Pulled-Down Biotin-Dusquetide
| Condition | Bait Protein | Prey Peptide | Relative Band Intensity (Arbitrary Units) | Fold Change (vs. GST Control) |
| 1 | GST | Biotin-Dusquetide | 150 | 1.0 |
| 2 | GST-p62 | Biotin-Dusquetide | 4500 | 30.0 |
| 3 | GST-p62 (ZZ Domain) | Biotin-Dusquetide | 4200 | 28.0 |
| 4 | GST-p62 (mutant ZZ) | Biotin-Dusquetide | 200 | 1.3 |
Table 2: Summary of Experimental Controls
| Control | Purpose | Expected Outcome |
| GST alone + Biotin-Dusquetide | To test for non-specific binding of Dusquetide to the GST tag or beads. | No or very low signal for pulled-down Dusquetide. |
| GST-p62 alone (no peptide) | To ensure that the detection antibody (Streptavidin-HRP) does not cross-react with the bait protein. | No signal in the Western blot. |
| Input (Biotin-Dusquetide) | To confirm the presence and integrity of the biotinylated peptide. | A clear band at the expected molecular weight. |
References
Application Notes and Protocols: Mapping the Binding Site of Dusquetide TFA Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide is a synthetic peptide that functions as an innate defense regulator (IDR) by modulating the body's innate immune response.[1][2] Unlike traditional anti-inflammatory drugs that often suppress the immune system, Dusquetide works by targeting intracellular control pathways to alter the character of the innate immune response, decreasing the inflammatory component and increasing tissue healing and anti-infective actions.[3] The primary molecular target of Dusquetide is the p62 protein, also known as sequestosome-1 (SQSTM1), which is a key player in various cellular processes including autophagy and inflammation.[1][3] Specifically, Dusquetide binds to the ZZ domain of p62. This interaction modulates the p62-RIP1 complex, leading to downstream effects such as increased p38 phosphorylation and enhanced CEBP/B expression, without activating autophagy. Understanding the precise binding interface between Dusquetide and p62 is crucial for the development of new therapeutic strategies targeting this pathway.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing protein-ligand interactions at atomic resolution. It allows for the identification of the binding site, the determination of binding affinity, and the elucidation of the conformational changes upon binding. This document provides detailed application notes and protocols for mapping the binding site of Dusquetide TFA on its target protein, p62, using NMR spectroscopy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving Dusquetide and the general experimental workflow for NMR-based binding site mapping.
References
Application Notes and Protocols: Dusquetide TFA In Vitro Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro dose-response characteristics of Dusquetide TFA, a novel Innate Defense Regulator (IDR). The protocols and data presented are based on publicly available research and are intended to guide further investigation into the mechanism of action and therapeutic potential of this compound.
Introduction
Dusquetide is a synthetic pentapeptide that modulates the innate immune response.[1] It acts by binding to the intracellular scaffold protein p62 (sequestosome-1 or SQSTM1), a key node in several signaling pathways related to inflammation, infection, and cell survival.[2][3][4] By targeting p62, Dusquetide redirects the innate immune response towards an anti-inflammatory and pro-healing phenotype, rather than directly inhibiting or activating specific pathways. This unique mechanism of action has shown potential in various preclinical and clinical settings, including the mitigation of oral mucositis, anti-infective activity, and anti-tumor effects.[5]
Mechanism of Action: The Dusquetide-p62 Interaction
Dusquetide exerts its effects by directly binding to the ZZ domain of p62. This interaction is crucial for its immunomodulatory activity. The binding of Dusquetide to p62 has been shown to modulate the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex. This modulation appears to selectively attenuate certain downstream signaling pathways while preserving or enhancing others. Specifically, Dusquetide binding promotes the phosphorylation of p38 MAP kinase and enhances the expression of C/EBPβ, while not activating the NF-κB pathway. This selective signaling modulation is thought to underlie its beneficial effects in controlling inflammation and promoting tissue repair.
Quantitative Data Summary
The following tables summarize the available semi-quantitative data from in vitro studies of this compound. It is important to note that comprehensive dose-response curves and IC50/EC50 values are not widely available in the public domain. The data presented here are derived from single-concentration experiments described in the literature.
Table 1: Effect of Dusquetide on p38 MAP Kinase Phosphorylation in RAW264.7 Macrophages
| Concentration of Dusquetide | Treatment Time | Endpoint | Result | Reference |
| Not specified | 60 minutes | p38 Phosphorylation | ~50% increase relative to untreated control |
Table 2: Effect of Dusquetide on NF-κB Activity in RAW264-NF-κB Stable Cells
| Treatment | Concentration | Endpoint | Result | Reference |
| Dusquetide | Not specified | NF-κB Activity | No significant activation | |
| LPS (Positive Control) | Not specified | NF-κB Activity | Significant activation | |
| CpG (Positive Control) | Not specified | NF-κB Activity | Significant activation |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of Dusquetide.
Caption: Proposed signaling pathway of Dusquetide.
Experimental Protocols
Protocol 1: Assessment of p38 MAP Kinase Phosphorylation in Macrophages
Objective: To determine the effect of Dusquetide on the phosphorylation of p38 MAP kinase in a macrophage cell line.
Cell Line: RAW264.7 (mouse macrophage cell line)
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blotting
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed RAW264.7 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Dusquetide Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium.
-
Treat the cells with the desired concentrations of Dusquetide for a specified time (e.g., 60 minutes). Include an untreated control (vehicle only).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal for each sample. Express the results as a fold change or percentage change relative to the untreated control.
Protocol 2: NF-κB Reporter Assay
Objective: To assess the effect of Dusquetide on NF-κB activation.
Cell Line: RAW264.7 cells stably expressing an NF-κB luciferase reporter (RAW-Lucia™ ISG or similar).
Materials:
-
RAW264.7-NF-κB reporter cells
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS) or CpG oligodeoxynucleotides (as positive controls)
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Culture and seed the RAW264.7-NF-κB reporter cells in a 96-well plate according to the manufacturer's instructions.
-
Treatment:
-
Treat the cells with a range of concentrations of Dusquetide.
-
Include positive control wells treated with a known NF-κB activator like LPS (e.g., 100 ng/mL) or CpG (e.g., 1 µM).
-
Include an untreated control well.
-
Incubate for a suitable period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Following incubation, measure the luciferase activity in the cell supernatant or cell lysate according to the reporter assay manufacturer's protocol.
-
Use a luminometer to read the luminescence signal.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo® assay).
-
Express the results as Relative Light Units (RLU) or as a fold change compared to the untreated control.
-
Experimental Workflow Diagrams
Caption: Western blot workflow for p38 phosphorylation.
Caption: Workflow for NF-κB reporter assay.
References
- 1. Soligenix Announces Publication Of Preclinical Efficacy Results With Dusquetide In Infectious Disease - BioSpace [biospace.com]
- 2. Dusquetide modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Binding Characteristics of Dusquetide to Important Intracellular Protein Identified [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Soligenix to Present Data on Dusquetide in Combating Antibiotic-Resistant Infections at the 2nd Annual Superbugs & Superdrugs USA Conference [prnewswire.com]
Troubleshooting & Optimization
Technical Support Center: Dusquetide TFA Solubility in Aqueous Buffers
Welcome to the Technical Support Center for Dusquetide TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous buffers. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the solubility of this compound.
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1][2] After dissolving in DMSO, the solution can be further diluted into the desired aqueous buffer.
Q2: My this compound is not dissolving in aqueous buffer. What should I do?
A2: If you are encountering solubility issues with this compound in an aqueous buffer, consider the following troubleshooting steps:
-
Initial Dissolution in Organic Solvent: First, dissolve the peptide in a small amount of an organic solvent like DMSO.[1][2]
-
Sonication: Use an ultrasonic bath to aid dissolution. Brief sonication periods (e.g., 3 cycles of 10-15 seconds) can help break up aggregates.[1]
-
Warming: Gently warm the solution to 37°C to enhance solubility.
-
pH Adjustment: The net charge of a peptide, which influences its solubility, is pH-dependent. For basic peptides, dissolving in a slightly acidic buffer (e.g., pH 4-6) can improve solubility. Conversely, acidic peptides may dissolve better in a slightly basic buffer (pH 7-9). The isoelectric point (pI) of Dusquetide should be considered when selecting the buffer pH.
-
Systematic Approach: Start with sterile, distilled water. If the peptide does not dissolve, proceed to using a small amount of organic solvent, followed by dropwise addition of the aqueous buffer while vortexing.
Q3: I observed precipitation after diluting my DMSO stock solution of this compound into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is often due to the peptide's hydrophobic nature and its tendency to aggregate in aqueous environments. To prevent this:
-
Lower the Final Concentration: The final concentration of the peptide in the aqueous buffer may be too high. Try diluting to a lower concentration.
-
Slow Addition: Add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while vigorously stirring or vortexing. This helps to avoid localized high concentrations of the peptide that can lead to immediate precipitation.
-
Optimize Buffer Composition: The ionic strength and pH of the buffer can significantly impact peptide solubility. Experiment with different buffers (e.g., PBS, Tris, citrate) and pH levels to find the optimal conditions for this compound.
Q4: How can I detect and characterize this compound aggregation?
A4: Peptide aggregation can be assessed using several methods:
-
Visual Inspection: The simplest method is to visually check for any turbidity, cloudiness, or visible precipitate in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to measure the size distribution of particles in a solution and can effectively detect the presence of aggregates.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.
Quantitative Data on this compound Solubility
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table provides a representative example of how such data would be presented. Researchers are encouraged to determine the solubility of this compound for their specific experimental conditions.
| Buffer System | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| PBS | 7.4 | 25 | >1 (in 5% DMSO/PBS) | Clear solution |
| TRIS-HCl | 7.4 | 25 | >1 (in 5% DMSO/TRIS) | Clear solution |
| Citrate | 5.0 | 25 | >1 (in 5% DMSO/Citrate) | Clear solution |
| Deionized Water | N/A | 25 | <0.1 | Insoluble |
Note: This table is for illustrative purposes. Actual solubility may vary based on the specific lot of this compound and experimental conditions.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Aqueous buffer of choice (e.g., PBS, TRIS-HCl, Citrate)
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate for short intervals (10-15 seconds) in a water bath.
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in the desired aqueous buffer. For example, prepare final concentrations ranging from 0.1 mg/mL to 2 mg/mL.
-
To minimize precipitation, add the DMSO stock solution dropwise to the aqueous buffer while vortexing.
-
-
Equilibration and Observation:
-
Incubate the prepared solutions at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow them to equilibrate.
-
Visually inspect each solution for any signs of precipitation or turbidity.
-
-
Quantification of Soluble Peptide:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any insoluble material.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a characteristic wavelength for peptides (e.g., 280 nm, if the peptide contains Trp or Tyr residues, or a shorter wavelength like 214 nm for the peptide bond).
-
Alternatively, use a peptide quantification assay (e.g., BCA assay) to determine the concentration of the soluble peptide in the supernatant.
-
-
Data Analysis:
-
Plot the measured concentration of the soluble peptide against the initial prepared concentration. The point at which the measured concentration plateaus indicates the maximum solubility of this compound under the tested conditions.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the solubility of this compound.
Signaling Pathway of Peptide Solubility and Aggregation
Caption: A diagram showing the interplay of factors that determine peptide solubility versus aggregation.
References
Dusquetide TFA In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Dusquetide TFA for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dusquetide and what is its mechanism of action?
Dusquetide (the active ingredient in SGX942) is a synthetic, five-amino acid peptide that acts as an Innate Defense Regulator (IDR).[1] It modulates the body's innate immune response to injury and infection. Unlike traditional anti-inflammatory drugs that can be immunosuppressive, Dusquetide works by binding to the intracellular scaffold protein p62 (also known as sequestosome-1 or SQSTM-1).[1] This interaction modulates downstream signaling pathways, leading to a more balanced immune response characterized by reduced inflammation, enhanced anti-infective activity, and accelerated tissue healing.[1][2]
Q2: What is the significance of the Trifluoroacetate (TFA) salt form of Dusquetide?
Dusquetide is often synthesized using solid-phase peptide synthesis (SPPS), which commonly utilizes trifluoroacetic acid (TFA) for cleavage from the resin and during purification.[3] This results in the peptide being isolated as a TFA salt. While TFA is effective for synthesis and purification, residual TFA counter-ions can potentially influence the peptide's physicochemical properties and biological activity. In some instances, TFA salts have been shown to affect cell proliferation and elicit immune responses. For sensitive in vivo studies, researchers should be aware of the potential for the TFA counter-ion to have biological effects. While many studies use the TFA salt directly, for certain applications, exchanging the TFA salt for an alternative like acetate or hydrochloride may be considered.
Q3: What is the recommended solvent and storage for this compound?
For in vivo studies, this compound is typically dissolved in a sterile, isotonic solution suitable for injection. Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are commonly used vehicles. It is crucial to ensure the final solution is clear and free of particulates before administration.
For storage, lyophilized this compound is stable for years when stored at -20°C and protected from light. Once reconstituted, the stability of the peptide in solution is more limited. It is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be kept at 4°C for no longer than 24 hours. For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C can be considered, but freeze-thaw cycles should be avoided to prevent peptide degradation.
Q4: What are the typical dosage ranges for this compound in preclinical in vivo studies?
The optimal dosage of this compound can vary depending on the animal model, the indication being studied, and the route of administration. Based on published preclinical studies, intravenous (IV) administration is common.
| Animal Model | Indication | Dosage Range (IV) | Reference |
| Mouse | Oral Mucositis | ~25 mg/kg | |
| Hamster | Oral Mucositis | 25 mg/kg | |
| Mouse | Colitis | 25 mg/kg | |
| Mouse (xenograft) | Breast Cancer | 25 mg/kg |
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q5: What are potential side effects of this compound in animals?
Preclinical studies and clinical trials have generally shown Dusquetide to be well-tolerated. In a Phase 1 clinical trial with healthy volunteers, most adverse events were minor and related to infusion or venipuncture. In animal studies, Dusquetide has not been found to increase tumor growth or worsen survival in cancer models; in fact, it has shown trends toward decreased tumor growth. As with any experimental compound, it is essential to monitor animals closely for any signs of toxicity or adverse reactions after administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility/Precipitation | - Incorrect solvent.- pH of the solution is at the isoelectric point of the peptide.- Peptide concentration is too high. | - Ensure the use of a sterile, isotonic vehicle like saline or PBS.- If solubility issues persist, consider adjusting the pH of the vehicle slightly. For basic peptides, a slightly acidic pH can improve solubility, and vice versa.- Try dissolving the peptide at a lower concentration. Sonication may also help to dissolve the peptide. |
| Inconsistent Experimental Results | - Peptide degradation.- Inaccurate peptide quantification.- Variability in animal model or experimental procedure.- Biological activity of the TFA counter-ion. | - Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.- Ensure accurate quantification of the peptide stock solution, taking into account the molecular weight of the peptide and the TFA counter-ion.- Standardize all experimental procedures and use a sufficient number of animals per group to account for biological variability.- If TFA interference is suspected, consider performing a salt exchange to an acetate or hydrochloride form. |
| Unexpected Animal Toxicity | - High dose.- Rapid injection rate.- Contamination of the peptide solution. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Administer the solution slowly via intravenous infusion.- Ensure sterile preparation techniques are used to avoid microbial contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, and the desired dosage. Remember to account for the molecular weight of the TFA salt for accurate dosing.
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile saline (0.9% NaCl) or PBS to the lyophilized this compound to achieve the desired stock concentration.
-
Dissolution: Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Final Dilution: If necessary, dilute the stock solution to the final injection concentration using the same sterile vehicle.
-
Administration: Administer the this compound solution to the animals via intravenous injection (e.g., tail vein in mice) at the predetermined dose and volume. The injection should be performed slowly to minimize the risk of adverse reactions.
Protocol 2: General Procedure for a Dose-Response Study in a Mouse Model
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, and at least three different doses of this compound). A group size of 8-10 animals is typically recommended.
-
This compound Preparation: Prepare the different concentrations of this compound and the vehicle control as described in Protocol 1.
-
Administration: Administer the assigned treatment to each animal according to the study design (e.g., a single injection or multiple injections over a period of time).
-
Monitoring: Monitor the animals regularly for any clinical signs of toxicity, changes in body weight, and other relevant parameters specific to the disease model.
-
Efficacy Assessment: At the end of the study, assess the efficacy of this compound based on the predefined endpoints of the animal model (e.g., tumor size, inflammation score, survival).
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and identify the optimal effective dose.
Signaling Pathway and Experimental Workflow
Dusquetide Signaling Pathway
Dusquetide exerts its immunomodulatory effects by binding to the ZZ domain of the intracellular protein p62. This interaction modulates downstream signaling cascades, including the NF-κB and p38 MAPK pathways, ultimately leading to a balanced inflammatory response and enhanced tissue repair.
References
potential off-target effects of Dusquetide TFA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Dusquetide TFA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dusquetide?
Dusquetide is an Innate Defense Regulator (IDR) that modulates the body's innate immune response.[1][2] Its mechanism of action is centered on its binding to the intracellular scaffold protein p62, also known as sequestosome-1 (SQSTM1).[1][2][3] This interaction influences key intracellular signaling pathways, shifting the immune response from a pro-inflammatory state to one that promotes tissue healing and enhances anti-infective activity. Unlike traditional immunosuppressants, Dusquetide does not suppress the immune system but rather modulates its response to injury or infection.
Q2: Are there any known off-target binding sites for this compound?
Currently, the known direct molecular target of Dusquetide is the p62 protein. Preclinical studies have focused on the consequences of this interaction. While comprehensive off-target screening data is not publicly available, the therapeutic effects and potential side effects are understood as consequences of modulating the p62-mediated signaling pathway. Researchers should consider that modulating a central signaling node like p62 could have broad, downstream effects that may be context- or cell-type specific.
Q3: What are the potential unintended biological effects of modulating the p62 signaling pathway with Dusquetide?
Modulating the p62 signaling pathway can have a range of biological effects beyond the intended therapeutic outcome. Since p62 is a scaffold protein involved in multiple cellular processes, including autophagy and inflammation, its modulation can lead to a variety of responses. For instance, while Dusquetide's anti-inflammatory properties are beneficial in conditions like oral mucositis, this modulation could theoretically alter immune responses to other stimuli. Preclinical studies have also suggested potential anti-tumor activity, which could be considered an "off-target" effect in a non-cancer-related indication.
Q4: Has Dusquetide shown any unexpected effects in clinical trials?
In a Phase 2 clinical trial for oral mucositis in head and neck cancer patients, an ancillary finding was an observed increase in tumor resolution and overall survival in the Dusquetide treatment group compared to placebo. While promising, it is unclear if this was a direct anti-tumor effect of Dusquetide or a result of better tolerance to chemoradiation due to the reduction in oral mucositis. The Phase 3 trial, while showing a clinically meaningful reduction in severe oral mucositis, did not meet its primary endpoint for statistical significance.
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in in-vitro anti-inflammatory assays.
-
Potential Cause: Cell passage number and confluency can significantly impact the inflammatory response. Older cell cultures or overly confluent plates may respond differently to stimuli.
-
Troubleshooting Steps:
-
Ensure consistent cell passage numbers for all experiments.
-
Seed cells at a consistent density to reach optimal confluency at the time of the experiment.
-
Perform a titration of the inflammatory stimulus (e.g., LPS) to ensure a robust and reproducible response.
-
Verify the biological activity of your this compound stock.
-
Issue 2: High variability in animal models of inflammation.
-
Potential Cause: The timing of Dusquetide administration relative to the inflammatory insult can be critical. The effect of Dusquetide is rapid, within 30 minutes, and can last for up to 5 days.
-
Troubleshooting Steps:
-
Standardize the administration protocol, including the route and timing of injection.
-
Ensure the inflammatory stimulus is administered consistently across all animals.
-
Increase the number of animals per group to improve statistical power.
-
Monitor animal health closely for any confounding factors.
-
Experimental Protocols
Protocol 1: In-Vitro Macrophage Activation Assay
This protocol is a general guideline for assessing the effect of Dusquetide on macrophage activation.
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) in appropriate media.
-
Cell Plating: Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex bead array.
-
Data Analysis: Compare cytokine levels in Dusquetide-treated wells to vehicle-treated controls.
Visualizations
Caption: Dusquetide's interaction with p62 modulates downstream signaling.
Caption: General experimental workflow for evaluating this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with Dusquetide TFA
Welcome to the technical support center for Dusquetide trifluoroacetate (TFA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this novel innate defense regulator. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to provide direct answers and detailed protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Dusquetide and what is its mechanism of action?
Dusquetide is a synthetic pentapeptide that acts as an innate defense regulator. It modulates the innate immune system by binding to the intracellular adaptor protein sequestosome-1 (p62), a key convergence point in several intracellular signaling pathways.[1] This interaction modulates the p62-RIP1 complex, leading to downstream effects on p38 MAP kinase and the transcription factor CEBP/B. This signaling cascade ultimately shifts the immune response from a pro-inflammatory state to one that favors anti-inflammatory processes, tissue healing, and clearance of bacterial infections.[1]
Q2: Why is Dusquetide supplied as a TFA salt?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides via reverse-phase high-performance liquid chromatography (RP-HPLC). As a result, synthetic peptides like Dusquetide are often isolated as TFA salts. While TFA is effective for purification, residual amounts can sometimes interfere with biological assays.
Q3: Can the TFA counter-ion affect my experimental results?
Yes, the trifluoroacetate (TFA) counter-ion has the potential to influence experimental outcomes. Although many peptides are supplied as TFA salts without issue, TFA can, in some instances, alter cellular responses, leading to variability in assays. It is crucial to be aware of this potential and to consider it when troubleshooting inconsistent data.
Troubleshooting Inconsistent Experimental Results
Issue 1: Higher than expected variability in in vitro cell-based assays.
Inconsistent results in cell-based assays can stem from several factors, from peptide preparation to the assay conditions themselves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Improper Peptide Reconstitution | Ensure complete solubilization of the lyophilized Dusquetide TFA powder. Briefly centrifuge the vial to collect all the powder at the bottom before adding solvent. Vortex gently to dissolve. For initial stock solutions, sterile, nuclease-free water is a suitable solvent. |
| Incorrect Peptide Concentration | The net peptide content of a lyophilized powder can vary. It is highly recommended to determine the precise peptide concentration of your stock solution using a validated analytical method such as HPLC-UV or a quantitative amino acid analysis. Do not rely solely on the weight of the lyophilized powder. |
| Sub-optimal Cell Culture Conditions | Ensure your cell lines (e.g., RAW 264.7, HEK293T) are healthy, within a low passage number, and free from contamination. Standardize cell seeding densities and treatment times. For example, a previously published study treated RAW 264.7 cells with 144 µM Dusquetide for 90 minutes.[1] |
| Interference from TFA | If you suspect TFA is affecting your results, consider exchanging the TFA salt for a more biocompatible counter-ion like acetate or hydrochloride. This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution. |
| Peptide Adsorption to Labware | Peptides can adsorb to plastic surfaces. To minimize this, use low-protein-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant in your buffers (if compatible with your assay) can also help. |
Issue 2: Inconsistent efficacy or unexpected side effects in animal models.
Variability in in vivo studies can be complex, involving factors from the formulation of the dosing solution to the animal model itself.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Poor Solubility or Precipitation of Dosing Solution | Dusquetide is a water-soluble peptide.[2] For intravenous (IV) administration, ensure the peptide is fully dissolved in a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS). Visually inspect the solution for any particulates before injection. Prepare dosing solutions fresh daily if the stability in your chosen vehicle is unknown. |
| Incorrect Dosing | Accurately calculate the dose based on the net peptide content, not the gross weight of the lyophilized powder. A previously reported in vivo study in a mouse model of oral mucositis used a dose of 25 mg/kg administered intravenously.[2] |
| Variability in the Animal Model | Ensure the health and uniformity of the animals used. Factors such as age, weight, and microbiome can influence the immune response and, consequently, the effects of an immunomodulatory agent like Dusquetide. |
| Route of Administration | The route of administration can significantly impact the bioavailability and efficacy of the peptide. Ensure the chosen route is appropriate for the experimental question and is performed consistently. |
Experimental Protocols
Key Experiment 1: In Vitro Macrophage Stimulation Assay
This protocol provides a general framework for assessing the activity of this compound on a macrophage cell line.
Detailed Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage-like cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute the stock solution in cell culture medium to the desired final concentrations. A concentration of 144 µM has been previously used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control group. Incubate for a specified period (e.g., 90 minutes).
-
Endpoint Analysis: Following incubation, the cell supernatant can be collected to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA. The cells can be lysed for downstream analysis such as Western blotting for phosphorylated p38 or analysis of gene expression by qRT-PCR for targets of CEBP/B.
Key Experiment 2: Co-Immunoprecipitation of p62 and RIP1
This protocol outlines the steps to investigate the effect of Dusquetide on the interaction between p62 and RIP1 in a cell-based model.
Detailed Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin. For enhanced signal, cells can be transiently transfected with constructs expressing tagged versions of RIP1.
-
Cell Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. A subsequent stimulation with a pro-inflammatory agent like TNF-α may be necessary to induce the p62-RIP1 interaction.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for p62 overnight at 4°C. Then, add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against RIP1 and p62 to detect the co-immunoprecipitation.
Visualizations
Signaling Pathway of Dusquetide
Caption: Dusquetide signaling pathway.
Experimental Workflow for In Vitro Assay
Caption: In vitro experimental workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
References
Technical Support Center: Enhancing the Efficacy of Dusquetide TFA in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Dusquetide TFA in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
Dusquetide is a synthetic peptide that acts as an innate defense regulator (IDR).[1][2][3] Its mechanism of action involves binding to the intracellular scaffold protein p62, also known as sequestosome-1 (SQSTM1).[1][4] This interaction modulates downstream signaling pathways, leading to a balanced innate immune response characterized by reduced inflammation, enhanced clearance of pathogens, and promotion of tissue healing.
2. What are the primary applications of this compound in cell culture?
In cell culture, this compound is primarily used to:
-
Modulate inflammatory responses in various cell types.
-
Investigate its anti-tumor properties in cancer cell lines.
-
Study its protective effects against cellular damage and stress.
-
Elucidate the signaling pathways involving p62.
3. How should I dissolve and store this compound?
For optimal solubility and stability, follow these guidelines:
-
Dissolving: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.
-
Storage: Store the lyophilized powder at -20°C or -80°C, protected from moisture and light. Stock solutions in DMSO can be stored at -20°C for several months.
4. What is the recommended working concentration for this compound in cell culture?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the most effective concentration for your particular cell line and assay. As a starting point, concentrations in the low micromolar range have been shown to be effective in some preclinical models.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no efficacy | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve to identify the optimal concentration. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow down based on the results. |
| Incorrect Cell Model: The chosen cell line may not express sufficient levels of p62 or possess the relevant signaling pathways for Dusquetide to exert its effects. | Confirm p62 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be responsive to p62 modulation, such as certain breast cancer or multiple myeloma cell lines. | |
| Degradation of the Compound: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound has been stored correctly at -20°C or -80°C and protected from light and moisture. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High Cell Toxicity | High Concentration of this compound: Excessive concentrations can lead to off-target effects and cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. |
| High DMSO Concentration: The final concentration of the DMSO solvent in the cell culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your culture medium is below a toxic level, typically less than 0.5%. | |
| Inconsistent Results | Variability in Cell Culture Conditions: Inconsistent cell passage number, seeding density, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density. |
| Instability in Culture Medium: this compound may have limited stability in the cell culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
Experimental Protocols
General Protocol for Treating Cells with this compound
-
Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays, cytokine analysis, Western blotting, or gene expression analysis.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Dusquetide penetrates the cell membrane and binds to the ZZ domain of the scaffold protein p62 (SQSTM1). This interaction modulates the formation of the p62-RIP1 complex, leading to an increase in p38 phosphorylation and subsequent enhancement of CEBP/B expression, without activating autophagy. This signaling cascade contributes to the modulation of the innate immune response.
Caption: this compound signaling pathway.
Troubleshooting Workflow for Low Efficacy
This workflow provides a logical sequence of steps to diagnose and resolve issues of low or no efficacy when using this compound in cell culture.
Caption: Troubleshooting workflow for low efficacy.
References
- 1. ir.soligenix.com [ir.soligenix.com]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. FDA Grants Soligenix Orphan Drug Designation For Dusquetide For Treatment Of Macrophage Activation Syndrome - BioSpace [biospace.com]
- 4. Dusquetide modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dusquetide TFA Administration Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration and use of Dusquetide TFA in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is Dusquetide and its mechanism of action?
Dusquetide is a synthetic pentapeptide (Arg-Ile-Val-Pro-Ala-NH2) that functions as an Innate Defense Regulator (IDR).[1] Its primary mechanism of action involves binding to the ZZ domain of the intracellular scaffold protein p62 (sequestosome-1 or SQSTM1).[2][3][4][5] This interaction modulates the innate immune response by influencing downstream signaling pathways, leading to a balanced host response characterized by anti-inflammatory, anti-infective, and tissue-healing properties.
Q2: What are the primary research applications for Dusquetide?
Dusquetide has been investigated for a variety of applications, primarily focusing on its immunomodulatory and tissue-protective effects. Key research areas include:
-
Oral Mucositis: Ameliorating severe oral mucositis induced by chemotherapy and radiation in cancer patients.
-
Anti-Infective: Enhancing bacterial clearance in various infection models.
-
Anti-Inflammatory: Modulating inflammatory responses in conditions like colitis.
-
Oncology: Investigating potential anti-tumor effects, both as a standalone treatment and in combination with other cancer therapies.
Q3: What are the storage and stability recommendations for this compound?
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1 year | Store desiccated and protected from light. |
| -80°C | 2 years | Store desiccated and protected from light. | |
| In Solvent | -20°C | 1 month | Avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: How should I reconstitute lyophilized this compound?
For initial solubilization of the lyophilized powder, it is recommended to use sterile, distilled water. If solubility issues arise with hydrophobic peptides, a small amount of an organic solvent such as DMSO or DMF can be used initially, followed by dropwise addition of the aqueous buffer while vortexing.
Troubleshooting Guides
Issue 1: Variability or unexpected results in cell-based assays.
Potential Cause: Interference from the trifluoroacetic acid (TFA) counter-ion. TFA is used in peptide synthesis and purification and can remain as a salt. Even at low concentrations, TFA can affect cell proliferation and other cellular responses, leading to inconsistent or erroneous data.
Solution: TFA Removal
For sensitive applications like cell-based assays or in vivo studies, it is highly recommended to perform a salt exchange to replace TFA with a more biocompatible counter-ion, such as hydrochloride (HCl).
Experimental Protocol: TFA Removal via HCl Exchange
-
Dissolution: Dissolve the this compound peptide in sterile, distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen or by placing it at -80°C.
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has sublimated.
-
Repetition: To ensure complete TFA removal, repeat steps 1-5 at least two more times.
Issue 2: Peptide precipitation or aggregation upon reconstitution or during an experiment.
Potential Cause: Peptides, especially those with hydrophobic residues, can be prone to aggregation in aqueous solutions. This can be influenced by factors such as pH, temperature, and peptide concentration.
Solutions:
-
Solubilization Strategy: For peptides that are difficult to dissolve, start with a small amount of an organic solvent like DMSO and then slowly add the aqueous buffer while mixing.
-
pH Adjustment: The net charge of a peptide influences its solubility. Adjusting the pH of the buffer can sometimes improve solubility.
-
Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.
-
Working Concentration: Prepare stock solutions at a higher concentration in a suitable solvent and then dilute to the final working concentration in the assay buffer immediately before use.
Detection of Aggregation:
-
Visual Inspection: Check for any cloudiness or visible precipitates in the solution.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrils, providing a quantitative measure of aggregation.
Issue 3: Inconsistent results in in vivo studies.
Potential Cause: Issues with formulation, administration route, or dosing schedule.
Recommendations:
-
Formulation: For intravenous (i.v.) administration, ensure the peptide is fully solubilized in a sterile, physiologically compatible vehicle (e.g., sterile saline). The final formulation should be filtered through a 0.22 µm filter to ensure sterility.
-
Dosing: Based on preclinical studies in mouse models of oral mucositis, a dosage of 25 mg/kg administered intravenously has been used. The dosing schedule will depend on the specific experimental design.
-
Quality Control: Ensure the purity of the peptide using methods like HPLC and Mass Spectrometry to confirm that the observed effects are due to the peptide and not impurities.
Key Experimental Protocols
Protocol 1: In Vitro Macrophage Activation Assay
This protocol outlines a general workflow to assess the effect of Dusquetide on macrophage activation, for example, by measuring cytokine production in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Workflow Diagram:
Caption: Workflow for assessing Dusquetide's effect on macrophage activation.
Methodology:
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (with or without TFA removal) or vehicle control. Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL and incubate for the desired time (e.g., 6 hours for cytokine mRNA analysis, 24 hours for cytokine protein analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis or in a suitable buffer for RNA extraction.
-
-
Analysis:
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the phosphorylation status of key signaling proteins like p38 MAPK in the cell lysates.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) of Dusquetide and p62
This protocol is designed to confirm the interaction between Dusquetide and its target protein, p62, within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture HEK293T cells and treat with Dusquetide. A biotinylated version of Dusquetide can be used for easier detection.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-p62 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-p62 antibody and streptavidin-HRP (if using biotinylated Dusquetide) to detect the co-immunoprecipitated complex.
Signaling Pathway
Dusquetide-p62 Signaling Cascade
Dusquetide penetrates the cell membrane and binds to the ZZ domain of p62. This interaction stabilizes the p62-RIP1 (Receptor-Interacting Protein 1) complex. The modulation of this complex leads to an increase in the phosphorylation of p38 MAP kinase and enhanced expression of the transcription factor CEBP/B, without activating the autophagy pathway. This signaling cascade is believed to mediate the anti-inflammatory and tissue-healing effects of Dusquetide.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Dusquetide modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dusquetide modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.soligenix.com [ir.soligenix.com]
- 5. ir.soligenix.com [ir.soligenix.com]
Technical Support Center: Innate Defense Regulator (IDR) Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Innate Defense Regulator (IDR) peptides.
Frequently Asked Questions (FAQs)
Q1: What are Innate Defense Regulator (IDR) peptides?
Innate Defense Regulator (IDR) peptides are synthetic versions of naturally occurring host defense peptides (HDPs).[1][2] They are designed to modulate the body's innate immune response to combat infections and inflammation.[2][3] Unlike many traditional antibiotics that directly target bacteria, IDRs primarily work by enhancing the host's own defense mechanisms, such as recruiting immune cells and controlling inflammation.[4]
Q2: What are the main therapeutic applications of IDR peptides?
IDR peptides have a range of potential therapeutic applications, including:
-
Anti-infective agents: They can protect against a variety of bacterial infections, including those caused by antibiotic-resistant strains.
-
Anti-inflammatory agents: IDRs can suppress excessive pro-inflammatory responses, making them promising candidates for treating inflammatory diseases.
-
Wound healing: Some IDRs, like IDR-1018, have been shown to promote wound healing.
-
Anti-biofilm agents: IDRs can inhibit the formation of and eradicate existing bacterial biofilms, which are notoriously resistant to conventional antibiotics.
-
Vaccine adjuvants: Their immunomodulatory properties make them suitable for use as adjuvants to enhance the efficacy of vaccines.
Q3: What is the mechanism of action for IDR peptides?
IDR peptides exert their effects through a variety of mechanisms, primarily by modulating the host's innate immune response. This includes:
-
Chemokine induction: They stimulate the production of chemokines, which are signaling proteins that attract immune cells like monocytes, macrophages, and neutrophils to the site of infection or injury.
-
Modulation of inflammation: IDRs can selectively suppress the production of pro-inflammatory cytokines (like TNF-α) while in some cases enhancing anti-inflammatory responses.
-
Signal pathway activation: They can activate intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and PI3K-Akt pathways, which are involved in cell survival, proliferation, and immune signaling.
-
Direct antimicrobial activity: While their primary role is immunomodulation, some IDRs possess weak direct antimicrobial activity.
Troubleshooting Guide
This guide addresses common challenges encountered during experiments with IDR peptides.
Problem 1: Peptide Instability and Degradation
Symptoms:
-
Loss of biological activity over time.
-
Inconsistent experimental results.
Possible Causes:
-
Proteolytic degradation: Peptides are susceptible to degradation by proteases present in serum-containing media or in vivo.
-
Improper storage: Incorrect storage temperatures or repeated freeze-thaw cycles can lead to peptide degradation.
Solutions:
-
Incorporate non-natural amino acids: Replacing natural amino acids with non-natural derivatives can increase resistance to proteolysis.
-
Use protease inhibitors: When working with cell culture media containing serum, consider adding a cocktail of protease inhibitors.
-
Proper storage: Store peptides lyophilized at -20°C or -80°C. For solutions, aliquot and store at -80°C to avoid multiple freeze-thaw cycles.
-
Formulation: Consider using formulations with biocompatible excipients like derivatized hyperbranched polyglycerols (dHPGs) to protect the peptide.
Problem 2: Peptide Aggregation and Solubility Issues
Symptoms:
-
Visible precipitates in peptide solutions.
-
Difficulty dissolving the lyophilized peptide.
-
Reduced biological activity and potential for increased cytotoxicity.
Possible Causes:
-
Hydrophobicity: The amino acid composition can lead to self-aggregation, especially at high concentrations or under certain ionic conditions.
-
Incorrect solvent: Using an inappropriate solvent can hinder solubility.
Solutions:
-
Solubility testing: Before preparing a stock solution, test the solubility of a small amount of the peptide in different solvents (e.g., sterile water, PBS, DMSO).
-
Sonication: Gentle sonication can help to dissolve peptide aggregates.
-
Formulation with excipients: Using excipients like dHPGs can prevent aggregation.
-
pH adjustment: The net charge of the peptide is pH-dependent; adjusting the pH of the solvent may improve solubility.
Problem 3: Inconsistent or Unexpected Biological Activity
Symptoms:
-
Variability in chemokine induction, anti-inflammatory effects, or other bioassays.
-
Pro-inflammatory effects observed when anti-inflammatory activity was expected.
Possible Causes:
-
Peptide aggregation: Aggregates can alter the biological activity of the peptide.
-
Endotoxin contamination: Contamination with lipopolysaccharide (LPS) can trigger an inflammatory response, masking the true effect of the IDR peptide.
-
Cell type and state: The response to IDR peptides can be cell-type specific and dependent on the activation state of the cells.
-
Dose-dependent effects: IDR peptides can have different effects at different concentrations.
Solutions:
-
Ensure peptide quality: Use high-purity peptides and handle them as described above to avoid aggregation.
-
Test for endotoxin: Use a Limulus Amebocyte Lysate (LAL) assay to check for and quantify endotoxin contamination.
-
Optimize cell-based assays: Carefully select the cell type and optimize cell density and stimulation conditions.
-
Dose-response studies: Perform dose-response experiments to determine the optimal concentration for the desired effect.
Problem 4: Cytotoxicity
Symptoms:
-
Cell death observed in in vitro assays.
-
Adverse effects in in vivo models.
Possible Causes:
-
High peptide concentrations: Some IDRs can be toxic at high concentrations.
-
Peptide aggregation: Aggregated peptides can be more cytotoxic.
-
Route of administration (in vivo): Systemic administration (e.g., intravenous) can lead to toxicity, particularly in the lungs.
Solutions:
-
Determine the therapeutic window: Conduct cytotoxicity assays (e.g., LDH or MTT assay) to determine the non-toxic concentration range for your specific cell type.
-
Monitor for aggregation: Visually inspect solutions and use techniques like dynamic light scattering if aggregation is a concern.
-
Optimize in vivo administration: For in vivo studies, consider local administration routes (e.g., subcutaneous or topical) to minimize systemic toxicity. If intravenous administration is necessary, consider slower infusion rates or formulation with biocompatible polymers.
Data Presentation
Table 1: In Vitro Activity of IDR Peptides
| Peptide | Target Cells | Assay | Concentration | Observed Effect | Reference |
| IDR-1002 | RAW 264.7 macrophages | LPS-induced inflammation | 20 µg/ml | Suppression of pro-inflammatory mediators | |
| IDR-1018 | Human PBMCs | Chemokine induction | 10 µg/ml | >50-fold increase in MCP-1 | |
| IDR-1018 | MRSA biofilms | Biofilm inhibition | Varies | Inhibition of biofilm growth | |
| IDR-1002, IDR-HH2, IDR-1018 | Human neutrophils | LPS-induced degranulation | Varies | Suppression of degranulation, ROS release, and pro-inflammatory cytokines | |
| IDR-1002 | Human monocytes | Adhesion to fibronectin | 50 µg/ml | Enhanced adhesion |
Table 2: In Vivo Efficacy of IDR Peptides
| Peptide | Animal Model | Infection/Inflammation Model | Administration Route | Dose | Outcome | Reference |
| IDR-1002 | CD1 mice | PMA-induced ear inflammation | Topical | Varies | Reduced edema and pro-inflammatory markers | |
| IDR-1018 | Murine model | S. aureus infection | Varies | Varies | Protection against infection | |
| IDR-1002 | C57BL/6 mice | S. aureus infection | Intraperitoneal | 50-100 µ g/mouse | Significant protection against infection |
Experimental Protocols
Protocol 1: In Vitro Chemokine Induction Assay
Objective: To measure the ability of an IDR peptide to induce chemokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
IDR peptide stock solution
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS
-
Human PBMCs isolated from healthy donors
-
96-well cell culture plates
-
ELISA kit for the chemokine of interest (e.g., MCP-1)
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in RPMI-1640 with 10% FBS.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Prepare serial dilutions of the IDR peptide in culture medium.
-
Add the peptide dilutions to the wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of the chemokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
Protocol 2: In Vitro Anti-inflammatory Assay
Objective: To assess the ability of an IDR peptide to suppress lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophages.
Materials:
-
IDR peptide stock solution
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
LPS from E. coli
-
24-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
Methodology:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the IDR peptide for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include a control with no LPS stimulation.
-
Collect the cell culture supernatant.
-
Measure the concentration of the pro-inflammatory cytokine in the supernatant using an ELISA kit as per the manufacturer's protocol.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. Innate Defence Regulator Peptides: An Anti-Inflammatory Therapy? - Centre for Blood Research [cbr.ubc.ca]
- 2. Cationic Host Defence and Innate Defence Regulator Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide-based Drugs: A SPOT More Stable - Centre for Blood Research [cbr.ubc.ca]
Dusquetide TFA Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving Dusquetide and trifluoroacetic acid (TFA).
I. Frequently Asked Questions (FAQs)
Q1: What is Dusquetide and how does it work?
Dusquetide is a synthetic peptide that functions as an innate defense regulator (IDR).[1][2] It modulates the body's innate immune response to injury and infection, promoting an anti-inflammatory and tissue-healing state.[1][2] Its mechanism of action involves binding to the intracellular protein p62 (sequestosome-1).[3] This interaction modulates the p62-RIP1 complex, leading to an increase in p38 phosphorylation and subsequent downstream signaling events that regulate the immune response.
Q2: Why is Trifluoroacetic Acid (TFA) used in Dusquetide assays?
Trifluoroacetic acid (TFA) is a common mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptides like Dusquetide. It serves as an ion-pairing agent, which helps to:
-
Improve peak shape: By minimizing tailing, TFA helps produce sharper, more symmetrical peaks.
-
Increase retention time: It enhances the interaction of the peptide with the stationary phase.
-
Enhance resolution: It improves the separation of Dusquetide from impurities.
Q3: Can residual TFA from purification affect my biological assays with Dusquetide?
Yes, residual TFA from HPLC purification can significantly impact biological assays. TFA is a strong acid and can alter the pH of your assay medium. Furthermore, trifluoroacetate ions can interfere with cellular processes and protein function, potentially leading to inaccurate or variable results in cell-based assays. It has been reported to disrupt membrane function, enzymatic activity, and protein stability. Therefore, it is crucial to either remove residual TFA or use a TFA-free purification method if downstream applications are sensitive to it.
Q4: What are the primary sources of variability in quantitative HPLC assays for Dusquetide?
Variability in quantitative HPLC assays for peptides can arise from several factors:
-
Mobile Phase Preparation: Inconsistent composition, pH, or inadequate degassing of the mobile phase can lead to shifts in retention time and affect peak area.
-
Column Performance: Column degradation, contamination, or temperature fluctuations can cause changes in selectivity and peak shape.
-
Sample Preparation: Errors in sample dilution, injection volume, or the use of a sample solvent incompatible with the mobile phase can introduce significant variability.
-
System Issues: Leaks, pump malfunctions, and detector noise can all contribute to inconsistent results.
II. Troubleshooting Guides
Guide 1: HPLC Peak and Baseline Irregularities
| Symptom | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Injector issue (e.g., blocked syringe, incorrect sample loop filling). | 1. Ensure the injector is functioning correctly and the sample loop is completely filled. 2. Verify the sample concentration. |
| Detector issue (e.g., lamp off, incorrect wavelength). | 1. Check that the detector lamp is on and has sufficient energy. 2. Confirm the correct wavelength is set for Dusquetide detection. | |
| Ghost Peaks | Contamination in the mobile phase, injection solvent, or carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives. 2. Run a blank gradient to identify the source of contamination. 3. Implement a robust needle wash protocol between injections. |
| Peak Tailing | Column contamination or degradation. | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate mobile phase pH. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of Dusquetide. | |
| Peak Fronting | Sample overload. | 1. Reduce the amount of sample injected onto the column. |
| Sample solvent stronger than the mobile phase. | 1. Dissolve the sample in the initial mobile phase whenever possible. | |
| Baseline Noise or Drift | Air bubbles in the system. | 1. Degas the mobile phase thoroughly. 2. Purge the pump to remove any trapped air bubbles. |
| Contaminated detector flow cell. | 1. Flush the flow cell with a strong, appropriate solvent. | |
| Mobile phase mixing issues. | 1. Ensure proper mixing of mobile phase components. If using a gradient, check the proportioning valves. |
Guide 2: Retention Time Variability
| Symptom | Potential Cause | Troubleshooting Steps |
| Sudden Shift in Retention Time | Change in mobile phase composition. | 1. Prepare fresh mobile phase, ensuring accurate measurements of all components. |
| Large air bubble in the pump. | 1. Purge the pump to remove the air bubble. | |
| Gradual Drift in Retention Time | Column aging or contamination. | 1. Monitor column performance with a standard and replace it when performance degrades. |
| Inadequate column equilibration. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |
| Temperature fluctuations. | 1. Use a column oven to maintain a consistent temperature. | |
| Irregular Retention Time Fluctuations | Pump malfunction (e.g., faulty check valves). | 1. Check for leaks and ensure check valves are functioning correctly. |
| Inconsistent mobile phase mixing. | 1. Manually prepare the mobile phase to rule out issues with the online mixer. |
III. Data Presentation: Impact of TFA Concentration on Peptide Separation
The concentration of TFA in the mobile phase can significantly affect the chromatographic separation of peptides. The following table summarizes the general effects observed when varying the TFA concentration in RP-HPLC.
| TFA Concentration | Peak Shape | Retention Time | Resolution | Recovery |
| Low (e.g., 0.05%) | May be sharper. | Shorter. | May be reduced for complex mixtures. | Can be higher in a single fraction. |
| Standard (e.g., 0.1%) | Generally good, with reduced tailing. | Moderate. | Often provides a good balance for resolution. | Generally good. |
| High (e.g., 0.2-0.5%) | Can become broader at intermediate-high concentrations, but may sharpen at very high concentrations. | Longer. | Can improve the separation of peptides with multiple positive charges. | May decrease due to broader peaks. |
IV. Experimental Protocols
Protocol 1: Quantitative Analysis of Dusquetide by RP-HPLC-UV
This protocol provides a general framework for the quantitative analysis of Dusquetide. Optimization may be required for specific instrumentation and sample matrices.
1. Materials and Reagents:
-
Dusquetide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample diluent (e.g., initial mobile phase conditions)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 65% B over 20 minutes (this is a starting point and should be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Dusquetide reference standard in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the Dusquetide sample in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
Construct a calibration curve by plotting the peak area of the Dusquetide peak versus the concentration of the calibration standards.
-
Determine the concentration of Dusquetide in the samples by interpolating their peak areas from the calibration curve.
V. Visualizations
Diagram 1: Dusquetide Signaling Pathway
Caption: Dusquetide binds to p62, modulating the p62-RIP1 complex and increasing p38 MAPK phosphorylation.
Diagram 2: HPLC Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common HPLC issues.
Diagram 3: Logical Relationship of TFA Effects
Caption: The dual role of TFA in improving chromatography and potentially interfering with bioassays.
References
Technical Support Center: Impact of TFA Counterions on Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to trifluoroacetic acid (TFA) counterions in biological assays. TFA is a common remnant from the synthesis and purification of peptides and other small molecules, and its presence can lead to a variety of experimental artifacts.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it in my sample?
A1: Trifluoroacetic acid (TFA) is a strong acid frequently used in the solid-phase synthesis of peptides for cleaving the peptide from the resin. It is also used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to improve peak shape and resolution.[1][3] Consequently, synthetic peptides are often delivered as TFA salts, where the positively charged residues of the peptide are associated with the negatively charged trifluoroacetate anion. The amount of residual TFA can be significant, sometimes ranging from 10% to 45% of the total peptide weight.
Q2: How can residual TFA impact my biological assays?
A2: Residual TFA can interfere with biological assays through several mechanisms:
-
Direct Cytotoxicity: TFA can be toxic to cells, leading to reduced cell viability and proliferation, which can be mistaken for the biological effect of the compound being studied.
-
Alteration of Physicochemical Properties: TFA can bind to peptides and alter their conformation, solubility, and aggregation, potentially affecting their biological activity.
-
pH Alteration: As a strong acid, TFA can lower the pH of your assay buffer, which can impact enzyme activity and protein stability if the buffer capacity is insufficient.
-
Assay-Specific Interference: TFA can directly interfere with certain assay components or detection methods. For example, it is known to cause ion suppression in mass spectrometry.
Q3: What are the typical concentrations at which TFA shows cytotoxic effects?
A3: The cytotoxic concentration of TFA can vary significantly depending on the cell line, exposure time, and the specific assay used. However, cytotoxic effects have been observed at concentrations as low as 0.1 mM in some cell lines, and issues may arise even in the low micromolar range for sensitive cells. It is crucial to determine the toxicity threshold for your specific experimental system.
Q4: How can I determine if TFA is the cause of unexpected results in my experiment?
A4: The most effective way to determine if TFA is interfering with your assay is to run a "TFA only" control experiment. This involves exposing your cells or assay components to the same concentrations of TFA that are present in your experimental wells, but without the peptide or compound of interest. If the control group shows similar effects to your experimental group, it is highly likely that TFA is the cause.
Q5: What alternatives to TFA salts are available for synthetic peptides?
A5: If TFA is found to be problematic, you can obtain peptides with more biocompatible counterions, such as acetate (Ac) or hydrochloride (HCl). These alternative salt forms are generally less toxic to cells and are preferred for cell-based assays and in vivo studies.
Troubleshooting Guides
Problem 1: High cytotoxicity or inhibition of cell proliferation observed at low concentrations of my peptide.
Possible Cause: The observed effect may be due to the cytotoxicity of the TFA counterion rather than the peptide itself.
Troubleshooting Steps:
-
Calculate TFA Concentration: Determine the molar concentration of TFA in your experimental wells. Remember that the TFA content can be a significant percentage of the peptide's weight.
-
Run a TFA Control: As detailed in the FAQs, perform a control experiment with TFA alone at the same concentrations present in your peptide-treated wells.
-
Analyze Results: If the TFA control exhibits similar cytotoxicity to your peptide-treated samples, TFA interference is the likely culprit.
-
Remediation:
-
TFA Removal: Perform a salt exchange to replace TFA with a more biocompatible counterion like acetate or HCl (see Experimental Protocols section).
-
Use a TFA-free Peptide: If possible, purchase the peptide in an acetate or HCl salt form for future experiments.
-
Problem 2: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause: This could be due to batch-to-batch variability in the residual TFA content of your synthetic peptide or inconsistent pH changes in the cell culture medium.
Troubleshooting Steps:
-
Quantify TFA Content: If possible, quantify the TFA content in different batches of your peptide.
-
Ensure Consistent pH: Measure the pH of your final assay solution after adding your peptide stock. Ensure your buffer has sufficient capacity to maintain a stable pH.
-
Standardize Sample Preparation: Be meticulous and consistent in your sample preparation to minimize variability.
-
Consider TFA Removal: For critical experiments, exchanging TFA for a different counterion can improve reproducibility.
Problem 3: Lower than expected activity in an enzyme assay.
Possible Cause: TFA could be directly inhibiting the enzyme or altering the assay conditions, such as pH.
Troubleshooting Steps:
-
Check Assay pH: Measure the pH of your final assay solution after adding the peptide. If the pH is outside the optimal range for your enzyme, this is a likely cause of reduced activity.
-
Increase Buffer Capacity: Use a buffer with a higher buffering capacity to counteract the acidity of TFA.
-
Enzyme Stability Control: Incubate your enzyme with a TFA solution (at the same concentration as in your experimental wells) to see if TFA directly inhibits or destabilizes the enzyme.
-
TFA Removal: If TFA is found to be inhibitory, perform a salt exchange on your peptide.
Problem 4: Poor signal or ion suppression in Mass Spectrometry (LC-MS) analysis.
Possible Cause: TFA is a known ion-suppressing agent in mass spectrometry, which can significantly reduce the signal of your analyte.
Troubleshooting Steps:
-
Use an Alternative Mobile Phase Additive: For LC-MS, formic acid (FA) is a commonly used alternative to TFA that provides good ionization efficiency.
-
Reduce TFA Concentration: If TFA is necessary for chromatographic separation, try reducing its concentration to the lowest possible level that still provides acceptable peak shapes.
-
Consider Difluoroacetic Acid (DFA): DFA is an alternative ion-pairing agent that can offer a good balance between chromatographic performance and MS sensitivity.
Quantitative Data Summary
The following table summarizes the observed cytotoxic concentrations of TFA in various cell lines. It is important to note that these values are approximate and can vary based on experimental conditions.
| Cell Line(s) | Observed Effect | Approximate TFA Concentration | Citation(s) |
| HUVEC | Inhibition of proliferation | ~0.1 mM | |
| Jurkat | Significant toxicity | ~5 mM | |
| HeLa, HEK293 | General cytotoxic effects | >100 µM | |
| PC-12 | Dose-dependent cell death | 1-5 mM | |
| Fetal Rat Osteoblasts | Reduced cell number | 10 nM - 100 nM | |
| Articular Chondrocytes | Reduced cell number | 10 nM - 100 nM |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange
This protocol describes how to exchange the TFA counterion for a hydrochloride (HCl) salt.
Materials:
-
Peptide with TFA counterion
-
Distilled water
-
100 mM HCl solution
-
Liquid nitrogen or -80°C freezer
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Let the solution stand at room temperature for 1-2 minutes.
-
Flash-freeze the solution using liquid nitrogen or by placing it in a -80°C freezer.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
To ensure complete removal of TFA, repeat the process of re-dissolving in dilute HCl, freezing, and lyophilizing two to three more times.
-
After the final lyophilization, the peptide is ready to be dissolved in the appropriate buffer for your biological assay.
Protocol 2: TFA Removal by Acetate Exchange
This protocol outlines the exchange of TFA for an acetate counterion using an anion exchange resin.
Materials:
-
Peptide with TFA counterion
-
Strong anion exchange resin
-
1M Sodium acetate solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Prepare a small column with a strong anion exchange resin. The column should have a 10 to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibrate the column by eluting with a 1M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Dissolve the peptide in distilled water and apply it to the column.
-
Elute the peptide from the column with distilled water, collecting the fractions that contain the peptide.
-
Combine the peptide-containing fractions and lyophilize them to obtain the peptide as an acetate salt.
Protocol 3: Running a "TFA Only" Control Experiment
This protocol details how to set up a control experiment to assess the direct effects of TFA.
Materials:
-
Sodium trifluoroacetate (NaTFA) or a neutralized TFA solution
-
The same cell line and assay system as your main experiment
Procedure:
-
Prepare a stock solution of NaTFA or neutralize a TFA solution to the pH of your cell culture medium.
-
Calculate the molar concentration of TFA that is present in each of your experimental peptide concentrations.
-
Prepare a serial dilution of your TFA control solution to match the concentrations in your experimental setup.
-
In a parallel plate, treat your cells with the TFA-only solutions.
-
Include a vehicle control (medium only) that does not contain TFA or the peptide.
-
Incubate the cells for the same duration as your peptide experiment.
-
Assess cell viability or proliferation using your standard assay protocol.
-
Compare the results from the TFA-only control wells to your experimental wells to determine the contribution of TFA to the observed effects.
Visualizations
References
Navigating Trifluoroacetic Acid (TFA) Salt Exchange: A Technical Guide
Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Trifluoroacetic acid (TFA) is a common counterion in synthetic peptides and other purified compounds, often remaining from cleavage and purification steps in solid-phase synthesis and HPLC. However, residual TFA can be toxic in biological assays and may interfere with experimental results. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for exchanging TFA salts to the more biocompatible hydrochloride (HCl) or acetate forms.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove or exchange TFA from my peptide/compound?
A1: Residual trifluoroacetic acid (TFA) can be problematic for several reasons. It is toxic to cells and can interfere with biological assays, even at low concentrations.[1][2][3] TFA counterions can also alter the secondary structure, solubility, and mass of peptides, potentially affecting your experimental outcomes.[3][4] For preclinical and clinical studies, removal of the toxic TFA is particularly critical.
Q2: What are the most common methods for TFA salt exchange?
A2: The most widely used methods are:
-
TFA to HCl Exchange: This typically involves dissolving the peptide in a dilute solution of hydrochloric acid and then lyophilizing the sample. This process is often repeated to ensure complete exchange.
-
TFA to Acetate Exchange: This is commonly achieved through ion-exchange chromatography or by using reverse-phase HPLC with a mobile phase containing acetic acid.
Q3: How do I know which salt exchange method is best for my compound?
A3: The choice of method can depend on the properties of your peptide or compound. For many peptides, the HCl exchange via lyophilization is a straightforward and effective method. However, for compounds that are sensitive to acidic conditions, ion-exchange chromatography for acetate exchange might be a milder alternative. The hydrophobicity of the peptide can also play a role, with very hydrophilic peptides potentially requiring an anion exchange resin for efficient TFA removal.
Q4: How can I quantify the amount of residual TFA in my sample?
A4: Several analytical techniques can be used to determine the concentration of residual TFA, including ion chromatography, 19F-NMR, and HPLC with an evaporative light-scattering detector (ELSD). Ion chromatography is a sensitive and simple method that can be automated for this purpose.
Q5: Will I lose some of my peptide during the salt exchange process?
A5: It is possible to experience some peptide loss during salt exchange procedures. This is why these alternative salt forms can be more expensive than the standard TFA salt. Careful handling and optimization of the protocol can help minimize these losses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete TFA Removal | Insufficient repetitions of the exchange protocol. | For the HCl exchange method, repeat the dissolution in HCl and lyophilization cycle at least two to three times. For ion-exchange chromatography, ensure a sufficient excess of the new counterion is used. |
| The nature of the peptide (e.g., high number of positive charges) can lead to strong binding of TFA. | Consider a more rigorous exchange method or increasing the concentration of the competing acid (e.g., HCl). | |
| Peptide Degradation or Modification | Exposure to harsh acidic conditions. | For acid-sensitive peptides, consider using a milder method like ion-exchange chromatography for acetate exchange. When using the HCl method, ensure the HCl concentration is not excessively high; a range of 2-10 mM is often recommended. |
| Poor Peptide Recovery | Adsorption of the peptide to labware or chromatography columns. | Pre-treat labware to minimize non-specific binding. Ensure the chosen chromatography conditions are optimized for your specific peptide to maximize recovery. |
| Loss during transfer steps. | Minimize the number of transfer steps and ensure all material is quantitatively transferred. | |
| Unexpected Results in Biological Assays | Residual TFA is still present and causing cytotoxicity or other interference. | Quantify the final TFA content to ensure it is below the tolerance level for your specific assay. A "guaranteed" TFA exchange service may aim for less than 1% residual TFA. |
Quantitative Data on TFA Removal
The efficiency of TFA removal can be monitored over successive exchange cycles. The table below summarizes the reduction of TFA content in a peptide sample after repeated lyophilization cycles with varying concentrations of aqueous HCl.
| HCl Concentration | TFA Content after 1 Cycle (µg/mg peptide) | TFA Content after 2 Cycles (µg/mg peptide) | TFA Content after 3 Cycles (µg/mg peptide) |
| 2 mM | Below Limit of Quantification | Below Limit of Quantification | Below Limit of Quantification |
| 5 mM | Below Limit of Quantification | Below Limit of Quantification | Below Limit of Quantification |
| 10 mM | Below Limit of Quantification | Not Applicable | Not Applicable |
| 100 mM | Below Limit of Quantification | Not Applicable | Not Applicable |
Data adapted from a study on the systematic investigation of TFA removal. The Limit of Quantification (LoQ) for the HPLC-ELSD method used was 5.8 µg TFA per mg of peptide salt.
Experimental Protocols
Protocol 1: TFA Salt Exchange to Hydrochloride (HCl)
This protocol describes a common method for exchanging TFA for chloride ions using hydrochloric acid and lyophilization.
Materials:
-
Peptide-TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled water or a suitable buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl)
-
Lyophilizer
-
Liquid nitrogen
Procedure:
-
Dissolution: Dissolve the peptide in distilled water or buffer at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. An insufficient concentration may lead to incomplete exchange, while a higher concentration could risk peptide modification.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repetition: To ensure complete removal of TFA, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired buffer for experimental use.
Protocol 2: TFA Salt Exchange to Acetate using a Strong Anion Exchange Resin
This method is suitable for exchanging TFA for the more biocompatible acetate counterion.
Materials:
-
Peptide-TFA salt
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Distilled water
Procedure:
-
Column Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.
-
Resin Activation: Elute the column with a 1 M solution of sodium acetate to load the resin with acetate ions.
-
Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Sample Loading: Dissolve the peptide in distilled water and apply it to the prepared column.
-
Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the TFA to HCl and TFA to acetate salt exchange protocols.
Caption: Workflow for TFA to HCl Salt Exchange.
Caption: Workflow for TFA to Acetate Salt Exchange.
References
formulation strategies to improve Dusquetide bioavailability
For researchers and drug development professionals working with Dusquetide (SGX942), this technical support center provides troubleshooting guidance and frequently asked questions to facilitate successful experimentation. While Dusquetide's current clinical formulation is an intravenous solution, this guide addresses common queries related to its handling, experimental use, and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the standard formulation and administration route for Dusquetide in clinical and preclinical studies?
A1: Dusquetide, as the active ingredient in SGX942, is formulated as a sterile, aqueous solution for intravenous (IV) administration.[1][2] In clinical trials, it is administered as a brief 4-minute IV infusion, typically twice weekly.[1][3] The placebo used in these studies is a 0.9% sodium chloride (normal saline) solution.[4] This parenteral route ensures complete bioavailability, bypassing challenges associated with oral peptide delivery.
Q2: What is the mechanism of action of Dusquetide?
A2: Dusquetide is an Innate Defense Regulator (IDR). It functions by binding to the intracellular adaptor protein p62, also known as sequestosome-1 (SQSTM1). This interaction modulates innate immune signaling pathways, leading to a decrease in pro-inflammatory responses and an increase in anti-infective and tissue-healing processes. The effect of Dusquetide is rapid, occurring within 30 minutes, and has a long-lasting pharmacodynamic response of up to 5 days, despite its short plasma half-life.
Q3: Are there established protocols for studying the interaction between Dusquetide and its target protein, p62?
A3: Yes, a detailed protocol for determining the binding sites of Dusquetide on the ZZ domain of p62 using solution Nuclear Magnetic Resonance (NMR) spectroscopy has been published. This methodology includes procedures for the expression and purification of the 13C/15N uniformly labeled p62ZZ protein, sample preparation, NMR experiment setup, and data analysis.
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro p62 binding assays.
| Potential Cause | Troubleshooting Step |
| Improperly folded or aggregated p62 protein | Follow a validated expression and purification protocol, such as the one described for the p62ZZ domain, which includes specific steps for cell lysis, affinity chromatography, and washing to remove impurities. |
| Incorrect buffer or sample conditions for NMR | Adhere to the specified sample preparation guidelines, including buffer composition and pH, to ensure optimal conditions for protein stability and binding interaction. |
| Dusquetide degradation | Although Dusquetide is a stable peptide, ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment to minimize the potential for degradation. |
Issue 2: Lack of efficacy in animal models of oral mucositis.
| Potential Cause | Troubleshooting Step |
| Suboptimal dosing regimen | Preclinical studies in mouse and hamster models that demonstrated a significant reduction in the duration of oral mucositis can be used as a reference for dose selection. A clinically effective dose has been identified as 1.5 mg/kg. |
| Timing of administration | In clinical trials, Dusquetide administration begins shortly after the initiation of chemoradiation therapy and continues for a period after its completion. Align the timing of Dusquetide administration with the induction of oral mucositis in your animal model. |
| Severity of the induced mucositis | The efficacy of Dusquetide has been demonstrated in models of severe oral mucositis. Ensure your animal model consistently develops a robust and measurable oral mucositis phenotype. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies of Dusquetide.
| Parameter | Value | Context | Source |
| Clinical Dose | 1.5 mg/kg | IV infusion | |
| Administration Time | 4 minutes | IV infusion | |
| Plasma Half-life | Minutes | In humans | |
| Pharmacodynamic Response | Up to 5 days | In humans | |
| Reduction in Severe Oral Mucositis (SOM) Duration (Phase 2) | 50% (from 18 to 9 days) | Head and neck cancer patients | |
| Reduction in SOM Duration (Preclinical) | ~50% | Mouse and hamster models |
Experimental Protocols & Visualizations
Dusquetide Signaling Pathway
The following diagram illustrates the mechanism of action of Dusquetide.
Caption: Dusquetide binds to the ZZ domain of p62, modulating downstream signaling to promote anti-inflammatory and tissue-healing responses.
Experimental Workflow: Dusquetide-p62 Binding Assay using NMR
This diagram outlines the key steps for conducting an NMR-based binding assay.
Caption: Workflow for determining the binding of Dusquetide to the p62 ZZ domain using solution NMR spectroscopy.
References
Technical Support Center: Addressing Peptide Precipitation at High Concentrations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges associated with peptide precipitation at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide precipitating at a high concentration?
A1: Peptide precipitation at high concentrations is a common issue driven by the peptide's intrinsic and extrinsic properties. Key factors include:
-
Amino Acid Composition: The presence of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) can lead to intermolecular hydrophobic interactions, causing aggregation and precipitation.[1][2]
-
Peptide Length: Longer peptides have a greater surface area for intermolecular interactions, which can decrease solubility.[1]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. At the pI, electrostatic repulsion between peptide molecules is minimal, leading to aggregation.[3]
-
Concentration: At higher concentrations, there is an increased likelihood of peptide molecules interacting with each other, leading to aggregation.[4]
-
Temperature: Temperature can have variable effects. While gentle heating can sometimes improve solubility, excessive heat can promote aggregation and degradation.
-
Ionic Strength: The salt concentration of the solution can influence peptide solubility. High salt concentrations can sometimes lead to "salting out" and precipitation.
Q2: How can I predict the solubility of my peptide before starting my experiment?
A2: A preliminary assessment of your peptide's amino acid sequence can provide valuable insights into its potential solubility. A common method involves calculating the net charge of the peptide at a neutral pH (around 7.0).
-
Assign charge values: Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine, and the N-terminus) and -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminus).
-
Calculate the overall charge: Sum the values to determine the net charge.
-
Net positive charge (Basic peptide): Likely to be more soluble in acidic solutions.
-
Net negative charge (Acidic peptide): Likely to be more soluble in basic solutions.
-
Net zero charge (Neutral peptide) or a high percentage of hydrophobic residues: May require organic solvents for dissolution.
-
Q3: What is the first solvent I should try to dissolve my peptide?
A3: It is always recommended to start with a small aliquot of your peptide for solubility testing to avoid wasting your entire sample. The initial solvent of choice should be sterile, distilled water. If the peptide does not dissolve in water, the next steps depend on the peptide's properties as determined by its amino acid sequence.
Q4: My peptide is dissolved in an organic solvent, but it precipitates when I add it to my aqueous buffer. What should I do?
A4: This is a common problem, especially with hydrophobic peptides. The key is to add the peptide-organic solvent solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring the buffer. This gradual addition helps to avoid localized high concentrations of the peptide that can lead to immediate precipitation.
Troubleshooting Guide
If you are encountering peptide precipitation, follow this systematic troubleshooting guide to identify an appropriate solubilization strategy.
Initial Solubility Test
Before attempting to dissolve your entire peptide stock, perform a small-scale solubility test.
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture condensation.
-
Weigh a small amount of the peptide (e.g., 1 mg).
-
Add a defined volume of your initial solvent (e.g., sterile water) and vortex or sonicate. Sonication can help break up aggregates and improve dissolution.
-
Visually inspect the solution. A clear solution indicates dissolution, while a cloudy or opaque solution or visible particles indicate insolubility.
Troubleshooting Workflow
The following diagram outlines a decision-making workflow for troubleshooting peptide solubility issues.
Caption: A stepwise workflow for troubleshooting peptide precipitation.
Data on Solubilization Strategies
While specific solubility values are highly peptide-dependent, the following tables provide a general guide to common solvents and additives used to address peptide precipitation.
Table 1: Common Solvents for Initial Peptide Dissolution
| Peptide Type | Primary Solvent Recommendation | Secondary Solvent Recommendation | Considerations |
| Basic (Net Positive Charge) | Sterile Water | Dilute Acetic Acid (10-30%) or 0.1% TFA | TFA is not cell-friendly. |
| Acidic (Net Negative Charge) | Sterile Water | Dilute Ammonium Hydroxide (<50 µl) or Ammonium Bicarbonate | Avoid basic solutions for peptides containing Cysteine (Cys). |
| Neutral / Hydrophobic (>50% hydrophobic residues) | Organic Solvents (DMSO, DMF, Acetonitrile) | Mixture of organic solvent and water | Slowly add the organic solution to the aqueous buffer. DMSO can oxidize Methionine (Met) and Cysteine (Cys). |
Table 2: Additives to Improve Peptide Solubility
| Additive Class | Example | Mechanism of Action | Typical Concentration |
| Organic Co-solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Disrupt hydrophobic interactions. | Start with a minimal amount to dissolve, then dilute. |
| Chaotropic Agents | Guanidine Hydrochloride, Urea | Disrupt the hydrogen-bonding network of water, reducing the hydrophobic effect. | Use with caution as they can denature proteins. |
| Detergents | Tween-20, Triton X-100 | Non-ionic detergents that can help solubilize hydrophobic peptides. | Low concentrations (e.g., 0.05-0.1%). |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Lyophilized Peptide
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Solubilization: Based on the peptide's charge and hydrophobicity (see Table 1), add the appropriate initial solvent (e.g., sterile water, dilute acid/base, or an organic solvent).
-
Dissolution: Vortex the sample for 30 seconds. If the peptide is not fully dissolved, sonicate the sample for 10-20 seconds. Repeat sonication if necessary, but avoid excessive heating.
-
Visual Inspection: Check for a clear solution. If the solution remains cloudy or contains particulates, the peptide is not fully dissolved.
-
Dilution (if using an organic solvent): If the peptide was dissolved in an organic solvent, slowly add this solution dropwise into your final aqueous buffer while continuously stirring.
-
Final Check: Once the peptide is in the final buffer at the desired concentration, centrifuge the solution to pellet any remaining undissolved peptide before use.
Protocol 2: Step-by-Step Solubilization of a Hydrophobic Peptide
This protocol provides a more detailed approach for peptides that are difficult to dissolve in aqueous solutions.
-
Initial Solvent Selection: For a hydrophobic peptide, start with a small amount of an organic solvent such as DMSO or DMF.
-
Dissolving the Peptide: Add a minimal volume of the chosen organic solvent to the lyophilized peptide. Vortex and sonicate until the peptide is completely dissolved.
-
Preparing for Dilution: Have your target aqueous buffer ready and ensure it is being stirred.
-
Slow Dilution: Using a pipette, add the peptide-organic solvent solution to the stirring buffer one drop at a time.
-
Monitoring for Precipitation: Observe the solution closely as you add the peptide. If the solution becomes turbid, you have likely exceeded the peptide's solubility limit in that buffer.
-
Optimization: If precipitation occurs, you may need to:
-
Reduce the final concentration of the peptide.
-
Increase the proportion of the organic solvent in the final solution (if compatible with your experiment).
-
Try a different aqueous buffer or adjust the pH.
-
The following diagram illustrates the experimental workflow for testing different solubilization strategies.
Caption: Workflow for evaluating different solvents for peptide solubilization.
References
Technical Support Center: Overcoming Rapid In Vivo Clearance of Intrinsically Disordered Region (IDR) Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo clearance of intrinsically disordered region (IDR) peptides.
Frequently Asked Questions (FAQs)
Q1: Why do my IDR peptides exhibit such a short half-life in vivo?
A1: IDR peptides, like many therapeutic peptides, often have short in vivo half-lives, typically ranging from a few minutes to a few hours. This is primarily due to two main factors:
-
Rapid Renal Clearance: Due to their small size, peptides are efficiently filtered out of the bloodstream by the kidneys.[1][2][3]
-
Enzymatic Degradation: Peptidases and proteases present in the blood and tissues can quickly break down the peptide chains. The inherent lack of a stable tertiary structure in IDR peptides can make them particularly susceptible to proteolytic degradation.
Q2: What are the common degradation pathways for peptides in vivo?
A2: Peptides can be degraded through various chemical and physical pathways in vivo.
-
Chemical Degradation: This involves the breaking or formation of covalent bonds and includes processes like hydrolysis (especially at Asp residues), oxidation (of Cys and Met residues), deamidation (of Asn and Gln), and disulfide bond scrambling.
-
Physical Degradation: This involves changes in the peptide's non-covalent interactions, leading to aggregation, adsorption to surfaces, or denaturation.
Q3: How can I improve the in vivo stability and half-life of my IDR peptide?
A3: Several strategies can be employed to enhance the pharmacokinetic profile of IDR peptides. These can be broadly categorized as chemical modifications and formulation-based approaches.
-
Chemical Modifications:
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids or other unnatural amino acids can confer resistance to proteases.
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block exopeptidase activity.
-
PEGylation: Conjugating polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance and shielding it from proteases.
-
Fusion to Large Proteins: Genetically fusing the IDR peptide to a larger, long-lived protein like albumin or the Fc fragment of an antibody can significantly extend its half-life by taking advantage of their natural recycling pathways.
-
Lipidation: Attaching a lipid moiety, such as a fatty acid, can promote binding to serum albumin, thereby increasing circulation time.
-
Cyclization: Creating a cyclic peptide can improve structural rigidity and resistance to enzymatic degradation.
-
-
Formulation-Based Approaches:
-
Encapsulation: Using delivery vehicles like liposomes, micelles, or nanoparticles can protect the peptide from degradation and control its release.
-
Troubleshooting Guides
Problem 1: My IDR peptide shows rapid degradation in serum stability assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Proteolytic Degradation | 1. Amino Acid Substitution: Introduce D-amino acids at potential cleavage sites. 2. Terminal Blocking: Acetylate the N-terminus and/or amidate the C-terminus. 3. Cyclization: Synthesize a cyclic version of your peptide. | Increased peptide stability in the presence of serum proteases. |
| Chemical Instability | 1. Sequence Analysis: Identify and modify "hot spot" residues prone to degradation (e.g., Asn-Gly sequences for deamidation). 2. Buffer Optimization: Ensure the formulation buffer pH is optimal for peptide stability (generally avoiding pH > 8). | Reduced formation of degradation products. |
Problem 2: My modified IDR peptide has a longer half-life but shows reduced biological activity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | 1. Linker Optimization (for PEGylation/Fusion Proteins): If using a linker, vary its length and composition to provide more flexibility. 2. Site of Modification: Change the attachment site of the modifying group to a region of the peptide less critical for its function. | Restoration of biological activity while maintaining an extended half-life. |
| Conformational Changes | 1. Structural Analysis: Use techniques like circular dichroism to assess if the modification has induced a significant structural change. 2. Alternative Modification: Consider a different half-life extension strategy that is less likely to interfere with the peptide's active conformation. | The modified peptide retains a conformation compatible with its biological function. |
Quantitative Data on Half-Life Extension Strategies
The following table summarizes the impact of various modification strategies on the in vivo half-life of therapeutic peptides.
| Modification Strategy | Example Peptide/Protein | Original Half-Life | Modified Half-Life | Fold Increase |
| PEGylation | TIMP1 | - | ~8-fold increase in circulation half-life in mice | 8 |
| Fusion to Albumin | GLP-1 analog | A few minutes | 8 hours (IV) | >100 |
| Fusion to Fc Fragment | - | - | Can be significantly extended by engaging the neonatal Fc receptor (FcRn) for protective recirculation. | Varies |
| Lipidation | GLP-1 (Liraglutide) | A few minutes | 11-15 hours (SC) | >200 |
| PASylation | N-TIMP2 (200 amino acid tail) | - | ~8-fold extension of elimination half-life | 8 |
Experimental Protocols
Protocol 1: N-terminal Acetylation of an IDR Peptide
Objective: To block degradation by aminopeptidases.
Materials:
-
Lyophilized IDR peptide
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for verification
Procedure:
-
Dissolve the lyophilized peptide in DMF.
-
Add DIPEA to the peptide solution to create a basic environment.
-
Add a molar excess of acetic anhydride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by HPLC.
-
Quench the reaction by adding water.
-
Purify the acetylated peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
Visualizations
Caption: Workflow for addressing rapid clearance of IDR peptides.
Caption: Overcoming the primary mechanisms of IDR peptide clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dusquetide TFA Demonstrates Significant Efficacy Over Placebo in Preclinical and Clinical Studies
Princeton, NJ – Dusquetide TFA (SGX942), a novel Innate Defense Regulator (IDR), has shown consistent and significant efficacy in reducing the duration and severity of oral mucositis (OM) compared to placebo in both animal models and human clinical trials.[1][2] Developed by Soligenix, Inc., this first-in-class therapy modulates the innate immune system to reduce inflammation, decrease infection rates, and promote tissue healing.[3][4] This guide provides a comprehensive comparison of this compound's performance against placebo, supported by experimental data from key in vivo studies.
Mechanism of Action
Dusquetide is a short, synthetic peptide that acts as an Innate Defense Regulator.[3] Its mechanism of action involves binding to the intracellular scaffold protein p62 (sequestosome-1), a key convergence point in innate immune signaling pathways. This interaction modulates the downstream signaling cascade, shifting the immune response from a pro-inflammatory to an anti-inflammatory and tissue-healing state. This modulation helps in resolving tissue damage caused by chemotherapy and radiation and enhances the clearance of bacterial infections.
Preclinical Efficacy in Animal Models
In vivo studies in mouse and hamster models of oral mucositis induced by chemoradiation have demonstrated the significant therapeutic potential of this compound.
| Animal Model | Treatment Group | Outcome Measure | Result | Reference |
| Mouse & Hamster | This compound | Duration of Oral Mucositis | ~50% reduction | |
| Mouse & Hamster | Placebo | Duration of Oral Mucositis | Baseline |
Experimental Protocol: Animal Models of Oral Mucositis
The preclinical efficacy of Dusquetide was evaluated in established animal models of chemoradiation-induced oral mucositis. While specific details can vary between studies, a general workflow is as follows:
Clinical Efficacy in Human Trials
The efficacy of this compound has been evaluated in randomized, double-blind, placebo-controlled clinical trials in head and neck cancer patients receiving chemoradiation therapy.
Phase 2 Clinical Trial (Study IDR-OM-01)
A Phase 2 study involving 111 patients demonstrated a clinically meaningful reduction in the duration of severe oral mucositis (SOM), defined as WHO Grade ≥3.
| Patient Population | Treatment Group (1.5 mg/kg) | Placebo Group | p-value | Reference |
| Median Duration of SOM (All Patients ≥55 Gy Radiation) | 9 days | 18 days | 0.099 | |
| Median Duration of SOM (High-Risk Patients) | 10 days | 30 days | 0.040 | |
| 12-Month Survival Rate | 93% | 81% | N/A | |
| Tumor Resolution (Complete Response) at 12 Months | 80% | 74% | N/A |
Phase 3 Clinical Trial (DOM-INNATE - Study IDR-OM-02)
The pivotal Phase 3 DOM-INNATE study enrolled 268 subjects and showed a notable reduction in the median duration of SOM, although the primary endpoint did not reach statistical significance in the intent-to-treat population. However, a statistically significant reduction was observed in the per-protocol population.
| Patient Population | Treatment Group | Placebo Group | p-value | Reference |
| Median Duration of SOM (Intent-to-Treat) | 8 days | 18 days | >0.05 | |
| Median Duration of SOM (Per-Protocol) | 9 days | 18 days | 0.049 |
Experimental Protocol: Clinical Trials for Oral Mucositis
The clinical trials were designed as multinational, randomized, double-blind, placebo-controlled studies.
Ancillary Benefits
Beyond the primary endpoint of reducing oral mucositis, treatment with this compound has been associated with other potential clinical benefits when compared to placebo. These include a decreased rate of non-fungal infections and an accelerated and improved rate of tumor resolution at the one-month follow-up visit. Long-term follow-up from the Phase 2 study also indicated a trend towards reduced mortality in the Dusquetide treatment group.
Safety and Tolerability
Across clinical trials, this compound has been found to be safe and well-tolerated, with no drug-related toxicities identified. A Phase 1 study in 84 healthy volunteers also demonstrated its safety.
Conclusion
The collective in vivo data from both preclinical and clinical studies provide compelling evidence for the efficacy of this compound over placebo in managing severe oral mucositis, a debilitating side effect of cancer therapy. The consistent reduction in the duration of SOM, coupled with a favorable safety profile and potential ancillary benefits such as reduced infection rates and improved tumor resolution, positions this compound as a promising therapeutic agent for this significant unmet medical need.
References
- 1. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. ir.soligenix.com [ir.soligenix.com]
- 4. ir.soligenix.com [ir.soligenix.com]
Dusquetide TFA: A Comparative Analysis with Leading Immunomodulators
For Immediate Release
This guide provides a comprehensive comparison of Dusquetide TFA with other established immunomodulators, offering researchers, scientists, and drug development professionals a detailed overview of its performance based on available experimental data. The information is presented to facilitate an objective assessment of this compound's potential in the landscape of immunomodulatory therapeutics.
Executive Summary
This compound is an innate defense regulator (IDR) that modulates the body's immune response to inflammation and tissue injury. Its mechanism of action, centered on the intracellular scaffold protein p62, presents a distinct approach compared to other classes of immunomodulators. This guide will delve into the mechanism of action, comparative efficacy in preclinical and clinical models, and detailed experimental protocols for this compound, Corticosteroids, Calcineurin Inhibitors, mTOR Inhibitors, and Anti-TNF Biologics.
Mechanism of Action
This compound exerts its immunomodulatory effects by binding to the intracellular adapter protein p62 (sequestosome-1)[1][2][3][4]. This interaction modulates downstream signaling pathways, leading to a rebalancing of the innate immune response. The result is a dampening of pro-inflammatory signals and an enhancement of tissue healing and anti-infective processes[1].
In contrast, other immunomodulators act on different targets within the immune cascade:
-
Corticosteroids : These agents bind to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes.
-
Calcineurin Inhibitors : This class of drugs, which includes cyclosporine and tacrolimus, inhibits calcineurin, a protein phosphatase. This inhibition prevents the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines like IL-2.
-
mTOR Inhibitors : Mammalian target of rapamycin (mTOR) inhibitors, such as sirolimus (rapamycin), block the mTOR signaling pathway, which is crucial for T-cell proliferation, differentiation, and survival.
-
Anti-TNF Biologics : These are monoclonal antibodies or receptor fusion proteins that specifically neutralize Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, preventing it from binding to its receptors and initiating inflammatory signaling cascades.
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and other immunomodulators in relevant models of inflammation and immune-mediated diseases.
Table 1: Preclinical Efficacy in Animal Models
| Immunomodulator Class | Animal Model | Key Efficacy Endpoint | Result |
| This compound | Mouse Model of Colitis | Reduction in disease activity index | Statistically significant improvement |
| Hamster Model of Oral Mucositis | Reduction in duration of severe mucositis | ~50% reduction | |
| Corticosteroids | Murine Colitis Model | Reduction in histological score | Dose-dependent reduction |
| Calcineurin Inhibitors | Murine Model of Autoimmune Disease | Reduction in disease severity scores | Significant reduction |
| mTOR Inhibitors | Rodent Transplant Models | Prolongation of graft survival | Significant increase in survival time |
| Anti-TNF Biologics | Murine Collagen-Induced Arthritis | Reduction in arthritis score | Significant reduction in joint inflammation and damage |
Table 2: Clinical Efficacy in Human Trials
| Immunomodulator Class | Clinical Indication | Key Efficacy Endpoint | Result |
| This compound | Oral Mucositis in Head and Neck Cancer Patients | Median duration of severe oral mucositis (Phase 3) | 56% reduction (from 18 to 8 days), though not statistically significant in the intent-to-treat population. A statistically significant 50% reduction (from 18 to 9 days) was observed in the per-protocol population. |
| Corticosteroids | Inflammatory Bowel Disease | Clinical remission rates | Varies by agent and disease severity |
| Calcineurin Inhibitors | Autoimmune Hepatitis | Remission rate in patients intolerant to first-line treatment | 67% |
| mTOR Inhibitors | Kidney Transplantation | Acute rejection rates (within first year) | 14.2% (mTORi without CNI) vs. 9.6% (CNI) |
| Anti-TNF Biologics | Rheumatoid Arthritis (in patients with inadequate response to methotrexate) | ACR20 response at 24 weeks | 51% |
Experimental Protocols
Detailed methodologies for key experimental models are provided below to allow for a better understanding of the context of the presented data.
Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
Objective: To induce acute colitis in mice to evaluate the efficacy of immunomodulatory agents.
Protocol:
-
Animals: 8-12 week old C57BL/6 mice.
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: Administer the test compound (e.g., this compound or a corticosteroid) at a predetermined dose and schedule, typically starting before or concurrently with DSS administration.
-
Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily.
-
Endpoint Analysis: On day 7-10, sacrifice the mice and collect the colon. Measure colon length and collect tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity can also be measured as a marker of neutrophil infiltration.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To induce an autoimmune arthritis model in mice that mimics human rheumatoid arthritis to test anti-inflammatory and immunomodulatory drugs.
Protocol:
-
Animals: DBA/1J mice, 8-10 weeks old.
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the initial injection.
-
Treatment: Begin administration of the test compound (e.g., an anti-TNF biologic) at a specified dose and frequency, often starting before the onset of clinical signs of arthritis.
-
Clinical Assessment: Monitor mice for signs of arthritis starting from day 21. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling extending to the ankle, 4=ankylosis).
-
Endpoint Analysis: At the end of the study (e.g., day 42), collect paws for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion. Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
Radiation-Induced Oral Mucositis in Mice
Objective: To establish a model of oral mucositis induced by radiation to evaluate the efficacy of therapeutic agents.
Protocol:
-
Animals: BALB/c mice, 8-10 weeks old.
-
Induction of Mucositis: Anesthetize the mice and irradiate the head and neck region with a single dose of radiation (e.g., 18-20 Gy) using a shielded irradiator.
-
Treatment: Administer the test compound (e.g., this compound) via a specified route (e.g., intravenous) and schedule, often starting prior to irradiation and continuing for a set period.
-
Clinical Scoring: Monitor the mice daily for signs of oral mucositis. Score the severity of mucositis based on a scale that assesses erythema, ulceration, and tissue response.
-
Endpoint Analysis: At predetermined time points, sacrifice the mice and collect tongue and cheek pouch tissues for histological examination to evaluate epithelial damage, inflammation, and ulceration.
Experimental and Logical Workflow Diagrams
References
- 1. ir.soligenix.com [ir.soligenix.com]
- 2. Dusquetide modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soligenix.com [soligenix.com]
- 4. Dusquetide: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Dusquetide TFA vs. Standard of Care for Oral Mucositis: A Comparative Guide
An Objective Comparison of Efficacy, Safety, and Mechanism of Action for Researchers and Drug Development Professionals
Oral mucositis (OM) is a frequent and debilitating side effect of cancer therapies, particularly chemoradiation for head and neck cancers.[1][2] It is characterized by inflammation and ulceration of the oral mucosa, which can lead to severe pain, difficulty eating and drinking, an increased risk of infection, and interruptions to cancer treatment.[1][3] This guide provides a detailed comparison of Dusquetide TFA (SGX-942), an investigational Innate Defense Regulator (IDR), with the current standard of care for the management of oral mucositis.
Executive Summary
This compound has demonstrated a clinically meaningful reduction in the duration of severe oral mucositis in clinical trials, although it did not meet the primary endpoint for statistical significance in its pivotal Phase 3 study.[4] Its novel mechanism of action, which involves modulating the innate immune response, sets it apart from current standard of care options that primarily focus on symptomatic relief and supportive care. While not yet FDA-approved for this indication, this compound represents a promising therapeutic avenue. The standard of care for oral mucositis is multifaceted and includes basic oral care, pain management, nutritional support, and in some cases, cryotherapy.
Quantitative Data Comparison
The following tables summarize the key quantitative data from clinical trials of this compound compared to placebo, which represents the control group receiving standard supportive care.
| Phase 2 Clinical Trial Results | |
| Metric | Outcome |
| Primary Endpoint | Reduction in the median duration of severe oral mucositis (SOM). |
| This compound (1.5 mg/kg) Group | 9 days median duration of SOM. |
| Placebo Group | 18 days median duration of SOM. |
| Reduction in Median Duration of SOM | 50% |
| Statistical Significance (p-value) | p=0.099 |
| High-Risk Patient Subgroup (more aggressive chemoradiation) | |
| This compound (1.5 mg/kg) Group | 10 days median duration of SOM. |
| Placebo Group | 30 days median duration of SOM. |
| Reduction in Median Duration of SOM | 67% |
| Statistical Significance (p-value) | p=0.04 |
| Phase 3 (DOM-INNATE) Clinical Trial Results (Intent-to-Treat Population) | |
| Metric | Outcome |
| Primary Endpoint | Median duration of severe oral mucositis (SOM). |
| This compound Group | 8 days median duration of SOM. |
| Placebo Group | 18 days median duration of SOM. |
| Reduction in Median Duration of SOM | 56% |
| Statistical Significance (p-value) | Did not achieve statistical significance (p > 0.05). |
Mechanism of Action
This compound:
Dusquetide is a first-in-class Innate Defense Regulator (IDR) that modulates the innate immune response to tissue damage and infection. It acts by binding to the intracellular protein p62 (sequestosome-1), a key signaling scaffold protein. This interaction alters the downstream signaling pathways, leading to a controlled inflammatory response and enhanced tissue healing. The key effects of Dusquetide are:
-
Reduced Inflammation: It mitigates the damaging inflammatory cascade triggered by chemotherapy and radiation.
-
Enhanced Tissue Repair: It promotes the healing of damaged oral mucosa.
-
Increased Anti-Infective Activity: It helps in controlling infections that can complicate oral mucositis.
Caption: Signaling pathway of this compound in oral mucositis.
Standard of Care:
The standard of care for oral mucositis does not involve a single, universally effective drug. Instead, it is a multi-pronged approach focused on palliation and supportive care. The mechanisms are varied and depend on the specific intervention:
-
Basic Oral Hygiene: Regular rinsing with bland solutions helps to keep the oral cavity clean and reduce the risk of secondary infections.
-
Pain Management: Topical anesthetics and systemic analgesics provide symptomatic relief by blocking nerve signals.
-
Cryotherapy: The use of ice chips is thought to cause vasoconstriction in the oral mucosa, thereby reducing the exposure of mucosal cells to chemotherapeutic agents.
-
Nutritional Support: Maintaining hydration and nutrition is crucial for tissue repair and overall patient well-being.
Experimental Protocols
This compound Clinical Trials (Phase 2 & 3):
The clinical trials for this compound in oral mucositis followed a generally similar protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center studies.
-
Patient Population: Patients with head and neck cancer undergoing chemoradiation therapy. In the Phase 3 trial, patients had squamous cell carcinoma of the oral cavity and oropharynx and were scheduled to receive at least 55 Gy of radiation with concomitant cisplatin.
-
Intervention: Intravenous infusion of this compound (1.5 mg/kg) or placebo administered twice weekly during and for two weeks after the completion of chemoradiation.
-
Primary Endpoint: The primary outcome measure was the median duration of severe oral mucositis (World Health Organization Grade ≥ 3).
-
Assessments: Oral mucositis was assessed regularly using the WHO grading scale. Safety and tolerability were also monitored throughout the studies.
Caption: Experimental workflow for this compound clinical trials.
Conclusion
This compound presents a novel, targeted approach to the management of oral mucositis by modulating the underlying innate immune response. While it has shown a consistent and clinically meaningful reduction in the duration of severe oral mucositis across Phase 2 and 3 clinical trials, it did not achieve statistical significance in the pivotal Phase 3 study. The current standard of care remains supportive, focusing on symptom relief and maintaining oral hygiene. For researchers and drug development professionals, this compound's mechanism of action offers a promising area for further investigation and development, potentially leading to a paradigm shift in the prevention and treatment of this debilitating side effect of cancer therapy. Further analysis of the existing clinical trial data and potentially a new Phase 3 study may provide a clearer path forward for this investigational drug.
References
Dusquetide TFA Augments Chemotherapy Efficacy: A Comparative Guide
PRINCETON, NJ – Dusquetide TFA (SGX942), a first-in-class Innate Defense Regulator (IDR), demonstrates a significant synergistic effect when combined with traditional chemotherapy agents in preclinical cancer models. This guide provides an objective comparison of this compound in combination with chemotherapy versus chemotherapy alone, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Abstract
This compound is a novel synthetic peptide that modulates the body's innate immune system. Its mechanism of action involves binding to the intracellular scaffold protein p62 (sequestosome-1), a key regulator of multiple signaling pathways implicated in tumor cell survival and inflammation. Preclinical studies have shown that the addition of this compound to standard chemotherapy regimens leads to enhanced anti-tumor activity, including significant reductions in tumor size and improved overall survival. This guide synthesizes the current data on these synergistic effects, offering a resource for understanding the potential of this compound as a combination therapy in oncology.
Preclinical Efficacy in Combination Therapy
Nonclinical xenograft models have been instrumental in demonstrating the enhanced anti-tumor effects of this compound when combined with chemotherapy. The most robust data comes from studies utilizing the MCF-7 breast cancer cell line.
Breast Cancer Xenograft Model (MCF-7)
In a well-established MCF-7 breast cancer xenograft model, the combination of this compound with the chemotherapeutic agent paclitaxel resulted in a statistically significant reduction in tumor size and enhanced overall survival compared to either treatment alone.[1][2]
Table 1: Comparative Efficacy of this compound and Paclitaxel in MCF-7 Xenograft Model
| Treatment Group | Endpoint | Result | Statistical Significance (p-value) |
| This compound alone | Tumor Size Reduction | Effective | <0.01 (vs. placebo) |
| This compound + Paclitaxel | Tumor Size Reduction | More effective than monotherapy | <0.001 (vs. placebo) |
| This compound + Radiation | Overall Survival | Enhanced | <0.05 (vs. radiation only) |
Note: Specific quantitative data on the percentage of tumor growth inhibition for the combination therapy versus paclitaxel alone is not publicly available in the reviewed literature. The p-values indicate a significant enhancement of the anti-tumor effect with the combination.
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation and replication of these findings.
MCF-7 Xenograft Study Protocol
The following is a generalized protocol based on standard practices for MCF-7 xenograft studies and available information on this compound.
-
Cell Line: MCF-7 human breast adenocarcinoma cells, which are estrogen receptor-positive (ER+).[1]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Induction: Subcutaneous injection of MCF-7 cells, often with Matrigel, into the flank of the mice. Estrogen supplementation is typically required to support tumor growth.
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
This compound (dosage and schedule to be determined by the study)
-
Paclitaxel (a standard dose, e.g., 20 mg/kg, administered intraperitoneally once a week)
-
This compound + Paclitaxel
-
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Endpoint Analysis: The study continues until tumors in the control group reach a predetermined size. Endpoints include tumor growth inhibition and overall survival. At the end of the study, tumors may be excised and weighed.
Mechanism of Action: The p62 Signaling Pathway
This compound's synergistic effect is rooted in its interaction with the p62 protein (SQSTM1). p62 is a critical signaling hub that is implicated in various cellular processes, including autophagy and inflammation, which are often dysregulated in cancer.
By binding to p62, this compound modulates downstream signaling pathways that are crucial for tumor cell survival. While the precise downstream effects leading to the synergistic anti-tumor activity are still under investigation, it is hypothesized that this compound's interaction with p62 may:
-
Alter the tumor microenvironment: By modulating inflammatory responses, this compound may create a less favorable environment for tumor growth.
-
Interfere with pro-survival signaling: p62 is known to be involved in signaling pathways that protect cancer cells from apoptosis. This compound may disrupt these protective mechanisms, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Clinical Observations and Future Directions
While the primary focus of clinical trials for this compound (under the name SGX942) has been on its efficacy in mitigating severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation, ancillary benefits related to tumor response have been observed. A Phase 2 clinical study noted an acceleration in tumor clearance and an increase in overall survival in patients treated with this compound in combination with chemoradiation.[1]
These clinical observations, coupled with the compelling preclinical data, suggest that the synergistic anti-tumor effects of this compound are a promising area for further investigation. Future clinical trials focusing on tumor response as a primary endpoint will be crucial to fully elucidate the therapeutic potential of this compound in combination with chemotherapy for various cancer types.
Conclusion
The available evidence strongly suggests that this compound, through its unique mechanism of modulating the p62 signaling pathway, acts as a potent enhancer of conventional chemotherapy. The synergistic effects observed in preclinical models, characterized by significant reductions in tumor growth and improved survival, highlight the potential of this compound to become a valuable component of combination cancer therapies. Further research is warranted to translate these promising preclinical findings into clinical benefits for a broader range of cancer patients.
References
A Head-to-Head Comparison of Dusquetide and Other p62 Modulators for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of Dusquetide and other modulators of the multifaceted protein p62 (also known as Sequestosome-1 or SQSTM1). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.
Introduction to p62 and its Modulation
p62 is a key cellular adaptor protein involved in a wide array of critical processes, including selective autophagy, inflammation, and cell survival signaling. Its modular structure allows it to act as a signaling hub, interacting with numerous proteins to regulate pathways such as NF-κB and Keap1-Nrf2. The diverse roles of p62 have made it an attractive therapeutic target for a range of diseases, including inflammatory conditions and cancer. This guide focuses on a head-to-head comparison of Dusquetide, a novel innate defense regulator, with other known p62 modulators, providing a critical resource for the scientific community.
Overview of Compared p62 Modulators
This comparison focuses on three distinct p62 modulators, each with a unique mechanism of action and therapeutic focus:
-
Dusquetide (SGX942): A synthetic, five-amino-acid peptide that functions as an Innate Defense Regulator (IDR). It binds to the ZZ domain of p62, modulating the innate immune response to be more anti-inflammatory and tissue-healing. It has been primarily investigated for the treatment of oral mucositis and has also shown anti-tumor activity.[1]
-
XRK3F2: A small molecule inhibitor that also targets the ZZ domain of p62. It has been primarily studied for its potential in treating multiple myeloma, where it has been shown to inhibit myeloma cell growth and rescue osteoblast differentiation.
-
Chloroquine: A well-established antimalarial drug that acts as an autophagy inhibitor. By blocking the fusion of autophagosomes with lysosomes, it leads to the accumulation of p62. Its effects on p62-mediated signaling are indirect and can be context-dependent. It has been investigated as an adjunct therapy in various cancers.
Comparative Data on p62 Modulator Performance
The following tables summarize the available quantitative data for Dusquetide, XRK3F2, and Chloroquine across key performance metrics. It is important to note that the data presented is derived from separate studies, and direct head-to-head experimental comparisons are not yet available in the published literature. Therefore, comparisons should be made with consideration of the different experimental systems and conditions.
Table 1: In Vitro Efficacy
| Parameter | Dusquetide | XRK3F2 | Chloroquine |
| Target Cell Line(s) | MCF-7 (Breast Cancer)[2] | JJN3, MM.1S, KMS-11 (Multiple Myeloma)[3] | Mel624 (Melanoma), A431 (Squamous Cell Carcinoma)[4], 92.1-A (Uveal Melanoma)[5] |
| Assay Type | Not specified in available abstracts | Cell Viability (alamarBlue assay) | Apoptosis Assay, Cell Proliferation |
| Endpoint | Anti-tumor activity observed | IC50: 3-6 µM in various MM cell lines | Induction of apoptosis at 50-100 µM; no effect on apoptosis at 10-25 µM |
| Mechanism of Action | Binds to p62 ZZ domain, modulates p62-RIP1 interaction, increases p38 phosphorylation, no autophagy activation | Binds to p62 ZZ domain, inhibits autophagic function of p62 | Autophagy inhibitor, leads to p62 accumulation, activates NF-κB signaling |
Table 2: In Vivo Efficacy
| Parameter | Dusquetide | XRK3F2 | Chloroquine |
| Animal Model | Xenograft mouse model (MCF-7 breast cancer cells) | Human xenograft mouse model (JJN3 multiple myeloma cells) | Hepatic colonization model (OMM2.5, OMM1 uveal melanoma cells) |
| Dosing Regimen | Not specified in available abstracts | 27 mg/kg, 5 times per week (in combination with Bortezomib) | Daily treatment (in combination with trametinib) |
| Primary Endpoint | Reduction in tumor size (p<0.01 as stand-alone treatment) | Decreased tumor growth (in combination with Bortezomib) | Delayed tumor growth and increased overall survival (in combination with trametinib) |
| Secondary Observations | Enhanced survival when combined with radiation (p<0.05) | Induced new cortical bone formation in a 5TGM1-murine model | Not specified |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which these modulators interact with p62 and affect downstream signaling are crucial for understanding their therapeutic potential.
Dusquetide: Modulating the p62-RIP1 Axis
Dusquetide directly binds to the ZZ domain of p62. This interaction has been shown to modulate the association between p62 and Receptor-Interacting Protein 1 (RIP1), a key signaling node in the TNFα pathway. Furthermore, Dusquetide treatment leads to an increase in the phosphorylation of p38 MAPK, a kinase involved in cellular stress responses and inflammation. Notably, Dusquetide does not appear to activate the autophagy pathway.
XRK3F2: Targeting the p62-ZZ Domain in Myeloma
Similar to Dusquetide, XRK3F2 also targets the ZZ domain of p62. In the context of multiple myeloma, this interaction has been shown to rescue the differentiation of pre-osteoblasts, a process suppressed by the cancer cells. This suggests that XRK3F2 can interfere with the signaling pathways that myeloma cells exploit to manipulate the bone marrow microenvironment.
Chloroquine: Indirect p62 Modulation through Autophagy Inhibition
Chloroquine's primary effect is the inhibition of autophagy, which leads to the accumulation of p62 along with other autophagic substrates. This accumulation can have varied downstream consequences depending on the cellular context. In some cancer cells, the buildup of p62 has been shown to activate the NF-κB signaling pathway, which can promote tumor cell survival.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of these p62 modulators.
Co-Immunoprecipitation for p62-RIP1 Interaction
This protocol is used to assess the effect of a compound on the interaction between p62 and RIP1.
Materials:
-
HEK293T cells
-
Expression vector for RIP1
-
Dusquetide or other test compound
-
TNFα
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-p62 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-RIP1 antibody for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Transfect HEK293T cells with the RIP1 expression vector.
-
Treat the cells with the test compound (e.g., Dusquetide) for a specified time.
-
Stimulate the cells with TNFα to induce the p62-RIP1 interaction.
-
Lyse the cells and collect the protein lysate.
-
Incubate the lysate with an anti-p62 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the p62-antibody complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-RIP1 antibody to detect the amount of RIP1 that co-immunoprecipitated with p62.
Western Blot for p38 MAPK Phosphorylation
This protocol is used to quantify the phosphorylation status of p38 MAPK as an indicator of its activation.
Materials:
-
RAW264.7 cells or other relevant cell line
-
Dusquetide or other test compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Treat cells with the test compound for the desired time and concentration.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total p38 MAPK antibody to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., MCF-7, JJN3)
-
Matrigel (optional, to improve tumor take rate)
-
Test compound (e.g., Dusquetide, XRK3F2, Chloroquine) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the logarithmic growth phase.
-
Prepare a suspension of cells in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the specified dosing regimen and route of administration.
-
Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
Dusquetide, XRK3F2, and Chloroquine represent three distinct approaches to modulating the p62 signaling hub. Dusquetide and XRK3F2 offer targeted modulation of the p62-ZZ domain, with Dusquetide demonstrating a unique immunomodulatory profile and XRK3F2 showing promise in the context of multiple myeloma. Chloroquine, through its established role as an autophagy inhibitor, provides an indirect means of influencing p62 levels and activity, with complex and potentially context-dependent downstream effects.
The data presented in this guide, while not from direct comparative studies, provides a valuable foundation for researchers to evaluate these compounds. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these different p62 modulators in various disease models. The detailed protocols and pathway diagrams provided herein are intended to facilitate such future research and accelerate the development of novel therapeutics targeting the critical p62 signaling node.
References
- 1. Hibiscus Tea: Nutrition Facts & Benefits [webmd.com]
- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 3. Development and optimization of orthotopic liver metastasis xenograft mouse models in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics analysis: inhibiting the expression of P62 protein by chloroquine combined with dacarbazine can reduce the malignant progression of uveal melanoma [pubmed.ncbi.nlm.nih.gov]
Dusquetide TFA: An In Vivo Anti-Inflammatory Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
Dusquetide TFA, a novel innate defense regulator (IDR), has demonstrated significant anti-inflammatory effects in various preclinical in vivo models. This guide provides an objective comparison of this compound's performance with alternative anti-inflammatory agents, supported by experimental data from studies on chemotherapy- and radiation-induced oral mucositis in hamsters and dextran sulfate sodium (DSS)-induced colitis in mice.
Mechanism of Action
This compound is a synthetic peptide that modulates the innate immune system by binding to the intracellular scaffold protein sequestosome-1 (p62 or SQSTM1)[1]. This interaction is believed to regulate downstream signaling pathways, leading to a dampened pro-inflammatory response and enhanced tissue healing. Key aspects of its mechanism include the modulation of p38 mitogen-activated protein kinase (MAPK) signaling and the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
In Vivo Efficacy Data
The following tables summarize the in vivo anti-inflammatory effects of this compound in a hamster model of oral mucositis and provide a comparison with data from a study on sulfasalazine in a mouse model of colitis. It is important to note that these are from separate studies and do not represent a direct head-to-head comparison.
Table 1: Efficacy of this compound in a Hamster Model of Oral Mucositis
| Treatment Group | Endpoint | Result | Reference |
| Control (Placebo) | Median Duration of Severe Oral Mucositis | Not explicitly stated, but Dusquetide group showed a 50% reduction. | [2] |
| This compound | Median Duration of Severe Oral Mucositis | ~50% reduction compared to control | [2] |
Table 2: Efficacy of Sulfasalazine in a DSS-Induced Colitis Mouse Model
| Treatment Group | Endpoint | Day 7 Result | Reference |
| DSS Control | Body Weight Change (%) | ~ -10% | [3] |
| DSS + Sulfasalazine (30 mg/kg) | Body Weight Change (%) | ~ -5% | [3] |
| DSS + Sulfasalazine (60 mg/kg) | Body Weight Change (%) | ~ -2.5% | |
| DSS Control | Colon Length (cm) | ~ 6.5 cm | |
| DSS + Sulfasalazine (30 mg/kg) | Colon Length (cm) | ~ 7.5 cm | |
| DSS + Sulfasalazine (60 mg/kg) | Colon Length (cm) | ~ 8.0 cm |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below.
Hamster Model of Radiation-Induced Oral Mucositis
This model is designed to mimic the oral mucositis that occurs in cancer patients undergoing radiotherapy.
Protocol Details:
-
Animal Model: Male Golden Syrian hamsters are utilized due to their cheek pouches, which provide a suitable model for oral mucosal tissue.
-
Induction of Mucositis: Animals are anesthetized, and one cheek pouch is everted and exposed to a single dose of radiation (e.g., 40 Gy). This induces a localized inflammatory response and subsequent ulceration, mimicking clinical oral mucositis.
-
Treatment: this compound or a placebo is administered to the animals, typically via intravenous or subcutaneous injection, at specified time points relative to the radiation exposure.
-
Assessment: The severity of oral mucositis is scored daily by blinded observers using a standardized scale, such as the World Health Organization (WHO) scale. The primary endpoint is often the duration of severe (WHO Grade ≥3) mucositis.
-
Histopathology: At the end of the study, cheek pouch tissues are collected for histological analysis to assess the extent of inflammation, ulceration, and tissue regeneration.
Mouse Model of DSS-Induced Colitis
This is a widely used model for inducing acute colitis that shares many characteristics with human ulcerative colitis.
Protocol Details:
-
Animal Model: Typically, mouse strains such as C57BL/6 or BALB/c are used.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for a period of 5-7 days.
-
Treatment: this compound or a comparative agent like sulfasalazine is administered daily, often via oral gavage or injection.
-
Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (hematochezia). A Disease Activity Index (DAI) is calculated based on these parameters.
-
Macroscopic and Histological Analysis: At the end of the treatment period, mice are euthanized, and the colons are excised. The length of the colon is measured, as shortening is a key indicator of inflammation. Colonic tissue is then processed for histological examination to score the severity of inflammation, crypt damage, and cellular infiltration.
Conclusion
The available in vivo data confirms the anti-inflammatory efficacy of this compound in a hamster model of oral mucositis, demonstrating a significant reduction in the duration of severe mucositis. While direct comparative data is limited, the provided information on sulfasalazine in a mouse colitis model offers a benchmark for anti-inflammatory effects in a different preclinical setting. The unique mechanism of action of this compound, targeting the innate immune regulator p62, presents a promising and distinct approach to the management of inflammatory conditions. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to existing anti-inflammatory agents.
References
- 1. ir.soligenix.com [ir.soligenix.com]
- 2. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dusquetide TFA: A Novel Anti-Infective Agent Targeting the Host's Innate Immunity
A Comparative Guide for Researchers and Drug Development Professionals
Dusquetide TFA, a novel first-in-class Innate Defense Regulator (IDR), presents a paradigm shift in the management of infections. Unlike traditional antibiotics that directly target pathogens, Dusquetide modulates the host's innate immune response to enhance bacterial clearance, control inflammation, and promote tissue healing.[1][2] This guide provides a comprehensive comparison of this compound with other anti-infective strategies, supported by available experimental data, to assist researchers and drug development professionals in assessing its therapeutic potential.
Mechanism of Action: A Host-Directed Approach
Dusquetide is a synthetic, 5-amino acid peptide that functions by binding to the intracellular adaptor protein sequestosome-1 (p62 or SQSTM1).[3] This interaction modulates downstream signaling pathways, leading to a rebalancing of the innate immune response. Specifically, Dusquetide has been shown to:
-
Enhance bacterial clearance: By modulating the host's response, Dusquetide increases survival and accelerates pathogen clearance in a broad spectrum of bacterial infections, including those caused by both Gram-positive and Gram-negative bacteria, and even antibiotic-resistant strains.
-
Control inflammation: It suppresses excessive inflammatory responses that can lead to tissue damage.
-
Promote tissue healing: Dusquetide accelerates the resolution of tissue damage following infection or injury.
This host-directed mechanism of action is a key differentiator from traditional antibiotics, which are susceptible to the development of bacterial resistance. As Dusquetide does not directly target the bacteria, the likelihood of resistance emergence is significantly reduced.
Preclinical and Clinical Evidence: Anti-Infective Efficacy
In the clinical setting, the anti-infective properties of Dusquetide (as SGX942) have been observed as a secondary endpoint in a Phase 2 trial for oral mucositis in head and neck cancer patients undergoing chemoradiation. The study reported a decrease in the rate of non-fungal (bacterial) infections in patients treated with SGX942. However, detailed quantitative data from this trial, including the percentage reduction in infection rates and the specific pathogens involved, are not yet publicly available.
Signaling Pathway of Dusquetide
The interaction of Dusquetide with p62 modulates downstream signaling cascades. Upon binding to the ZZ domain of p62, Dusquetide influences the p38 MAP kinase pathway and the expression of the transcription factor C/EBPβ, contributing to the regulation of the innate immune response.
Comparison with Other Anti-Infective Strategies
A direct comparison with other innate defense regulators is challenging as Dusquetide is a first-in-class drug. Therefore, this comparison focuses on established anti-infective agents and another supportive care agent used in a similar patient population.
| Feature | This compound | Traditional Antibiotics | Palifermin (Kepivance®) |
| Mechanism of Action | Modulates host innate immune response | Directly targets bacterial structures/processes | Recombinant human keratinocyte growth factor, promotes epithelial cell growth |
| Spectrum of Activity | Broad-spectrum (Gram-positive & Gram-negative) | Varies (narrow to broad-spectrum) | Not an anti-infective agent |
| Resistance Potential | Low, as it targets the host | High, due to direct pressure on bacteria | Not applicable |
| Anti-inflammatory | Yes | Some have secondary anti-inflammatory effects | No direct anti-inflammatory effect on infection |
| Tissue Healing | Yes | No | Promotes epithelial tissue healing |
| Clinical Use | Investigational for oral mucositis and other infectious/inflammatory conditions | Treatment of bacterial infections | Prevention and treatment of severe oral mucositis in hematologic malignancy patients undergoing myelotoxic therapy |
Experimental Protocols
Detailed experimental protocols for the in vivo infection models used in the preclinical evaluation of Dusquetide are not publicly available. However, a general methodology for a murine wound infection model, a common preclinical model for assessing anti-infective agents, is described below. This is a generalized protocol and may not reflect the exact procedures used in Dusquetide studies.
Generalized Murine Wound Infection Model Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimated for at least 7 days prior to the experiment.
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Wounding: A full-thickness excisional wound is created on the dorsum of the mouse using a sterile biopsy punch.
-
Infection: A standardized inoculum of a pathogenic bacterial strain (e.g., MRSA or P. aeruginosa) is applied to the wound.
-
Treatment: this compound or a comparator agent is administered at predetermined doses and schedules (e.g., intravenous, topical). A placebo group receives a vehicle control.
-
Monitoring:
-
Wound Healing: The wound area is measured at regular intervals.
-
Bacterial Load: At specific time points, wound tissue is excised, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar plates.
-
Survival: Animals are monitored daily for signs of morbidity and mortality.
-
-
Histopathology: At the end of the study, wound tissue may be collected for histological analysis to assess inflammation and tissue repair.
Conclusion
This compound represents a promising and innovative approach to combating bacterial infections. Its unique host-directed mechanism of action offers the potential to overcome the growing challenge of antibiotic resistance. While further clinical data with specific details on its anti-infective efficacy are needed for a complete assessment, the available preclinical and preliminary clinical findings suggest that Dusquetide could be a valuable addition to the anti-infective armamentarium, particularly in patient populations at high risk of infection. Researchers and drug development professionals should closely monitor the progress of ongoing and future clinical trials to fully understand the therapeutic potential of this novel innate defense regulator.
References
Dusquetide TFA: A Comparative Guide to its Tissue Healing Effects
Dusquetide TFA, a novel Innate Defense Regulator (IDR), has emerged as a promising candidate for accelerating tissue healing, particularly in the context of oral mucositis (OM) induced by cancer therapies. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
Mechanism of Action: Modulating the Innate Immune Response
This compound exerts its therapeutic effects by modulating the innate immune system. It functions as a first-in-class IDR that binds to the intracellular scaffold protein p62 (sequestosome-1), a key regulator of various signaling pathways.[1][2][3] This interaction does not activate autophagy but selectively alters downstream signaling to promote an anti-inflammatory and tissue-healing environment.[1][4] Specifically, Dusquetide has been shown to modulate the p62-RIP1 complex, leading to increased p38 phosphorylation and enhanced expression of C/EBPβ, ultimately controlling inflammation and enhancing tissue repair.
Preclinical and Clinical Efficacy of this compound
Preclinical studies in mouse and hamster models of oral mucositis demonstrated that Dusquetide significantly reduced the duration of OM by approximately 50%. These promising results paved the way for clinical investigation.
A Phase 2 clinical trial in head and neck cancer patients undergoing chemoradiation therapy showed that Dusquetide (at a dose of 1.5 mg/kg) reduced the median duration of severe oral mucositis (SOM) by 50% compared to placebo. In a pivotal Phase 3 study (DOM-INNATE), a 56% reduction in the median duration of SOM was observed in the Dusquetide group (8 days) compared to the placebo group (18 days). While this result was clinically meaningful, it did not achieve the pre-specified criterion for statistical significance. However, in the per-protocol population, a statistically significant 50% reduction in the duration of SOM was observed (9 days vs. 18 days, p=0.049).
Comparison with Alternative Therapies
Several alternatives are available or have been investigated for the management of tissue damage, particularly oral mucositis. This section compares this compound with two prominent examples: Palifermin and Amifostine.
Palifermin (Keratinocyte Growth Factor-1)
Palifermin is a recombinant human keratinocyte growth factor that stimulates epithelial cell proliferation and differentiation. It is approved for the prevention of severe oral mucositis in patients with hematological malignancies undergoing myeloablative therapy.
Amifostine
Amifostine is a cytoprotective agent that can reduce the toxic effects of chemotherapy and radiation on normal tissues. Its efficacy in preventing oral mucositis has been investigated with conflicting results.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies of this compound and its alternatives.
Table 1: Efficacy of this compound in Oral Mucositis
| Study Phase | Model/Patient Population | Intervention | Primary Endpoint | Result |
| Preclinical | Mouse and Hamster Models | Dusquetide | Duration of Oral Mucositis | ~50% reduction |
| Phase 2 | Head and Neck Cancer Patients | Dusquetide (1.5 mg/kg) vs. Placebo | Median Duration of SOM | 50% reduction (9 days vs. 18 days) |
| Phase 3 (DOM-INNATE) | Head and Neck Cancer Patients | Dusquetide (1.5 mg/kg) vs. Placebo | Median Duration of SOM | 56% reduction (8 days vs. 18 days) (not statistically significant) |
| Phase 3 (Per-Protocol) | Head and Neck Cancer Patients | Dusquetide (1.5 mg/kg) vs. Placebo | Median Duration of SOM | 50% reduction (9 days vs. 18 days) (p=0.049) |
Table 2: Efficacy of Palifermin in Oral Mucositis
| Study Phase | Patient Population | Intervention | Primary Endpoint | Result |
| Phase 3 | Hematologic Malignancies (HSCT) | Palifermin (60 µg/kg/day) vs. Placebo | Incidence of Severe OM (WHO Grade 3/4) | 63% vs. 98% (p<0.001) |
| Phase 3 | Hematologic Malignancies (HSCT) | Palifermin (60 µg/kg/day) vs. Placebo | Median Duration of Severe OM | 3 days vs. 9 days (p<0.001) |
| Phase 2 | Sarcoma (Doxorubicin-based chemo) | Single-dose Palifermin (180 µg/kg) vs. Placebo | Cumulative Incidence of Severe OM | 13% vs. 51% (p=0.002) |
Table 3: Efficacy of Amifostine in Oral Mucositis
| Study Phase | Patient Population | Intervention | Primary Endpoint | Result |
| Phase 2 | NSCLC (Epirubicin + Gemcitabine) | Local WR-1065 (Amifostine metabolite) | Oral Mucositis (WHO grading) | No significant reduction |
| Systematic Review | Various Cancers | Amifostine | Prevention/Treatment of OM | Insufficient evidence to support use |
Experimental Protocols
This section provides detailed methodologies for key clinical trials cited in this guide.
This compound: DOM-INNATE Phase 3 Trial (NCT03237325)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled study.
-
Patient Population: 268 patients with squamous cell carcinoma of the oral cavity and oropharynx scheduled to receive chemoradiation therapy (minimum 55 Gy radiation with concomitant cisplatin).
-
Intervention: Patients were randomized to receive either 1.5 mg/kg Dusquetide (SGX942) or a placebo, administered as a 4-minute intravenous infusion twice a week during and for two weeks following chemoradiation.
-
Primary Endpoint: The median duration of severe oral mucositis (SOM), defined as World Health Organization (WHO) Grade ≥3. Oral mucositis was evaluated at each treatment visit and for six weeks post-treatment.
Palifermin: Phase 3 Trial in Hematologic Malignancies (NCT00728585)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Pediatric patients undergoing hematopoietic stem cell transplantation (HSCT) for hematologic malignancies.
-
Intervention: Patients received either Palifermin or a placebo intravenously once daily for three days before the conditioning regimen and for three days after HSCT.
-
Primary Endpoint: The incidence of WHO Grade 3 or 4 oral mucositis.
Amifostine: Phase II Trial in NSCLC (Epirubicin-induced Oral Mucositis)
-
Study Design: A Phase II study evaluating the local application of WR-1065 (the active metabolite of Amifostine).
-
Patient Population: Patients with non-small cell lung cancer (NSCLC) treated with epirubicin and gemcitabine.
-
Intervention: WR-1065 was administered as an oral rinse before and after epirubicin infusion during the second and third treatment cycles.
-
Primary Endpoint: The effect on oral mucositis, evaluated using WHO toxicity grading and the Oral Mucositis Assessment Scale (OMAS).
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound, a representative experimental workflow, and a logical comparison of the mechanisms of action.
Caption: this compound signaling pathway.
Caption: A representative clinical trial workflow.
Caption: Comparison of mechanisms of action.
References
Dusquetide: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dusquetide's performance with alternative therapeutic strategies, supported by a detailed analysis of preclinical and clinical data. Dusquetide is a novel, first-in-class Innate Defense Regulator (IDR) that modulates the body's innate immune response to injury and infection. Its unique mechanism of action, centered on the intracellular scaffold protein p62, offers a promising new approach for a variety of inflammatory conditions and as a potential anti-cancer agent.
Mechanism of Action: Modulating the Innate Immune Response
Dusquetide, a short synthetic peptide, functions by binding to the ZZ domain of sequestosome-1 (p62/SQSTM1), a critical scaffold protein involved in multiple intracellular signaling pathways.[1][2] This interaction does not activate autophagy but instead modulates the p62-RIP1 complex, leading to an increase in p38 phosphorylation and enhanced expression of CCAAT/enhancer-binding protein beta (CEBP/B).[1] This signaling cascade shifts the innate immune response towards an anti-inflammatory and tissue-healing state, while also enhancing the clearance of pathogens.[2][3]
dot digraph "Dusquetide Signaling Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Dusquetide Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];
Dusquetide [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; p62 [label="p62 (SQSTM1)"]; RIP1; p38_MAPK [label="p38 MAPK"]; CEBPB [label="CEBP/B"]; Anti_Inflammatory [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Anti-inflammatory\nResponse"]; Tissue_Healing [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Tissue Healing"]; Anti_Infective [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Anti-infective\nResponse"];
Dusquetide -> p62 [label=" binds to ZZ domain"]; p62 -> RIP1 [label=" modulates complex"]; p62 -> p38_MAPK [label=" increases phosphorylation"]; p38_MAPK -> CEBPB [label=" enhances expression"]; CEBPB -> Anti_Inflammatory; CEBPB -> Tissue_Healing; CEBPB -> Anti_Infective; } caption: "Dusquetide's interaction with p62 and downstream signaling."
In Vivo Efficacy: Oral Mucositis
Dusquetide has been extensively studied for its potential to treat oral mucositis (OM), a common and debilitating side effect of cancer therapies.
Preclinical Data
In animal models of radiation-induced oral mucositis, Dusquetide has demonstrated significant efficacy.
| Animal Model | Treatment | Key Finding | Reference |
| Mouse | Dusquetide | ~50% reduction in the duration of severe OM | |
| Hamster | Dusquetide | ~50% reduction in the duration of severe OM |
Clinical Data
The promising preclinical results have been largely recapitulated in human clinical trials.
| Clinical Trial Phase | Patient Population | Treatment | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Phase 2 | Head and Neck Cancer | 1.5 mg/kg Dusquetide | 50% reduction in median duration of severe OM (18 days vs. 9 days) | | | Phase 3 (DOM-INNATE) | Head and Neck Cancer | 1.5 mg/kg Dusquetide | 56% reduction in median duration of severe OM (18 days vs. 8 days) in the intent-to-treat population (p-value not statistically significant). A statistically significant 50% reduction was observed in the per-protocol population (18 days vs. 9 days, p=0.049). | |
In Vivo Efficacy: Anti-Tumor Activity
Recent nonclinical studies have highlighted Dusquetide's potential as an anti-cancer agent, both as a monotherapy and in combination with existing treatments.
Preclinical Xenograft Data
In a xenograft model using the human breast cancer cell line MCF-7, Dusquetide demonstrated significant anti-tumor effects.
| Treatment | Key Finding | p-value | Reference |
| Dusquetide (standalone) | Reduced tumor size | <0.01 | |
| Dusquetide + Radiation | Enhanced overall survival vs. radiation alone | <0.05 | |
| Dusquetide + Trastuzumab | Reduced tumor size vs. placebo | <0.001 |
Comparison with Alternatives for Oral Mucositis
Dusquetide's mechanism of action distinguishes it from other treatments for oral mucositis.
| Treatment | Mechanism of Action | Key Efficacy Data | Limitations |
| Dusquetide | Innate defense regulator; binds to p62 to modulate inflammation and promote healing. | ~50-56% reduction in duration of severe OM. | Phase 3 primary endpoint not met for statistical significance in the intent-to-treat population. |
| Palifermin (Kepivance®) | Keratinocyte growth factor that stimulates epithelial cell proliferation. | Approved by the FDA for oral mucositis in patients with hematologic malignancies undergoing myelotoxic therapy. | Not approved for solid tumors. |
| Standard of Care (e.g., saline rinses, analgesics) | Symptomatic relief. | Provides temporary relief from pain and discomfort. | Does not address the underlying pathology of mucositis. |
| Natural Products (e.g., honey, chamomile) | Varied, often anti-inflammatory and antimicrobial properties. | Some studies show benefit, but evidence is often limited and requires further investigation. | Lack of standardized formulations and rigorous clinical data. |
Experimental Protocols
Hamster Model of Radiation-Induced Oral Mucositis
A widely used preclinical model to evaluate therapies for oral mucositis involves inducing the condition in hamsters through radiation.
-
Animal Model: Male golden Syrian hamsters are utilized due to their cheek pouches, which provide a suitable site for inducing and evaluating oral mucositis.
-
Induction of Mucositis: A single dose of radiation (e.g., 40 Gy) is delivered to the left everted cheek pouch.
-
Treatment: Dusquetide or a placebo is administered intravenously at specified doses and schedules.
-
Evaluation: The severity of oral mucositis is scored daily for a defined period (e.g., 28 days) based on the degree of erythema, ulceration, and tissue damage.
-
Endpoint: The primary endpoint is typically the duration of severe oral mucositis.
dot digraph "Hamster Oral Mucositis Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Hamster Oral Mucositis Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];
start [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; induction [label="Induce Oral Mucositis\n(Radiation)"]; treatment [label="Administer Dusquetide\nor Placebo"]; evaluation [label="Daily Scoring of\nMucositis Severity"]; endpoint [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Endpoint:\nDuration of Severe OM"];
start -> induction; induction -> treatment; treatment -> evaluation; evaluation -> endpoint; } caption: "Workflow for the hamster oral mucositis model."
MCF-7 Xenograft Model for Anti-Tumor Efficacy
This in vivo model is used to assess the anti-tumor properties of drug candidates in a living organism.
-
Cell Line: MCF-7 human breast cancer cells are used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: MCF-7 cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive Dusquetide, a comparator drug, or a placebo.
-
Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The primary endpoints are typically tumor growth inhibition and overall survival.
In Vitro Assays
-
p62 Binding Assay: To confirm the direct interaction between Dusquetide and p62, techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed. These methods measure the binding affinity and kinetics of the interaction.
-
p38 Phosphorylation Assay: Western blotting is a standard method to assess the phosphorylation status of p38 MAPK. Cell lysates from Dusquetide-treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated p38 and total p38.
-
CEBP/B Expression Analysis: The expression of CEBP/B can be quantified at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting.
Conclusion
Dusquetide presents a novel and promising therapeutic approach for conditions driven by dysregulated innate immunity. Its demonstrated efficacy in preclinical and clinical models of oral mucositis, coupled with emerging data on its anti-tumor activity, positions it as a significant candidate for further development. The unique mechanism of action, targeting the p62 signaling hub, offers a distinct advantage over existing therapies and warrants further investigation for a broader range of clinical applications. The data presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the potential of Dusquetide in their respective fields.
References
- 1. Radiation‐induced oral mucositis hamster model using a linear accelerator enhances clinical relevance of preclinical studies for treatment strategy investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCAAT-Enhancer-Binding Protein-Beta (CEBPB) Expression In-Vivo is Associated with Muscle Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
Dusquetide TFA Demonstrates Promise in Preclinical Cancer Models, Offering a Novel Approach to Cancer Therapy
For Immediate Release
PRINCETON, NJ – [Current Date] – Dusquetide TFA (SGX942), a novel Innate Defense Regulator (IDR), has shown significant efficacy in reducing tumor size in preclinical xenograft models of breast cancer. Developed by Soligenix, Inc., this first-in-class therapy modulates the body's innate immune system, presenting a potential new avenue for cancer treatment, both as a monotherapy and in combination with existing standards of care. This guide provides a comparative overview of this compound's performance against alternative therapies in cancer xenograft models, supported by available experimental data.
Mechanism of Action: Targeting the p62 Signaling Pathway
This compound functions by binding to the intracellular scaffold protein p62 (sequestosome-1 or SQSTM1).[1] This protein is a critical node in several signaling pathways implicated in tumor cell survival and proliferation. By modulating p62, this compound can influence downstream cellular processes, leading to an anti-inflammatory and tissue-healing response, which has been observed to have anti-tumor effects.
Below is a diagram illustrating the central role of p62 in cellular signaling and the point of intervention for this compound.
Caption: this compound's interaction with the central signaling hub, p62.
Efficacy of this compound in a Breast Cancer Xenograft Model
Recent nonclinical studies have highlighted the anti-tumor efficacy of this compound in the context of an MCF-7 breast cancer xenograft model. The MCF-7 cell line is estrogen receptor-positive (ER+) and responsive to anti-HER2 therapy.
Monotherapy and Combination Therapy Performance
The following table summarizes the reported efficacy of this compound as a standalone treatment and in combination with standard cancer therapies.
| Treatment Group | Cancer Model | Efficacy Endpoint | Result | Statistical Significance | Citation |
| This compound | MCF-7 Xenograft | Tumor Size | Reduction in tumor size | p < 0.01 | [1] |
| This compound + Radiation | MCF-7 Xenograft | Overall Survival | Enhanced survival vs. radiation alone | p < 0.05 | [1] |
| This compound + Paclitaxel | MCF-7 Xenograft | Tumor Size | Reduction in tumor size | Not specified | [1] |
| This compound + Trastuzumab | MCF-7 Xenograft | Tumor Size | Reduction in tumor size vs. placebo | p < 0.001 | [1] |
Comparison with Alternative Therapies
A direct head-to-head comparison of this compound with other cancer therapies in the same xenograft study is not yet publicly available. However, to provide a benchmark, the following tables present data from separate studies on the efficacy of standard-of-care agents, paclitaxel and trastuzumab, in MCF-7 xenograft models. It is crucial to note that these studies were conducted under different experimental conditions, and therefore, a direct comparison of the quantitative results should be made with caution.
Paclitaxel Efficacy in MCF-7 Xenograft Model
| Treatment Group | Cancer Model | Efficacy Endpoint | Result | Citation |
| Paclitaxel | MCF-7 Xenograft | Tumor Growth Inhibition | Significant inhibition of tumor growth | |
| Paclitaxel | MCF-7 Xenograft | Apoptosis | Induces apoptosis in tumor cells |
Trastuzumab Efficacy in MCF-7 HER2-Overexpressing Xenograft Model
| Treatment Group | Cancer Model | Efficacy Endpoint | Result | Citation |
| Trastuzumab (10 mg/kg) | MCF-7/HER2-18 Xenograft | Tumor Growth Inhibition | 80.2% inhibition of tumor growth |
Experimental Protocols
Detailed experimental protocols for the this compound xenograft studies are not yet publicly available. However, a general methodology for establishing an MCF-7 xenograft model is outlined below.
General MCF-7 Xenograft Model Protocol
Caption: A generalized workflow for a cancer xenograft study.
Key Steps in a Typical MCF-7 Xenograft Study:
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A specific number of MCF-7 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly using calipers to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) and/or standard therapies are administered according to a specified schedule and dosage.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival and other relevant biomarkers may also be assessed.
Conclusion
This compound has demonstrated promising anti-tumor activity in a preclinical breast cancer xenograft model, both as a monotherapy and in combination with established cancer treatments. Its novel mechanism of action, targeting the p62 signaling pathway, offers a potential new strategy for cancer therapy. While direct comparative data with other agents is still needed, the initial results suggest that this compound warrants further investigation as a potential new treatment for cancer. Researchers and drug development professionals should consider the potential of this innovative approach as more data becomes available.
References
Dusquetide TFA: A Favorable Safety Profile in the Landscape of Innate Defense Regulation
For Immediate Release
Dusquetide TFA (SGX942), a first-in-class Innate Defense Regulator (IDR), has demonstrated a consistently favorable safety profile across multiple clinical trials. As a novel investigational agent designed to modulate the body's innate immune response, its safety is a critical consideration for researchers and drug development professionals. This guide provides a comparative overview of the safety of this compound against other classes of innate immune modulators, supported by available clinical and preclinical data.
Overview of this compound Safety
This compound is a short, synthetic peptide that modulates the innate immune response by binding to the intracellular adaptor protein p62 (sequestosome-1). This interaction is believed to regulate downstream signaling pathways, leading to a balanced immune response characterized by reduced inflammation, increased clearance of pathogens, and enhanced tissue healing.
Clinical trial data from Phase 1, 2, and 3 studies have consistently indicated that this compound is safe and well-tolerated. A Phase 1 study involving 84 healthy volunteers established a strong safety profile for both single and multiple ascending doses.[1][2][3] Subsequent Phase 2 and 3 trials in over 350 patients with oral mucositis, a severe side effect of cancer treatment, further solidified these findings.[4] Notably, the Phase 2 study reported no drug-related toxicities.[5]
Comparative Safety Analysis
Direct comparison of this compound with other IDRs is challenging as it is a first-in-class molecule with a unique mechanism of action. However, its safety profile can be contextualized by comparing it to other classes of drugs that target the innate immune system, such as Toll-like receptor (TLR) agonists, STING (Stimulator of Interferon Genes) agonists, and NLRP3 inflammasome inhibitors.
| Feature | This compound (IDR) | TLR Agonists | STING Agonists | NLRP3 Inflammasome Inhibitors |
| Reported Adverse Events | Generally well-tolerated; no drug-related toxicities identified in Phase 2. | Flu-like symptoms, injection site reactions, anemia, neutropenia, leukopenia, lymphopenia, thrombocytopenia, diarrhea, headache. | Non-negligible side effects observed in Phase 1 and 2 trials. | Potential for increased risk of infection and sepsis; adverse renal effects observed in a preclinical model of diabetic kidney disease. |
| Mechanism of Action | Modulates innate immune response via binding to intracellular p62. | Activate specific Toll-like receptors, leading to broad immune stimulation. | Activate the STING pathway, inducing type I interferon production. | Inhibit the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines IL-1β and IL-18. |
| Clinical Development Status | Investigational; has completed Phase 3 trials for oral mucositis. | Various stages of clinical development for infectious diseases, allergies, and cancer. | Early-stage clinical trials for various cancers. | Various stages of clinical development for a range of inflammatory diseases. |
Signaling Pathway of this compound
This compound's mechanism of action centers on its interaction with the p62 protein, a key signaling hub in the innate immune system. By binding to p62, this compound is thought to modulate the cellular response to inflammatory signals, steering it away from a pro-inflammatory state and towards a pro-healing and anti-infective state.
References
Dusquetide TFA in the Management of Severe Oral Mucositis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of Dusquetide TFA with other therapeutic alternatives for the management of severe oral mucositis (SOM) in patients with head and neck cancer undergoing chemoradiation therapy. The information is compiled from publicly available clinical trial data and research publications.
Comparative Analysis of Clinical Trial Data
The following tables summarize the key quantitative data from clinical trials of this compound and its alternatives for the treatment of severe oral mucositis (SOM).
Table 1: Efficacy of this compound in Severe Oral Mucositis
| Clinical Trial Phase | Primary Endpoint | This compound Group | Placebo Group | p-value |
| Phase 3 (DOM-INNATE, NCT03237325)[1][2] | Median Duration of SOM (days) | 8 | 18 | Not Statistically Significant |
| Phase 3 (Per-Protocol Population)[1] | Median Duration of SOM (days) | 9 | 18 | 0.049 |
| Phase 2[3] | Median Duration of SOM (days) | 9 | 18 | 0.099 |
Table 2: Comparative Efficacy of Alternative Treatments for Severe Oral Mucositis
| Treatment | Primary Endpoint | Treatment Group | Placebo Group | p-value |
| Palifermin | Incidence of Severe OM (WHO Grade 3-4) | 51% (47/92) | 67% (63/94) | 0.027 |
| Median Duration of Severe OM (days) | 4.5 | 22.0 | - | |
| Benzydamine Hydrochloride | Incidence of Mucositis (Grade ≥3) | 43.6% (17/39) | 78.6% (33/42) | 0.001 |
| Reduction in Erythema and Ulceration | ~30% reduction | - | 0.006 |
Experimental Protocols
This compound (DOM-INNATE Phase 3 Trial - NCT03237325)
-
Study Design: A pivotal, double-blind, randomized, placebo-controlled, multinational study.[4]
-
Patient Population: 268 patients with biopsy-proven squamous cell carcinoma of the oral cavity or oropharynx, scheduled to receive a cumulative radiation dose between 55 and 72 Gy with concomitant cisplatin chemotherapy (80-100 mg/m²).
-
Intervention: Patients were randomized 1:1 to receive either 1.5 mg/kg this compound (SGX942) or a placebo (0.9% sodium chloride). The treatment was administered as a 4-minute intravenous infusion twice weekly, starting within three days of initiating radiation therapy and continuing for two weeks after its completion.
-
Primary Endpoint: The primary endpoint was the median duration of severe oral mucositis (SOM), defined as World Health Organization (WHO) Grade ≥3.
Palifermin
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population: 186 patients with stages II to IVB carcinoma of the oral cavity, oropharynx, hypopharynx, or larynx who had undergone resection.
-
Intervention: Patients received either weekly palifermin at a dose of 120 μg/kg or a placebo, starting 3 days before and continuing throughout radiochemotherapy. The accompanying chemoradiotherapy consisted of 60 or 66 Gy of radiation and cisplatin at 100 mg/m².
-
Primary Endpoint: The incidence of severe oral mucositis (WHO grades 3 to 4).
Benzydamine Hydrochloride
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: Patients with head and neck carcinoma undergoing radiation therapy.
-
Intervention: Subjects rinsed with 15 mL of 0.15% benzydamine oral rinse or a placebo for 2 minutes, 4-8 times daily, before and during radiation therapy and for 2 weeks after its completion.
-
Primary Endpoint: Efficacy in preventing or decreasing erythema, ulceration, and pain associated with oral mucositis.
Mechanism of Action and Signaling Pathway
Dusquetide is an innate defense regulator that modulates the body's immune response to injury and infection. Its mechanism of action involves binding to the intracellular scaffold protein p62 (also known as sequestosome-1 or SQSTM1). This interaction modulates downstream signaling pathways, leading to a more balanced immune response characterized by reduced inflammation and enhanced tissue healing.
The binding of Dusquetide to the ZZ domain of p62 is a key step. This interaction has been shown to modulate the formation of the p62-RIP1 complex, which in turn influences downstream signaling. Specifically, Dusquetide binding leads to an increase in p38 phosphorylation and enhances the expression of CEBP/B, while not activating the autophagy pathway. This selective modulation of the innate immune response is believed to be responsible for its therapeutic effects.
Caption: Dusquetide binds to the ZZ domain of p62, modulating the p62-RIP1 complex and downstream signaling.
Standard of Care and Other Alternatives
The Multinational Association of Supportive Care in Cancer and International Society of Oral Oncology (MASCC/ISOO) has established clinical practice guidelines for the management of mucositis. These guidelines suggest that the standard of care for preventing oral mucositis in patients with head and neck cancer receiving radiotherapy with or without chemotherapy includes:
-
Benzydamine mouthwash: Suggested for the prevention of oral mucositis in this patient population.
-
Oral care protocols: The implementation of multi-agent combination oral care protocols is considered beneficial.
-
Photobiomodulation (PBM) therapy: Recommended for the prevention of oral mucositis in adults receiving radiotherapy to the head and neck (without chemotherapy).
Amifostine has also been investigated for the prevention of oral mucositis; however, due to inadequate and conflicting evidence, no guideline for its use in this setting has been established.
Conclusion
This compound has demonstrated a clinically meaningful reduction in the duration of severe oral mucositis in patients with head and neck cancer undergoing chemoradiation, although the primary endpoint in the Phase 3 trial did not reach statistical significance in the intent-to-treat population. However, a statistically significant reduction was observed in the per-protocol population. When compared to other treatments such as Palifermin and Benzydamine Hydrochloride, Dusquetide offers a novel mechanism of action by modulating the innate immune response through its interaction with p62. Further research and analysis of subgroups from the Phase 3 trial may provide more clarity on the patient populations that would benefit most from Dusquetide therapy. This guide provides researchers and clinicians with a consolidated overview of the current data to inform future research and clinical decision-making.
References
- 1. targetedonc.com [targetedonc.com]
- 2. DOM-INNATE: Study of SGX942 for the Treatment of Oral Mucositis in Patients With Concomitant Chemoradiation Therapy for Head and Neck Cancer [clin.larvol.com]
- 3. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Dusquetide TFA for Severe Oral Mucositis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dusquetide TFA with other therapeutic alternatives for the management of severe oral mucositis (SOM) in patients undergoing chemoradiation therapy for head and neck cancer. The information is compiled from publicly available clinical trial data and research publications to assist in evaluating the long-term efficacy and safety of these agents.
Executive Summary
This compound (SGX942) is a novel, first-in-class Innate Defense Regulator (IDR) that modulates the body's innate immune response to injury and infection.[1] It has been investigated primarily for its potential to reduce the duration and severity of SOM, a common and debilitating side effect of cancer therapies.[1][2] This guide compares the performance of this compound against Palifermin, a keratinocyte growth factor, and Benzydamine Hydrochloride, a topical anti-inflammatory agent, which are other interventions used in the management of SOM. While this compound has shown clinically meaningful reductions in SOM duration, it did not meet the primary endpoint for statistical significance in its pivotal Phase 3 trial.[3]
Mechanism of Action
This compound's unique mechanism of action centers on its interaction with the intracellular scaffold protein p62 (sequestosome-1).[4] This interaction modulates innate immune signaling pathways, shifting the response from a pro-inflammatory to an anti-inflammatory and tissue-healing state. This modulation is believed to underlie its therapeutic effects in reducing the inflammatory damage associated with oral mucositis.
Signaling Pathway of this compound
Caption: this compound binds to p62, modulating downstream signaling to reduce inflammation and promote tissue healing.
Comparative Efficacy
The following tables summarize the long-term efficacy data from key clinical trials of this compound and its alternatives.
Table 1: Efficacy of this compound in Severe Oral Mucositis (SOM)
| Trial Phase | Primary Endpoint | This compound Group | Placebo Group | p-value | Citation |
| Phase 3 (DOM-INNATE) | Median duration of SOM (days) | 8 | 18 | Not statistically significant | |
| Phase 3 (Per-Protocol) | Median duration of SOM (days) | 9 | 18 | 0.049 | |
| Phase 2 | Median duration of SOM (days) | 9 | 18 | 0.099 |
Table 2: Efficacy of Palifermin in Severe Oral Mucositis (SOM)
| Trial Phase | Primary Endpoint | Palifermin Group | Placebo Group | p-value | Citation |
| Phase 3 (Hematologic Malignancies) | Incidence of severe (WHO Grade 3/4) OM | 63% | 98% | <0.001 | |
| Phase 3 (Head and Neck Cancer) | Incidence of severe (WHO Grade 3/4) OM | 51% | 67% | 0.027 | |
| Phase 3 (Head and Neck Cancer) | Mean duration of severe OM (days) | 4.5 | 22 | - |
Table 3: Efficacy of Benzydamine Hydrochloride in Oral Mucositis (OM)
| Trial Design | Primary Endpoint | Benzydamine HCl Group | Placebo Group | p-value | Citation |
| Randomized, Double-Blind | Reduction in erythema and ulceration | ~30% reduction | - | 0.006 | |
| Randomized, Double-Blind | Ulcer-free patients | >33% | 18% | 0.037 | |
| Phase IV, Open-Label | Patients developing severe OM | 29.2% | N/A | N/A |
Comparative Safety and Tolerability
Table 4: Long-Term Safety of this compound
| Study | Follow-up Period | Key Safety Findings | Citation |
| Phase 2 Long-Term Follow-up | 12 months | Well-tolerated, did not contribute to increased infection, tumor growth, or mortality. Potential for decreased mortality and fewer non-fungal infections. | |
| Phase 1 | N/A | Demonstrated safety and tolerability in 84 healthy volunteers. |
Table 5: Long-Term Safety of Palifermin
| Study | Follow-up Period | Key Safety Findings | Citation |
| Pooled Analysis of 4 Trials | Median of 7.9-8.8 years | Comparable overall survival, progression-free survival, and incidence of secondary malignancies to placebo. |
Table 6: Safety of Benzydamine Hydrochloride
| Study | Key Safety Findings | Citation |
| Randomized, Double-Blind Trial | Incidence of adverse events comparable to placebo. | |
| Phase IV, Open-Label Study | Well-tolerated with very limited adverse events linked to the product. |
Experimental Protocols
This compound: Pivotal Phase 3 DOM-INNATE Study
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 268 patients with squamous cell carcinoma of the oral cavity and oropharynx scheduled to receive a minimum of 55 Gy of radiation with concomitant cisplatin.
-
Treatment Regimen: Dusquetide (1.5 mg/kg) or placebo administered as an intravenous infusion twice weekly during chemoradiation and for two weeks following its completion.
-
Primary Endpoint: Median duration of severe oral mucositis (WHO Grade ≥3).
-
Follow-up: Patients were followed for 12 months post-treatment completion.
Palifermin: Phase 3 Study in Head and Neck Cancer
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Patients with locally advanced head and neck cancer receiving radiation therapy with concurrent chemotherapy.
-
Treatment Regimen: Palifermin or placebo administered weekly for 7 weeks.
-
Primary Endpoint: Incidence of severe oral mucositis (WHO Grade ≥3).
-
Follow-up: Patients were followed for up to 10 years to assess overall and progression-free survival.
Benzydamine Hydrochloride: Randomized Controlled Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: Patients with head and neck carcinoma undergoing radiation therapy.
-
Treatment Regimen: 0.15% Benzydamine oral rinse or placebo, rinsing with 15 mL for 2 minutes, 4-8 times daily before, during, and for 2 weeks after radiation therapy.
-
Primary Endpoint: Reduction in erythema, ulceration, and pain associated with oral mucositis.
Experimental Workflow: A Typical Phase 3 Clinical Trial for Oral Mucositis
Caption: Workflow of a typical Phase 3 clinical trial for evaluating treatments for oral mucositis.
Conclusion
This compound has demonstrated a consistent biological effect in reducing the duration of severe oral mucositis in patients with head and neck cancer undergoing chemoradiation. While the primary endpoint in the pivotal Phase 3 trial was not met with statistical significance, the clinically meaningful reduction in SOM duration, coupled with a favorable long-term safety profile and potential ancillary benefits such as improved tumor resolution and decreased mortality, suggests it remains a candidate of interest.
In comparison, Palifermin has shown statistically significant efficacy in reducing the incidence and duration of severe oral mucositis in both hematologic malignancies and head and neck cancers, with a well-documented long-term safety profile. Benzydamine Hydrochloride, a topical agent, has demonstrated efficacy in reducing the severity of oral mucositis and is generally well-tolerated.
The choice of therapeutic agent will depend on a comprehensive evaluation of the patient's specific clinical context, the desired therapeutic outcome, and the available evidence for each treatment modality. Further research and analysis of subgroups from the this compound trials may provide more clarity on patient populations that could derive the most benefit.
References
- 1. Dusquetide: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ir.soligenix.com [ir.soligenix.com]
Safety Operating Guide
Proper Disposal of Dusquetide TFA: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of investigational compounds like Dusquetide TFA are of paramount importance. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, addressing both the peptide component and the trifluoroacetate (TFA) salt.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound if available. In the absence of a specific SDS, the compound should be treated as a hazardous chemical. All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A buttoned lab coat provides a barrier against accidental spills.
Understanding the Components: Dusquetide and Trifluoroacetic Acid (TFA)
Dusquetide is a novel Innate Defense Regulator, a peptide that modulates the innate immune response.[1][2] While the peptide itself has a specific biological function, the trifluoroacetate (TFA) salt form requires special consideration during disposal. Trifluoroacetic acid is a strong acid that is corrosive and poses a risk to aquatic life.[3][4][5] Therefore, the disposal protocol must address the hazards associated with TFA.
Quantitative Data for Trifluoroacetic Acid (TFA)
The following table summarizes key quantitative data for trifluoroacetic acid, which is critical for understanding its properties and ensuring safe disposal.
| Property | Value |
| CAS Number | 76-05-1 |
| EC Number | 200-929-3 |
| Boiling Point/Range | 72.4 °C (162.3 °F) |
| Melting Point/Range | -15.4 °C (4.3 °F) |
| n-octanol/water partition coefficient (log Pow) | -2.1 to 0.5 |
| Acute toxicity, inhalation (Category 4) | Harmful if inhaled |
| Skin corrosion (Sub-category 1A) | Causes severe skin burns and eye damage |
| Serious eye damage (Category 1) | Causes serious eye damage |
| Chronic aquatic hazard (Category 3) | Harmful to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol for this compound
The proper disposal method for this compound depends on whether the waste is in liquid or solid form.
Liquid waste includes unused this compound solutions, contaminated solvents, and rinse water from cleaning contaminated labware.
Experimental Protocol for Liquid Waste Decontamination:
-
Chemical Inactivation (Recommended):
-
Prepare a 6% sodium hypochlorite solution for concentrated peptide solutions or a 0.5-1.0% final concentration for dilute solutions.
-
Add the sodium hypochlorite solution to the liquid waste containing this compound.
-
Allow the mixture to react for a minimum of 20-60 minutes to inactivate the peptide.
-
-
Neutralization:
-
After inactivation, the acidic nature of the TFA must be addressed.
-
Slowly add a suitable neutralizing agent, such as sodium bicarbonate, to the solution until the pH is between 5.5 and 9.0. Use pH indicator strips to monitor the pH level.
-
-
Final Disposal:
-
Once inactivated and neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if this complies with local and institutional wastewater regulations .
-
Crucially, always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal.
-
If drain disposal is not permitted, the neutralized solution must be collected in a designated hazardous waste container.
-
Solid waste includes items contaminated with this compound, such as:
-
Pipette tips
-
Gloves and other PPE
-
Empty vials
-
Paper towels or absorbent materials used for spills
Procedure for Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound must be segregated from general laboratory waste.
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste" and the full chemical name, "this compound".
-
Storage: Store the sealed hazardous waste container in a designated hazardous waste accumulation area until it is collected for disposal by trained personnel.
Spill Response
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: For small spills, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as hazardous solid waste.
-
Decontaminate: Clean the spill area thoroughly.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the logical relationships and step-by-step processes for both liquid and solid waste.
Caption: Logical workflow for the disposal of liquid and solid this compound waste.
Caption: Decision pathway for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. TFA is polluting our water – We have crossed a Planetary boundary | PAN Europe [pan-europe.info]
Safeguarding Your Research: A Comprehensive Guide to Handling Dusquetide TFA
Immediate Safety Protocols and Personal Protective Equipment (PPE)
The primary hazards associated with Dusquetide TFA are presumed to stem from the Trifluoroacetic acid component, which is corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation of vapors can also be harmful.[1][2] Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, or Viton). Double gloving is recommended. | To prevent skin contact with the corrosive TFA component.[3] |
| Eye and Face Protection | ANSI-approved safety goggles. A face shield should be worn when handling larger quantities. | To protect against splashes and vapors that can cause severe eye damage. |
| Body Protection | A buttoned, full-length laboratory coat. A chemical-resistant apron is recommended for handling larger volumes. | To protect the skin and clothing from spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator is necessary. | To prevent inhalation of harmful vapors. |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.
Handling and Storage Procedures
-
Preparation : Before handling this compound, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.
-
Handling :
-
Always handle this compound within a chemical fume hood to minimize inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Use compatible utensils and containers (avoid metals).
-
When diluting, always add acid to water, never the other way around.
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong bases, oxidizing agents, and metals.
-
Disposal Plan
-
Waste Collection : All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this compound down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office immediately. |
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the necessary steps for safely handling this compound, the following workflow diagram has been created.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
